Griess-reagent
Description
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Properties
IUPAC Name |
4-aminobenzenesulfonic acid;N'-naphthalen-1-ylethane-1,2-diamine;phosphoric acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C6H7NO3S.2ClH.H3O4P/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;7-5-1-3-6(4-2-5)11(8,9)10;;;1-5(2,3)4/h1-7,14H,8-9,13H2;1-4H,7H2,(H,8,9,10);2*1H;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDJLYRRUSPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN.C1=CC(=CC=C1N)S(=O)(=O)O.OP(=O)(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N3O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Nitric Oxide Detection Using the Griess Reagent Principle
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides an in-depth overview of the Griess reagent principle, a common and cost-effective colorimetric method for the indirect measurement of NO.
Core Principle: The Griess Reaction
Nitric oxide is a highly reactive molecule with a short half-life, making its direct measurement challenging. The Griess test provides an indirect method by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[1][2] The principle lies in a two-step diazotization reaction first described by Peter Griess in 1879.[1][3][4][5]
-
Diazotization: In an acidic medium, nitrite reacts with sulfanilamide (B372717) (or a similar sulfonamide derivative) to form a diazonium salt.[2][3][4][6]
-
Azo Coupling: This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, colored azo compound.[2][3][4][6]
The resulting magenta-colored azo dye has a maximum absorbance at approximately 540-548 nm, and the intensity of the color is directly proportional to the nitrite concentration in the sample.[3][7][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the Griess assay for nitric oxide detection.
| Parameter | Value | Notes | Source(s) |
| Analyte | Nitrite (NO₂⁻) | Indirect measure of Nitric Oxide (NO) | [1][2] |
| Detection Method | Colorimetric (Spectrophotometry) | Measures absorbance of a colored azo dye | [3][6] |
| Optimal Wavelength | 520 - 590 nm (typically 540-548 nm) | The peak absorbance of the chromophoric azo product | [3][8] |
| Detection Limit | ~0.5 µM to 2.5 µM | Sensitivity can be matrix-dependent | [1][3][7][9] |
| Linear Range | Typically 1 - 100 µM | Varies depending on the specific kit and protocol | [8][10] |
| Incubation Time | 5 - 30 minutes | Time required for the color development reaction | [2][8] |
Signaling Pathway: The Griess Reaction Chemistry
The chemical transformations underlying the Griess test are fundamental to its application. The following diagram illustrates the two-step reaction.
Caption: Chemical pathway of the Griess reaction for nitrite detection.
Experimental Protocols
Accurate quantification of nitric oxide using the Griess reagent requires careful attention to the experimental protocol. Below are detailed methodologies for sample preparation and the assay procedure.
Sample Preparation
Biological samples often contain substances that can interfere with the Griess reaction, such as proteins.[9] Therefore, proper sample preparation is critical.
-
Cell Culture Supernatants: Centrifuge the medium to remove any cells or debris. The clear supernatant can typically be used directly.[11]
-
Plasma/Serum: Deproteinization is necessary. This can be achieved through ultrafiltration using molecular weight cutoff filters (e.g., 10,000 MWCO) or by chemical precipitation with reagents like zinc sulfate.[7][10][12] Acidic precipitation methods should be avoided as they can lead to nitrite loss.[7]
-
Urine: Samples often require dilution (e.g., 10-fold) with assay buffer or deionized water to bring the nitrite concentration within the linear range of the assay.[12]
-
Tissue Homogenates: Tissues should be homogenized in an appropriate buffer, followed by centrifugation to pellet cellular debris. The resulting supernatant should then be deproteinized.[10]
Total Nitric Oxide (Nitrite + Nitrate) Measurement
In many biological systems, NO is oxidized to both nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻). To measure total NO production, nitrate must first be converted to nitrite.[5]
-
Nitrate Reduction: This is commonly achieved using nitrate reductase, an enzyme that catalyzes the reduction of nitrate to nitrite in the presence of a cofactor like NADPH.[6][8][13] Alternatively, chemical reducing agents such as cadmium or vanadium(III) chloride can be used.[7]
Griess Assay Protocol (96-well plate format)
This protocol is a generalized procedure based on common commercial kits and published methods.[2][8][11][14]
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare the Griess Reagent by mixing equal volumes of the Sulfanilamide solution (e.g., 1% sulfanilamide in 5% phosphoric acid) and the NED solution (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8] Some protocols recommend sequential addition for enhanced sensitivity.[2]
-
Prepare a Nitrite Standard curve by performing serial dilutions of a stock sodium nitrite solution (e.g., 100 µM) in the same buffer or medium as the samples. The range should typically cover 1-100 µM.[8]
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into duplicate or triplicate wells of a clear, flat-bottom 96-well plate.[2][14]
-
Add 50 µL of the Sulfanilamide Solution to all wells.[2]
-
Incubate for 5-10 minutes at room temperature, protected from light.[2]
-
Add 50 µL of the NED Solution to all wells.[2]
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm (or a wavelength between 520-590 nm) using a microplate reader.[8]
-
Subtract the absorbance of a blank (reagent-only) well from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow
The following diagram outlines the typical workflow for nitric oxide detection using the Griess assay, including the optional nitrate reduction step.
Caption: General experimental workflow for the Griess assay.
Interferences and Limitations
While widely used, the Griess assay is susceptible to interferences from various compounds commonly found in biological samples.[7]
-
Negative Interferences: Reducing agents such as ascorbate, thiols (e.g., glutathione), and NADPH can react with nitrite or the diazonium intermediate, leading to an underestimation of NO levels.[7][9]
-
Positive Interferences: Compounds that absorb light near 540 nm, such as hemoglobin, can artificially inflate the absorbance readings.[9] High protein concentrations can also interfere with the reaction.[9]
-
pH Sensitivity: The diazotization reaction is pH-dependent and requires acidic conditions.
-
Low Sensitivity in Complex Media: The sensitivity of the Griess assay can be lower in complex biological media like blood or plasma compared to simple buffer solutions.[3]
Conclusion
The Griess reagent principle offers a simple, rapid, and inexpensive method for the indirect quantification of nitric oxide. For professionals in research and drug development, a thorough understanding of its chemical basis, procedural nuances, and inherent limitations is paramount for generating accurate and reliable data. By implementing proper sample preparation and controls, the Griess assay remains a valuable tool in the study of nitric oxide biology.
References
- 1. Griess Reagent System [promega.com]
- 2. promega.com [promega.com]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. cosmobiousa.com [cosmobiousa.com]
An In-depth Technical Guide to the Griess Reaction Mechanism
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is a critical aspect of studying nitric oxide (NO) signaling pathways in various physiological and pathological contexts. The Griess reaction, a simple and cost-effective colorimetric method, has long been a staple for this purpose. This guide provides a comprehensive overview of the Griess reaction, including its underlying mechanism, detailed experimental protocols, and the context of its application in nitric oxide research.
The Core Mechanism: A Two-Step Diazotization Process
First described by Johann Peter Griess in 1858, the Griess test is a chemical process that detects the presence of nitrite ions (NO₂⁻) in an aqueous solution.[1] The reaction is characterized by a two-step diazotization reaction.[2]
Step 1: Diazotization of Sulfanilamide (B372717)
Under acidic conditions, nitrite reacts with a primary aromatic amine, most commonly sulfanilic acid or sulfanilamide, to form a transient diazonium salt.[3][4] The acidic environment is crucial for the formation of nitrous acid (HNO₂) from nitrite, which then acts as the diazotizing agent.[5]
Step 2: Azo Coupling Reaction
The newly formed diazonium salt is a reactive intermediate that readily couples with a second aromatic compound, N-(1-naphthyl)ethylenediamine (NED), to form a stable and intensely colored azo dye.[3][6] This azo dye exhibits a characteristic magenta color with a maximum absorbance at approximately 540-550 nm.[2] The intensity of the color is directly proportional to the concentration of nitrite present in the sample.[4]
Quantitative Analysis of Nitrite
The Griess reaction provides a quantitative measure of nitrite concentration by correlating the absorbance of the final azo dye product with a known concentration standard curve.
| Parameter | Value | Source(s) |
| Wavelength of Maximum Absorbance (λmax) | ~540 - 550 nm | [2] |
| Limit of Detection (LOD) | 0.02 µM to 2.5 µM | [1][2] |
| Linear Range | Typically 1 µM to 100 µM | [2] |
| Reaction Time | 10 - 30 minutes at room temperature | [2] |
Experimental Protocols
Accurate and reproducible results with the Griess assay depend on careful adherence to established protocols. Below are detailed methodologies for performing the Griess assay in common biological samples.
General Reagent Preparation
-
Griess Reagent: Commercial kits are widely available and recommended for consistency.[7] Alternatively, a fresh Griess reagent can be prepared by mixing equal volumes of:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[8]
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[8]
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) is prepared in the same buffer or medium as the samples to generate a standard curve.[9]
Protocol 1: Nitrite Measurement in Cell Culture Supernatant
This protocol is adapted for the analysis of nitrite concentration in the supernatant of cultured cells, such as RAW 264.7 macrophages.[6][9]
-
Cell Culture and Treatment: Plate cells at a desired density (e.g., 1 x 10⁵ cells/mL) in a 24-well plate and incubate for 24 hours.[6] Treat cells with experimental compounds as required.
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer it to a corresponding well in a 96-well microplate.[9]
-
Standard Curve Preparation: Prepare a series of dilutions of the nitrite standard solution in the cell culture medium to create a standard curve (e.g., 0-100 µM).[9]
-
Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each well of the 96-well plate containing the standards and samples.[9]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 540 nm and 550 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of a blank (culture medium with Griess reagent) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.[9]
Protocol 2: Nitrite and Nitrate (B79036) Measurement in Plasma
For biological fluids like plasma, a deproteinization step is necessary to prevent interference with the assay.[10] To measure total nitric oxide production, nitrate (NO₃⁻) must first be reduced to nitrite.
-
Sample Preparation (Deproteinization):
-
Nitrate Reduction (for total NO measurement):
-
Several methods can be used for nitrate reduction, including enzymatic reduction with nitrate reductase or chemical reduction with vanadium(III) chloride.[10][11] The latter is described here.
-
To 100 µL of the deproteinized sample, add 100 µL of Vanadium(III) chloride solution (25 mM in 1 M HCl).[3]
-
Incubate the plate at 50°C for 60 minutes.[3]
-
Cool to room temperature for 5 minutes.[3]
-
-
Griess Reaction:
-
Add 50 µL of the combined Griess reagent mixture to each well.[3]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[3]
-
Calculations:
-
To determine the nitrate concentration, subtract the nitrite concentration (measured in a parallel sample without the nitrate reduction step) from the total nitrite concentration (measured after the reduction step).
-
Visualizing the Processes
To better understand the chemical reactions and workflows, the following diagrams are provided.
Application in Nitric Oxide Signaling Research
The Griess reaction is a valuable tool for indirectly measuring nitric oxide (NO) production.[2] NO is a highly reactive and short-lived signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[12][13] In biological systems, NO is rapidly oxidized to the more stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[14] By quantifying the levels of these metabolites, researchers can infer the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production.[15]
There are three main isoforms of NOS:
-
nNOS (neuronal NOS or NOS-1): Primarily found in neuronal tissue.[13]
-
iNOS (inducible NOS or NOS-2): Expressed in various cells in response to inflammatory stimuli.[13]
-
eNOS (endothelial NOS or NOS-3): Located in endothelial cells lining blood vessels.[13]
The Griess assay is particularly useful for studying the activity of iNOS, which can produce large amounts of NO in response to immunological challenges.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 14. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of the Griess Test: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is crucial for understanding the role of nitric oxide (NO) in various physiological and pathological processes. The Griess test, a robust and cost-effective colorimetric assay, has been a cornerstone of nitrite and nitrate (B79036) analysis for over a century. This guide provides a detailed examination of the core chemistry, experimental protocols, and quantitative parameters of the Griess test.
Core Chemical Principles
The Griess test is a two-step diazotization reaction that converts nitrite into a stable and colored azo compound.[1][2] The reaction was first described by Peter Griess in 1858.[1][3]
The process begins with the reaction of a nitrite-containing sample with a diazotizing reagent, typically sulfanilamide (B372717), under acidic conditions.[2][4] This forms a transient diazonium salt.[2] Subsequently, a coupling reagent, N-(1-naphthyl)ethylenediamine (NED), is added, which reacts with the diazonium salt to produce a stable, intensely colored azo dye.[1][2] The intensity of the resulting pink-red or purple color is directly proportional to the nitrite concentration in the sample and can be quantified spectrophotometrically.[1][2]
The overall reaction is as follows:
-
Diazotization: In an acidic medium, the nitrite ion (NO₂⁻) reacts with sulfanilamide to form a diazonium salt.
-
Azo Coupling: The diazonium salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[1]
The resulting azo dye exhibits a characteristic absorbance maximum, typically in the range of 520-590 nm, with most protocols specifying a measurement at or around 548 nm.[5][6]
Quantitative Data Summary
The Griess test is a sensitive method for nitrite quantification. The following table summarizes key quantitative parameters associated with the assay.
| Parameter | Typical Value(s) | Notes |
| Absorbance Maximum (λmax) | 540 - 548 nm | The exact maximum can vary slightly depending on the specific Griess reagent formulation and the solvent.[2][5][7] |
| Limit of Detection (LOD) | 0.02 - 2.5 µM | The detection limit can be influenced by the sample matrix and the specific protocol used.[1][4][5] Some commercial kits claim detection as low as 100 nM.[8] |
| Linear Range | Typically 1 - 100 µM | The linear range should be determined for each specific assay setup by generating a standard curve.[6] |
Experimental Protocols
While specific protocols may vary between commercial kits and research laboratories, the following outlines a generalized methodology for performing the Griess test in a 96-well microplate format, a common high-throughput application.
Reagent Preparation
-
Griess Reagent: A typical formulation involves two separate solutions that are often mixed just before use:
-
Solution A (Diazotizing Reagent): Sulfanilamide (e.g., 1-2% w/v) in an acidic solution (e.g., 5% phosphoric acid).[1][5]
-
Solution B (Coupling Reagent): N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (e.g., 0.1-0.2% w/v) in deionized water.[1][5]
-
Working Griess Reagent: Equal volumes of Solution A and Solution B are mixed immediately before the assay. This mixture is typically stable for only a few hours.[5]
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in deionized water is used to prepare a series of dilutions for generating a standard curve.[5]
Sample Preparation
-
Biological Fluids (Plasma, Serum, Urine): These samples often require deproteinization to avoid interference.[2] This can be achieved by methods such as ultrafiltration using 10 kDa molecular weight cut-off filters or chemical precipitation with agents like zinc sulfate.[2][9] Acidic precipitation methods should be avoided as they can lead to nitrite loss.[2]
-
Cell Culture Supernatants: These can often be used directly after centrifugation to remove any cells or debris.
-
Tissue Homogenates: Tissues should be homogenized in an appropriate buffer and then centrifuged to pellet cellular debris. The resulting supernatant is used for the assay.
Assay Procedure (96-Well Plate)
-
Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same matrix as the samples (e.g., deionized water, cell culture medium). A typical range is 1-100 µM.[5]
-
Sample and Standard Addition: Add a specific volume of the standards and samples to individual wells of the 96-well plate (e.g., 50-150 µL).[5]
-
Griess Reagent Addition: Add an equal volume of the freshly prepared working Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for a period of 10-30 minutes, protected from light.[5][9]
-
Absorbance Measurement: Measure the absorbance at or near 548 nm using a microplate reader.[5]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Measurement of Total Nitric Oxide (NOx)
In biological systems, NO is rapidly oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻).[10] The Griess test only detects nitrite. To determine the total NO production (often referred to as NOx), nitrate must first be reduced to nitrite. This is commonly achieved using enzymes like nitrate reductase or reducing agents such as cadmium or vanadium(III) chloride.[2][11] The Griess assay is then performed on the nitrate-reduced samples to measure the total nitrite concentration.
Potential Interferences
A number of substances can interfere with the Griess assay, leading to inaccurate results. These include:
-
Reducing agents: Ascorbate and reduced thiols can interfere with the diazotization reaction.[2]
-
Proteins: High protein concentrations can interfere with the assay, necessitating a deproteinization step.[2][12]
-
NADPH: This cofactor can interfere with the Griess reaction.[2]
-
Anticoagulants: Some anticoagulants, such as heparin and EDTA, have been reported to interfere with the assay under certain conditions.[2][13]
It is crucial to perform appropriate controls and validate the assay for the specific sample matrix being analyzed.
Visualizations
Chemical Reaction Pathway
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 3. Griess Reagent System [promega.com]
- 4. Griess Reagent System Protocol [promega.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Griess Reagent Kit, for nitrite quantitation 1 Kit | Buy Online | Invitrogen™ [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. biotium.com [biotium.com]
- 11. mdpi.com [mdpi.com]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Griess Diazotization Reaction: A Cornerstone of Chemical Synthesis and Analysis
An In-depth Technical Guide on its Discovery, History, and Core Applications for Researchers, Scientists, and Drug Development Professionals
Introduction
First described in 1858 by the German chemist Johann Peter Griess, the diazotization reaction has become a fundamental tool in organic chemistry. This reaction, which converts a primary aromatic amine into a diazonium salt, has paved the way for the synthesis of a vast array of organic compounds, most notably the vibrant azo dyes. Beyond its synthetic utility, the Griess diazotization reaction is the linchpin of the widely used Griess test, a sensitive analytical method for the detection and quantification of nitrite (B80452) ions. This technical guide provides a comprehensive overview of the discovery and history of the Griess diazotization reaction, details its underlying mechanism, presents key experimental protocols, and explores its significant applications in drug development and analytical sciences.
Discovery and Historical Context
The journey to the discovery of the diazotization reaction began in the mid-19th century amidst the burgeoning field of synthetic organic chemistry. Johann Peter Griess, a chemist working at the Royal College of Chemistry in London, made his seminal discovery in 1858 while investigating the reaction of nitrous acid with 2,4-dinitroaniline.[1][2] His initial observations were documented in his 1858 publication, "Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure" (Preliminary notice on the reaction of nitrous acid with picramic acid and aminonitrophenol).[3]
Griess's early experiments involved treating an alcoholic solution of picramic acid with nitrous acid at low temperatures.[2] This departure from the then-common practice of conducting reactions at elevated temperatures proved to be crucial for the isolation of the relatively unstable diazonium salt. He observed the formation of a new class of compounds, which he named "diazo" compounds, that exhibited unique reactivity. This discovery laid the foundation for the development of the vast family of azo dyes, which would revolutionize the textile industry.[4] The initial application of this reaction in analytics came later, with the development of the Griess test for nitrite.
The Chemistry of Diazotization and Azo Coupling
The Griess diazotization reaction is a two-part process that first involves the formation of a diazonium salt from a primary aromatic amine, followed by a coupling reaction with an activated aromatic compound to form an azo compound.
The Diazotization Reaction Mechanism
The diazotization reaction is typically carried out in a cold, acidic solution. The key steps are as follows:
-
Formation of Nitrous Acid: In situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5]
-
Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic lone pair of the primary aromatic amine.
-
Formation of an N-Nitrosamine: Deprotonation of the resulting intermediate yields an N-nitrosamine.
-
Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic medium.
-
Formation of the Diazonium Ion: The loss of a water molecule from the protonated diazohydroxide results in the formation of the resonance-stabilized diazonium ion.
The Azo Coupling Reaction
The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction. This is known as the azo coupling reaction and results in the formation of a brightly colored azo compound. The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the Griess diazotization reaction.
Griess's Original Experiment (Conceptual Reconstruction)
While the exact details of Griess's 1858 experiment are not fully elaborated in easily accessible modern sources, a conceptual reconstruction based on historical accounts can be outlined.[2]
Objective: To investigate the reaction of nitrous acid with an aromatic amine at low temperature.
Materials:
-
Picramic acid (2-amino-4,6-dinitrophenol)
-
Source of nitrous acid (e.g., by passing nitrous fumes into the solution or in situ generation)
-
Ice
Procedure:
-
A solution of picramic acid in ethanol was prepared.
-
The solution was cooled in an ice bath.
-
Nitrous acid was introduced into the cold ethanolic solution.
-
The reaction mixture was maintained at a low temperature, which was crucial for the stability of the resulting diazonium salt.
-
The formation of a new, crystalline product was observed.
This foundational experiment demonstrated the feasibility of forming stable diazonium salts from aromatic amines under controlled, cold conditions.
Modern Protocol for the Diazotization of Aniline (B41778) and Synthesis of an Azo Dye
This protocol details the synthesis of p-hydroxyazobenzene from aniline and phenol (B47542), a classic undergraduate laboratory experiment.[6][7][8][9]
Objective: To synthesize p-hydroxyazobenzene via a diazotization and azo coupling reaction.
Part A: Diazotization of Aniline
Materials:
-
Aniline (4.5 mL)
-
Concentrated Hydrochloric Acid (10 mL)
-
Sodium Nitrite (4 g)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, mix 10 mL of concentrated hydrochloric acid and 20 mL of water. To this, add 4.5 mL of aniline and stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution to the cold aniline solution with constant stirring, maintaining the temperature below 5 °C. This will form the benzenediazonium (B1195382) chloride solution.
Part B: Azo Coupling with Phenol
Materials:
-
Phenol (4 g)
-
Sodium Hydroxide (B78521) (10% aqueous solution)
-
Benzenediazonium chloride solution (from Part A)
Procedure:
-
Dissolve 4 g of phenol in 40 mL of 10% sodium hydroxide solution in a beaker.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold benzenediazonium chloride solution to the alkaline phenol solution with constant stirring.
-
A brightly colored precipitate of p-hydroxyazobenzene will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and allow it to dry.
Protocol for the Griess Test for Nitrite Quantification
The Griess test is a colorimetric method for the sensitive detection of nitrite ions. The protocol below is a typical procedure used in analytical laboratories.
Objective: To determine the concentration of nitrite in an aqueous sample.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) Sulfanilamide in 5% (v/v) Phosphoric Acid
-
Component B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in distilled water
-
-
Nitrite Standard Solutions (for calibration curve)
-
Aqueous sample containing nitrite
Procedure:
-
Prepare a series of nitrite standard solutions of known concentrations (e.g., 0, 1, 2, 5, 10, 20 µM).
-
To 100 µL of each standard and sample in a 96-well microplate, add 50 µL of Griess Reagent Component A.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light. A pink to magenta color will develop.
-
Measure the absorbance of each well at 540 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the calibration curve.
Quantitative Data
The Griess diazotization reaction and the subsequent Griess test are amenable to quantitative analysis. The following tables summarize key quantitative data.
| Parameter | Value | Reference(s) |
| Griess Test Wavelength of Maximum Absorbance (λmax) | 540 nm | [10] |
| Griess Test Detection Limit | 0.02 - 2 µM | [8] |
| Griess Test Linearity Range | Typically up to 100 µM | [8] |
| Analyte | Method | Reported Yield/Recovery | Reference(s) |
| p-Hydroxyazobenzene | Laboratory Synthesis | ~80-90% (typical) | General organic chemistry lab manuals |
| Sulfadiazine | Spectrophotometric determination | 97.3 - 100.8% recovery | [4] |
| Prontosil | Laboratory Synthesis | ~26% (after purification) | [11] |
Applications in Drug Development and Research
The Griess diazotization reaction has had a profound impact on drug development, both in the synthesis of active pharmaceutical ingredients (APIs) and in analytical quality control.
Synthesis of Pharmaceuticals
-
Sulfonamide Antibiotics: The discovery of Prontosil, the first commercially available antibacterial drug, was a direct outcome of research into azo dyes.[12][13] Prontosil itself is an azo compound synthesized via diazotization. It was later discovered that Prontosil is a prodrug, being metabolized in the body to the active compound, sulfanilamide.[1][14] The synthesis of many sulfonamide drugs involves a diazotization step or starts from precursors that are synthesized using this reaction.
-
Paracetamol (Acetaminophen): While the most common industrial synthesis of paracetamol does not involve diazotization, alternative synthetic routes utilizing the diazotization of p-aminophenol have been explored.[2][9][15][16]
Pharmaceutical Analysis
The diazotization reaction is a cornerstone of titrimetric and spectrophotometric methods for the quantification of drugs containing a primary aromatic amine group.
-
Diazotization Titration: This method is widely used for the assay of sulfonamides and other primary aromatic amines in pharmaceutical formulations.[7] The drug is titrated with a standardized solution of sodium nitrite in an acidic medium. The endpoint is typically detected using an external indicator like starch-iodide paper or potentiometrically.
-
Colorimetric Quantification: The Griess reaction can be adapted for the colorimetric determination of drugs that are primary aromatic amines. The drug is diazotized and then coupled with a suitable reagent to produce a colored compound, the absorbance of which is proportional to the drug concentration.[4][6][10]
Conclusion
From its serendipitous discovery in 1858 to its modern-day applications in high-throughput screening and continuous flow synthesis, the Griess diazotization reaction has remained a vital transformation in the chemist's toolkit. Its historical significance is intertwined with the birth of the synthetic dye industry and the dawn of the antibiotic era. For today's researchers, scientists, and drug development professionals, a thorough understanding of the principles, protocols, and applications of this venerable reaction is indispensable for innovation in both chemical synthesis and analytical science. The continued refinement of diazotization methods promises to further enhance its utility in creating novel molecules and developing more sensitive and efficient analytical techniques.
References
- 1. Peter Griess - Wikipedia [en.wikipedia.org]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]
- 7. Conversion of Aniline to p-hydroxyazobenzene [allen.in]
- 8. Give the preparation of p hydroxy azobenzene with complete reaction with .. [askfilo.com]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 15. insights.sent2promo.com [insights.sent2promo.com]
- 16. Griess, J.P. (1858) Vorlaufige Notiz über die Einwirkung von salpetriger Saure auf Amidinitround Aminitrophenylsaure. Justus Liebigs Annalen der Chemie, 1858, 123-125. - References - Scientific Research Publishing [scirp.org]
The Role of Nitric Oxide in Biological Systems: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Principles, Measurement, and Signaling Pathways of a Pivotal Signaling Molecule
Introduction
Nitric oxide (NO), a simple diatomic molecule, has emerged from its origins as an environmental pollutant to a molecule of profound significance in biological systems.[1] Its recognition as a key signaling molecule, heralded by the 1992 "Molecule of the Year" award and the 1998 Nobel Prize in Physiology or Medicine, underscores its critical role in a vast array of physiological and pathological processes.[2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core aspects of nitric oxide biology. We will delve into its synthesis, its multifaceted roles in the cardiovascular, nervous, and immune systems, the intricate signaling pathways it governs, and the experimental methodologies used to investigate its function.
Nitric oxide's biological effects are mediated through its production by a family of enzymes known as nitric oxide synthases (NOS).[3][4] These enzymes catalyze the conversion of the amino acid L-arginine to L-citrulline, releasing NO in the process.[2][3][5] Three distinct isoforms of NOS have been identified, each with unique regulatory mechanisms and tissue distribution, which ultimately dictates the specific physiological role of the NO produced.[3][4][5][6]
This guide will provide a detailed exploration of these isoforms, their kinetics, and the signaling cascades they initiate, with a particular focus on the canonical soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Furthermore, we will present key quantitative data in a structured format for easy comparison and provide detailed protocols for essential experiments in nitric oxide research.
Nitric Oxide Synthase (NOS) Isoforms
The production of nitric oxide is tightly regulated and compartmentalized, primarily through the expression and activity of three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3][4][6] While all three isoforms catalyze the same reaction, they differ significantly in their regulation, expression patterns, and the amount of NO they produce.[5]
-
Neuronal Nitric Oxide Synthase (nNOS or NOS1): As its name suggests, nNOS is constitutively expressed in neuronal tissue, where it functions as a neurotransmitter.[3][7] Its activity is dependent on calcium and calmodulin, allowing for rapid, transient bursts of NO production in response to neuronal activation.[3][6] nNOS-derived NO plays a crucial role in synaptic plasticity, learning, and memory.[7]
-
Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike the other isoforms, iNOS expression is typically absent in resting cells but can be induced by immunological stimuli such as cytokines and microbial products.[3][8] Once expressed, iNOS produces large, sustained amounts of NO, independent of intracellular calcium concentrations.[9] This high-output NO production is a key component of the innate immune response, contributing to the cytotoxic and cytostatic activity of macrophages against pathogens and tumor cells.[10][11][12]
-
Endothelial Nitric Oxide Synthase (eNOS or NOS3): Predominantly found in endothelial cells lining blood vessels, eNOS is a constitutive, calcium-calmodulin dependent enzyme.[3][6][13] It is a critical regulator of vascular homeostasis, producing low levels of NO that lead to vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium.[2][14][15][16]
Quantitative Data on Nitric Oxide Biology
The following tables summarize key quantitative data related to nitric oxide synthase kinetics, physiological nitric oxide concentrations, and the effects of common pharmacological modulators. This information is crucial for designing and interpreting experiments in the field of NO biology.
Table 1: Nitric Oxide Synthase (NOS) Enzyme Kinetics
| Parameter | nNOS (Neuronal) | iNOS (Inducible) | eNOS (Endothelial) | Units | Species | Reference(s) |
| Km for L-Arginine | 1.5 - 6.0 | 2.2 - 32 | 0.9 - 5.0 | µM | Human, Murine, Bovine, Rat | [17] |
| Km for O2 | 23.2 ± 2.8 | 6.3 ± 0.9 | 7.7 ± 1.6 | µM | Bovine, Murine | [18] |
Table 2: Physiological Concentrations of Nitric Oxide and Related Species
| Analyte | Concentration Range | Biological Fluid/Tissue | Condition | Reference(s) |
| NO Metabolites (Nitrite + Nitrate) | 45.1 ± 17.7 | Arterial Plasma | Healthy | [10] |
| 22.5 ± 8.5 | Venous Plasma | Healthy | [10] | |
| 22.8 ± 1.4 | Plasma | Healthy | [12][16] | |
| 15.7 ± 1.1 | Plasma | Essential Hypertension | [12][16] | |
| S-Nitrosothiols (RSNOs) | Low nM to 15 µM | Plasma | Healthy | [2][3][19] |
| NO Production Rate | 0.04 - 0.21 | Cultured Endothelial Cells | Basal | [20] |
| 10.4 | Cultured Endothelial Cells | Shear Stress (6 dyn/cm²) | [20] | |
| ~1 | Activated Macrophages | Upper Bound | [21] |
Table 3: Pharmacological Modulation of the Nitric Oxide System
| Compound | Type | Target | Effect | Potency (IC50 / Dose) | Reference(s) |
| Sodium Nitroprusside (SNP) | NO Donor | sGC | Vasodilation | 0.5-10 µg/kg/min (infusion) | [22] |
| L-NAME (NG-nitro-L-arginine methyl ester) | NOS Inhibitor | All NOS isoforms | Inhibition of NO synthesis, Hypertension | 40 mg/kg/day (in vivo, rats) | [13][23] |
| Aminoguanidine | NOS Inhibitor | Preferentially iNOS | Inhibition of NO synthesis | 2.1 µM (mouse iNOS) | [4] |
| FR038251 | NOS Inhibitor | iNOS | Inhibition of NO synthesis | 1.7 µM (mouse iNOS) | [4] |
| FR038470 | NOS Inhibitor | iNOS | Inhibition of NO synthesis | 8.8 µM (mouse iNOS) | [4] |
Signaling Pathways of Nitric Oxide
The primary and most well-characterized signaling pathway for nitric oxide involves its activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).[19][24] This NO-cGMP pathway is central to many of the physiological effects of NO, particularly in the cardiovascular and nervous systems.
The NO-cGMP Signaling Pathway
-
NO Synthesis and Diffusion: Upon stimulation, NOS enzymes produce NO from L-arginine. Being a small, lipophilic gas, NO readily diffuses across cell membranes from its site of synthesis to adjacent target cells.[5]
-
Activation of Soluble Guanylate Cyclase (sGC): In the target cell, NO binds to the heme prosthetic group of soluble guanylate cyclase (sGC).[10][19] This binding induces a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[3]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[19][24]
-
Downstream Effectors of cGMP: cGMP acts as a second messenger, allosterically activating several downstream targets, including:
-
cGMP-dependent Protein Kinases (PKG): PKG phosphorylates a variety of substrate proteins, leading to diverse cellular responses. In vascular smooth muscle, for example, PKG activation leads to a decrease in intracellular calcium levels and subsequent muscle relaxation (vasodilation).[12][19]
-
Cyclic Nucleotide-gated Ion Channels: These channels are directly gated by cGMP, playing roles in processes like phototransduction and olfaction.
-
Phosphodiesterases (PDEs): cGMP can regulate the activity of certain PDEs, which in turn control the levels of other cyclic nucleotides like cAMP, allowing for cross-talk between signaling pathways.
-
The NO-cGMP signaling pathway is terminated by the action of phosphodiesterases, which hydrolyze cGMP to GMP, thus switching off the signal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of cGMP-dependent Protein Kinase Reveals Novel Site of Interchain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of nitric oxide and soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [iro.uiowa.edu]
- 14. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Colorimetric Assays for Nitric Oxide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis for the colorimetric measurement of nitric oxide (NO). We will delve into the most common methods, the Griess assay and the oxyhemoglobin assay, offering detailed insights to ensure accurate and reproducible results in your research.
Introduction to Nitric Oxide and its Measurement
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Due to its short half-life, direct measurement of NO in biological systems is challenging.[2][3] Consequently, its concentration is often determined by quantifying its more stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4][5][6] Colorimetric assays offer a convenient, cost-effective, and widely accessible method for this purpose.
The Griess Assay: A Robust Method for Nitrite and Nitrate Quantification
The most established and widely used colorimetric method for NO measurement is the Griess assay, first described in 1858.[7] This assay is based on a two-step diazotization reaction.[1][7][8]
Principle of the Griess Reaction:
-
Diazotization: In an acidic environment, sulfanilamide (B372717) reacts with nitrite (NO₂⁻) to form a diazonium salt.[1][7][8]
-
Coupling: This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound.[1][7][8]
The intensity of the resulting color, which can be measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[1][8]
To measure the total NO production, which includes both nitrite and nitrate, a preliminary step is required to reduce nitrate to nitrite.[4][5] This can be achieved through enzymatic methods, using nitrate reductase, or chemical methods, such as with a cadmium reduction column.[4][5][9]
Quantitative Data for Griess-Based Assays
The performance of Griess-based assays can vary depending on the specific kit and protocol used. The following table summarizes typical quantitative data from various commercially available kits.
| Parameter | Griess Assay (Nitrite) | Griess Assay (Total Nitrate/Nitrite) | Source |
| Detection Limit | 0.5 µM - 2.63 µM | 1.0 µM - 10 µM | [8][10][11][12] |
| Linear Range | 1 - 100 µM | 5 - 200 µM | [1][11][13] |
| Wavelength (λmax) | 520 - 570 nm (typically 540 nm) | 520 - 570 nm (typically 540 nm) | [1][8][9][10] |
| Sample Volume | 5 - 150 µL | 5 - 85 µL | [4][6][14] |
| Incubation Time | 10 - 30 minutes | 30 minutes (reduction) + 10-30 minutes (Griess reaction) | [1][8][14] |
Experimental Protocols: The Griess Assay
A. Measurement of Nitrite
This protocol outlines the steps for determining the concentration of nitrite in aqueous samples using a microplate reader.
1. Reagent Preparation:
-
Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. This mixture should be prepared fresh and protected from light.[1][7]
-
Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water. From this stock, create a series of standards with concentrations ranging from approximately 1 µM to 100 µM.
2. Assay Procedure:
-
Add 50 µL of each standard or sample to individual wells of a 96-well microplate.
-
Add 50 µL of the prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[1][8]
-
Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (deionized water + Griess reagent) from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
B. Measurement of Total Nitrate + Nitrite
This protocol includes an enzymatic reduction step to convert nitrate to nitrite before the Griess reaction.
1. Reagent Preparation:
-
Griess Reagent and Nitrite Standards: Prepare as described in the nitrite measurement protocol.
-
Nitrate Reductase and Cofactors: Reconstitute nitrate reductase and its cofactor (typically NADH or NADPH) according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 50 µL of each standard or sample to individual wells of a 96-well microplate.
-
Add the nitrate reductase and cofactor solution to each well as specified by the kit manufacturer.
-
Incubate the plate at the recommended temperature (often 37°C) for the specified time (e.g., 30 minutes) to allow for the complete reduction of nitrate to nitrite.[8]
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 540 nm.
3. Data Analysis:
-
Follow the same data analysis procedure as for the nitrite assay to determine the total nitrite concentration.
-
To determine the nitrate concentration, subtract the nitrite concentration (measured separately without the reduction step) from the total nitrite concentration.
Sample Preparation for the Griess Assay
Proper sample preparation is critical to avoid interferences.
-
Cell Culture Supernatants: Centrifuge to remove any cells or debris.[6] If the medium contains phenol (B47542) red, use a medium without it for the assay, as it can interfere with absorbance readings.
-
Plasma and Serum: Deproteinization is necessary as proteins can precipitate in the acidic Griess reagent.[8] This can be achieved by ultrafiltration using a 10 kDa molecular weight cutoff filter or by chemical precipitation with zinc sulfate.[8][15]
-
Urine: Samples should be diluted (e.g., 1:10) with deionized water.[15]
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris. The resulting supernatant can then be deproteinized.[16]
Interferences in the Griess Assay
Several substances can interfere with the Griess assay, leading to inaccurate results. These include:
-
Reducing agents: Ascorbic acid and sulfhydryl-containing compounds like glutathione (B108866) can interfere with the diazotization reaction.[6]
-
Proteins: As mentioned, proteins can precipitate and cause turbidity.
-
Anticoagulants: Heparin can interfere with enzymatic nitrate reduction.[8][17] EDTA or citrate (B86180) are recommended alternatives for plasma collection.[17]
-
pH: The Griess reaction is pH-dependent and requires acidic conditions.
The Oxyhemoglobin Assay: A Direct Measurement of Nitric Oxide
An alternative colorimetric method for NO detection is the oxyhemoglobin assay. This method relies on the direct reaction of NO with oxyhemoglobin (OxyHb) to form methemoglobin (MetHb).
Principle of the Oxyhemoglobin Assay:
Nitric oxide rapidly oxidizes the ferrous iron (Fe²⁺) in OxyHb to its ferric state (Fe³⁺), resulting in the formation of MetHb.[18][19] This conversion leads to a characteristic shift in the absorbance spectrum, which can be monitored spectrophotometrically. The increase in absorbance at approximately 401 nm is proportional to the amount of MetHb formed, and thus to the concentration of NO.[7][18][19]
Quantitative Data for the Oxyhemoglobin Assay
The oxyhemoglobin assay is known for its high sensitivity, allowing for the detection of nanomolar concentrations of NO.
| Parameter | Oxyhemoglobin Assay | Source |
| Detection Limit | Nanomolar range (e.g., ~20 pmol/min per g tissue) | [7][9][18] |
| Wavelength (λmax) | ~401 nm (for MetHb) | [7][18] |
| Key Reagents | Oxyhemoglobin | [4] |
| Advantages | High sensitivity, direct measurement of NO | [7][9] |
| Disadvantages | Interference from other reducing/oxidizing agents, requires fresh preparation of oxyhemoglobin | [7] |
Experimental Protocol: The Oxyhemoglobin Assay
This protocol provides a general guideline for measuring NO using the oxyhemoglobin assay in a microplate format.
1. Reagent Preparation:
-
Oxyhemoglobin Solution: Prepare a fresh solution of oxyhemoglobin. Commercially available hemoglobin is often in the methemoglobin form and needs to be reduced. This can be achieved by treating the hemoglobin solution with a slight molar excess of sodium dithionite, followed by removal of the reducing agent via a desalting column. The concentration of the resulting oxyhemoglobin solution should be determined spectrophotometrically.
-
Sample: Prepare the biological sample suspected of producing NO (e.g., cell lysate, purified enzyme).
2. Assay Procedure:
-
In a 96-well plate, add the oxyhemoglobin solution to each well.
-
Add the NO-generating sample to the wells to initiate the reaction.
-
Immediately begin monitoring the change in absorbance at 401 nm over time using a microplate reader with kinetic reading capabilities. A reference wavelength of around 421 nm can also be used to monitor the decrease in oxyhemoglobin.[19]
3. Data Analysis:
-
The rate of NO production is determined from the initial linear rate of increase in absorbance at 401 nm.
-
The concentration of NO can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient for the conversion of oxyhemoglobin to methemoglobin (approximately 38,600 M⁻¹cm⁻¹ at 401 nm), c is the concentration, and l is the path length.[19]
Visualizing the Core Concepts
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Nitric Oxide Signaling Pathways
Nitric oxide is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The following diagram illustrates the general signaling cascade initiated by NO.
Experimental Workflow for Total NO Measurement (Griess Assay)
The following diagram outlines the key steps involved in measuring total nitric oxide (nitrite + nitrate) using the Griess assay with enzymatic nitrate reduction.
Logical Relationship of NO Measurement Methods
This diagram illustrates the relationship between nitric oxide and its stable end-products, and which species are measured by the different colorimetric assays.
Conclusion
Colorimetric assays provide accessible and reliable methods for the quantification of nitric oxide in a variety of biological samples. The Griess assay is a robust and well-validated method for measuring the stable end-products of NO, nitrite and nitrate. For more direct and highly sensitive detection of NO, the oxyhemoglobin assay presents a valuable alternative. By understanding the principles, protocols, and potential pitfalls of each method, researchers can confidently and accurately measure nitric oxide to further elucidate its complex role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. The oxyhemoglobin reaction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microtiter-plate assay of nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Accuracy of detection of carboxyhemoglobin and methemoglobin in human and bovine blood with an inexpensive, pocket-size infrared scanner | PLOS One [journals.plos.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Assay of NOS Activity by the Measurement of Conversion of Oxyhemoglobin to Methemoglobin by NO | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
The Griess Reagent System: A Cornerstone in Biomedical Nitric Oxide Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Griess reagent system stands as a fundamental and widely utilized analytical method in biomedical research for the indirect quantification of nitric oxide (NO). Nitric oxide, a transient and highly reactive gaseous signaling molecule, plays a pivotal role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, immune responses, and inflammation.[1][2][3] Due to its short half-life, direct measurement of NO in biological systems is challenging. The Griess assay circumvents this by measuring nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, providing a reliable index of NO production.[4]
This technical guide provides a comprehensive overview of the Griess reagent system, its underlying chemistry, detailed experimental protocols, and its significance in biomedical research and drug development.
Core Principles of the Griess Reaction
The Griess test, first described by Peter Griess in 1858, is a two-step diazotization reaction.[5][6] The modern Griess reagent system typically utilizes sulfanilamide (B372717) and N-(1-naphthylethylenediamine) dihydrochloride (B599025) (NED) under acidic conditions.[5][6] The reaction proceeds as follows:
-
Diazotization: In an acidic medium, nitrite present in the sample reacts with sulfanilamide to form a diazonium salt.[6][7]
-
Azo Coupling: This intermediate diazonium salt then couples with NED to form a stable, intensely colored azo compound.[6][7]
The resulting magenta-colored product can be spectrophotometrically quantified, with its absorbance being directly proportional to the nitrite concentration in the sample.[7] The absorbance is typically measured at a wavelength between 540 and 548 nm.[8][9][10][11]
Significance in Biomedical Research
The simplicity, cost-effectiveness, and sensitivity of the Griess reagent system have made it an indispensable tool in various fields of biomedical research:
-
Immunology and Inflammation: The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.[12] The Griess assay is routinely used to measure NO production by immune cells like macrophages and to screen for anti-inflammatory drug candidates.
-
Neuroscience: Nitric oxide acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] The Griess assay helps in studying the role of NO in neuronal signaling, memory formation, and neurodegenerative diseases.
-
Cardiovascular Research: Endothelial NO synthase (eNOS) produces NO, which is a critical vasodilator involved in regulating blood pressure and blood flow.[1][3] The Griess assay is employed to assess endothelial function and to investigate cardiovascular diseases such as hypertension and atherosclerosis.[3]
-
Drug Discovery and Development: The Griess assay serves as a primary screening tool for compounds that modulate NO production.[13] This is crucial for developing drugs targeting NO signaling pathways in various diseases, including cancer and inflammatory disorders.[13]
Quantitative Data Summary
The performance of the Griess assay can vary depending on the specific reagents and the sample matrix. Below is a summary of key quantitative parameters.
| Parameter | Typical Value/Range | Notes |
| Limit of Detection (LOD) | 0.02 - 2.5 µM | Dependent on the specific Griess reagent formulation and sample matrix.[5][6][14][15] |
| Linear Range | Up to 100 µM | The concentration range over which the absorbance is directly proportional to the nitrite concentration.[16] |
| Absorbance Maximum (λmax) | 540 - 548 nm | The optimal wavelength for measuring the absorbance of the colored azo product.[8][9][10][11] |
| Normal Nitrite Levels | Urine: 1-20 µM; Serum: ~2 µM | These are approximate physiological concentrations and can vary.[10][17] |
Experimental Protocols
Accurate and reproducible results with the Griess assay hinge on careful sample preparation and adherence to a standardized protocol.
Reagent Preparation
-
Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid.[9]
-
Griess Reagent B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthylethylenediamine) dihydrochloride in deionized water.[9]
-
Nitrite Standard Solution: Prepare a 100 mM stock solution of sodium nitrite in deionized water. This will be used to generate a standard curve.[10]
Note: Many commercial kits provide ready-to-use solutions.[7][10] Always protect the NED solution from light.[9]
Sample Preparation
Proper sample preparation is critical to avoid interference.
-
Cell Culture Supernatants: Centrifuge the cell culture medium to remove any cells or debris. The supernatant can typically be used directly.
-
Plasma/Serum: Proteins in plasma and serum can interfere with the Griess reaction.[18][19] Deproteinization is necessary and can be achieved by:
-
Urine: Urine samples often require dilution (e.g., 10-fold) with deionized water to bring the nitrite concentration within the linear range of the assay.[10][17]
-
Tissue Homogenates: Homogenize tissues in an appropriate buffer, centrifuge to pellet cellular debris, and then deproteinize the supernatant.
Standard Curve Preparation
A standard curve is essential for quantifying the nitrite concentration in unknown samples.
-
Prepare a working solution of 1 mM Nitrite Standard by diluting the 100 mM stock.[10]
-
Perform serial dilutions of the 1 mM working solution to prepare standards in the desired concentration range (e.g., 0-100 µM) in the same matrix as the samples (e.g., cell culture medium or deproteinized buffer).
Assay Procedure (96-well plate format)
-
Add 50 µL of each standard and sample to individual wells of a clear, flat-bottom 96-well plate.[12][16]
-
Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.[12]
-
Add 50 µL of Griess Reagent B (NED Solution) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.[12]
-
Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[10][12]
Note: Some protocols recommend premixing equal volumes of Reagent A and B immediately before use.[9]
Data Analysis
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the unknown samples by interpolating their absorbance values on the standard curve.[16]
Measurement of Total Nitrite and Nitrate (B79036)
Nitric oxide in biological fluids is oxidized to both nitrite and nitrate (NO₃⁻). To get a more complete picture of total NO production, nitrate must first be reduced to nitrite before performing the Griess assay.[8][9] This is typically achieved using:
-
Nitrate Reductase: An enzymatic method that is highly specific.[8][9]
-
Cadmium Reduction: A chemical method that is also effective.[7]
The total nitrite concentration (representing the sum of initial nitrite and reduced nitrate) is then measured using the Griess assay. The initial nitrite concentration is subtracted from the total nitrite concentration to determine the nitrate concentration.
Limitations and Considerations
While powerful, the Griess assay has limitations:
-
Interference: Biological samples are complex matrices. Proteins, thiols, and other compounds can interfere with the reaction.[18] Proper sample preparation is crucial.
-
pH Sensitivity: The reaction is pH-dependent and requires acidic conditions.
-
Indirect Measurement: The assay measures a stable end-product of NO, not NO itself. Changes in nitrite levels may not always directly reflect real-time changes in NO production.
-
Alternative Methods: For higher sensitivity or to overcome interference, alternative methods like fluorescence-based assays or chemiluminescence are available.[16]
Conclusion
The Griess reagent system remains a valuable and accessible tool for researchers in various biomedical fields. Its ability to provide a quantitative measure of nitric oxide production through the detection of nitrite has significantly contributed to our understanding of the diverse roles of NO in health and disease. By understanding its principles, adhering to rigorous protocols, and being aware of its limitations, researchers can effectively leverage the Griess assay to advance their scientific inquiries and contribute to the development of novel therapeutics.
Visualizations
Caption: Chemical pathway of the Griess reaction for nitrite detection.
Caption: Experimental workflow for the Griess assay.
Caption: Simplified nitric oxide (NO) signaling pathway via cGMP.
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 4. Protocol Griess Test [protocols.io]
- 5. Griess Reagent System [promega.sg]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biotium.com [biotium.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. anygenes.com [anygenes.com]
- 14. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Measurement of nitrite and nitrate in biological fluids by gas chromatography-mass spectrometry and by the Griess assay: problems with the Griess assay--solutions by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies of Nitric Oxide Production Using the Griess Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the Griess reagent for the quantification of nitric oxide (NO) in exploratory research. It covers the core principles of the assay, detailed experimental protocols, data interpretation, and the underlying signaling pathways of NO production.
Introduction: Nitric Oxide in Biological Systems
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is a short-lived gaseous molecule that rapidly diffuses across cell membranes.[1][3] Endogenous NO is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][3] Given its transient nature, direct measurement of NO is challenging. Therefore, its production is often assessed by quantifying its stable, nonvolatile breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4][5]
The Griess Assay: Principle and Application
The Griess assay is a simple, rapid, and cost-effective colorimetric method for the indirect measurement of NO production by quantifying nitrite concentration.[2][6][7] First described by Peter Griess in 1858, this assay is widely used for various biological samples, including cell culture media, plasma, serum, and urine.[4][5][8]
The assay is based on a two-step diazotization reaction:
-
Under acidic conditions, nitrite reacts with a diazotizing reagent, such as sulfanilamide (B372717) or sulfanilic acid, to form a transient diazonium salt.[4][8][9]
-
This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound.[4][8]
The resulting pink or magenta-colored product has a maximum absorbance at approximately 540-550 nm, and the intensity of the color is directly proportional to the nitrite concentration in the sample.[2][4] The detection limit for the assay typically ranges from 0.5 to 2.5 µM.[5][10]
Caption: Chemical reaction steps of the Griess assay.
Signaling Pathways of Nitric Oxide Production
NO synthesis is tightly regulated. The activity of eNOS and nNOS is calcium-dependent, producing low levels of NO for signaling.[1] In contrast, iNOS is calcium-independent and is typically expressed in response to inflammatory stimuli, producing large, sustained amounts of NO.[1]
A common pathway for eNOS activation involves G-protein coupled receptor (GPCR) activation, leading to an increase in intracellular calcium (Ca²⁺).[3][11] Calcium binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates eNOS to produce NO.[11][12] The NO produced then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle relaxation.[3][11]
Caption: eNOS activation pathway leading to NO production.
Detailed Experimental Protocols
Accurate quantification of nitrite requires careful adherence to protocols. Below are general and cell-specific methodologies.
General Griess Assay Protocol (for 96-well plates)
This protocol is a standard procedure adaptable for cell culture supernatants.
A. Reagent Preparation
-
Griess Reagent A (Diazotizing Reagent): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light.[2][13]
-
Griess Reagent B (Coupling Reagent): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C, protected from light.[2][13]
-
Nitrite Standard Stock Solution: Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water or the same culture medium used for the experiment.[13]
B. Standard Curve Preparation
-
Perform serial dilutions of the 1 mM NaNO₂ stock solution in the appropriate culture medium to create a standard curve with a range of concentrations (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM).[2][13]
-
Add 50-100 µL of each standard concentration in duplicate or triplicate to the wells of a 96-well flat-bottom plate.[13]
C. Sample Collection and Assay Procedure
-
After the experimental treatment period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[2][13]
-
Some protocols recommend mixing equal volumes of Griess Reagent A and B immediately before use to form the "Griess Reagent".[9][13] Others add them sequentially.
-
Sequential Addition: Add 50 µL of Griess Reagent A to all standard and sample wells. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B to all wells.[2][14]
-
Combined Addition: Add 100 µL of the freshly prepared, combined Griess Reagent to each well.[13]
-
-
Incubate for another 5-15 minutes at room temperature, protected from light, allowing the color to develop.[2][13]
-
Measure the absorbance at a wavelength between 540 nm and 550 nm using a microplate reader.[13][15]
Protocol for RAW 264.7 Macrophage Cells
Murine macrophage cell lines like RAW 264.7 are robust NO producers, especially after stimulation with agents like lipopolysaccharide (LPS).[13][15]
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well or 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/mL in complete DMEM.[13][15] Incubate at 37°C in a humidified 5% CO₂ atmosphere until they reach 80-90% confluency.
-
Treatment: Replace the medium with fresh medium containing the test compounds (e.g., Dithiaden) and/or a stimulant like LPS (1 µg/mL). Include appropriate vehicle and positive controls.[13][16]
-
Incubation: Incubate the cells for a specified period, typically 24 to 48 hours, to allow for NO production.[15][16]
-
Assay: Collect the supernatant and proceed with the General Griess Assay Protocol (Section 4.1).
Protocol for Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a common model for studying endothelial function and eNOS-derived NO production.
-
Cell Seeding: Plate HUVECs in a 96-well plate at a density of 2 x 10⁵ cells/mL in complete endothelial cell growth medium.[2] Culture until 80-90% confluent.
-
Serum Starvation: Before treatment, it is common to replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.[2]
-
Treatment: Treat cells with the desired concentrations of the test compound (e.g., Olprinone). Include controls, such as a vehicle control and a NOS inhibitor like L-NAME, to confirm the involvement of NOS.[2]
-
Incubation: Incubate for the desired time period (e.g., 24 hours).[2]
-
Assay: Collect the supernatant and proceed with the General Griess Assay Protocol (Section 4.1).
Experimental Workflow
The overall workflow for a typical exploratory study using the Griess assay is outlined below.
Caption: A typical workflow for measuring NO production.
Data Presentation and Analysis
Quantitative data should be presented clearly for comparison. After measuring absorbance, subtract the absorbance of the blank (0 µM standard) from all readings. Plot a standard curve of absorbance versus nitrite concentration and use the resulting linear regression equation to calculate the nitrite concentration in the unknown samples.[2]
Table 1: Example Nitrite Standard Curve Data
| Nitrite Conc. (µM) | Absorbance at 540 nm (Mean) |
| 0 | 0.052 |
| 1.56 | 0.078 |
| 3.125 | 0.105 |
| 6.25 | 0.158 |
| 12.5 | 0.265 |
| 25 | 0.478 |
| 50 | 0.899 |
| 100 | 1.750 |
| Data is representative and adapted from reference[13]. |
Table 2: Effect of Olprinone on Nitrite Production in HUVECs
| Treatment | Nitrite Conc. (µM) ± SD | Fold Change vs. Control |
| Vehicle Control | 2.5 ± 0.3 | 1.0 |
| Olprinone (10 µM) | 4.1 ± 0.5 | 1.6 |
| Olprinone (50 µM) | 8.2 ± 0.7 | 3.3 |
| Olprinone (100 µM) | 12.5 ± 1.1 | 5.0 |
| Olprinone (100 µM) + L-NAME (100 µM) | 2.8 ± 0.4 | 1.1 |
| Data is representative and adapted from reference[2]. L-NAME is a NOS inhibitor. |
Table 3: Inhibitory Effect of Dithiaden on LPS-Induced Nitrite Production in RAW 264.7 Cells
| Treatment | Nitrite Conc. (µM) ± SD | % Inhibition |
| Control (Untreated) | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0% |
| LPS + Dithiaden (10 µM) | 24.7 ± 1.9 | 31% |
| LPS + Dithiaden (50 µM) | 15.1 ± 1.5 | 58% |
| LPS + Dithiaden (100 µM) | 8.9 ± 1.1 | 75% |
| Data is representative and adapted from reference[13]. |
Limitations and Important Considerations
While the Griess assay is robust, researchers must be aware of its limitations:
-
Interference: Various compounds present in biological samples, such as ascorbate, reduced thiols, and even components of culture media (like phenol (B47542) red), can interfere with the assay.[4][10] It is advisable to use phenol red-free medium if possible.[17]
-
Sample Preparation: For samples with high protein content, such as plasma or serum, a deproteinization step using methods like ultrafiltration is necessary to avoid turbidity and interference.[4] Acidic protein precipitation methods should be avoided as they can lead to the loss of nitrite.[4]
-
Nitrate Measurement: The Griess assay only measures nitrite. Since NO also oxidizes to nitrate, measuring only nitrite can underestimate total NO production. To measure total NOx (nitrite + nitrate), nitrate in the sample must first be reduced to nitrite, commonly achieved using nitrate reductase or cadmium catalysts.[4][9][17]
-
Accuracy: Despite its widespread use, the Griess assay can be inaccurate for measuring NO in certain complex biological media compared to more direct methods like chemiluminescence or electrochemical sensors.[10] Validation is crucial.
Conclusion
The Griess assay remains a valuable and accessible tool for exploratory studies on nitric oxide production. Its simplicity and high-throughput capability make it ideal for screening compounds that modulate NO synthesis. By understanding the underlying principles, adhering to detailed protocols, and being mindful of its limitations, researchers can generate reliable and insightful data to advance drug discovery and the understanding of NO-mediated biological processes.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Nitric Oxide Signaling Pathway [jove.com]
- 4. mdpi.com [mdpi.com]
- 5. Griess Reagent System [promega.jp]
- 6. Griess reagent assay: Significance and symbolism [wisdomlib.org]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Griess test - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Detailed Griess Reagent Assay for Nitric Oxide Quantification in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Griess reagent assay is a widely used, simple, and sensitive colorimetric method for the indirect quantification of nitric oxide (NO) in biological samples.[1][2] In cell culture applications, NO production is often assessed by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[1][3] This assay relies on a diazotization reaction first described by Griess in 1879, where sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride (B599025) (NED) react with nitrite in an acidic environment.[4] This reaction forms a stable, magenta-colored azo compound, and the intensity of the color, which is directly proportional to the nitrite concentration, can be measured spectrophotometrically at approximately 540 nm.[2] This protocol provides a detailed methodology for performing the Griess assay on cell culture supernatants.
Principle of the Assay
The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye. The absorbance of this colored product is then measured to determine the concentration of nitrite in the sample.
Experimental Workflow
Figure 1. A diagram illustrating the experimental workflow of the Griess reagent assay for cell culture.
Materials and Reagents
-
Griess Reagent: This can be purchased as a kit or prepared as two separate solutions:
-
Solution A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Store solutions in dark, amber-colored bottles at 4°C. The Griess reagent is formed by mixing equal volumes of Solution A and Solution B just before use.[5]
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 100 mM) in deionized water.
-
Cell Culture Medium: Phenol (B47542) red-free medium is recommended to avoid interference with the absorbance reading.[5]
-
96-well flat-bottom microplate: Clear plates are required for absorbance measurements.[6]
-
Microplate reader: Capable of measuring absorbance at 540-550 nm.[1][6]
-
Multichannel pipette
-
Reagent reservoirs
Experimental Protocol
1. Preparation of Nitrite Standard Curve
A standard curve must be prepared for each experiment to ensure accurate quantification.[6]
-
Prepare a 100 µM working solution of nitrite by diluting the 100 mM stock solution in the same cell culture medium used for your experimental samples.
-
In a 96-well plate, add 100 µL of the 100 µM nitrite solution to the first well.
-
Add 50 µL of cell culture medium to the subsequent wells for the standard curve.
-
Perform a 1:2 serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process down the column. Do not add any nitrite solution to the last well, which will serve as the blank (0 µM).[6]
2. Sample Collection and Preparation
-
After treating cells for the desired time, collect the cell culture supernatant.
-
To remove any cells or debris, centrifuge the supernatant at 300 x g for 5 minutes.[5]
-
Transfer 50 µL of the clarified supernatant to a new 96-well plate. It is recommended to run samples in triplicate.
3. Griess Reaction and Measurement
-
Prepare the fresh Griess reagent by mixing equal volumes of Solution A (sulfanilamide) and Solution B (NED).
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the standards and samples.[6]
-
Incubate the plate at room temperature for 5-10 minutes, protected from light (e.g., by covering with aluminum foil). A purple/magenta color will develop.[6]
-
Measure the absorbance at a wavelength between 520 nm and 550 nm using a microplate reader.[6] The reading should be taken within 30 minutes of adding the Griess reagent.[6]
4. Data Analysis
-
Subtract the absorbance value of the blank (0 µM nitrite standard) from all other absorbance readings.
-
Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reagent Concentrations | ||
| Sulfanilamide | 1% (w/v) in 5% phosphoric acid | Part of the two-component Griess reagent.[7] |
| NED | 0.1% (w/v) in deionized water | The second component of the Griess reagent.[7] |
| Standard Curve | ||
| Nitrite Standard Range | Typically 0-100 µM | Serial dilutions are made from a working stock. |
| Volumes per Well | ||
| Sample/Standard | 50 µL | Clarified cell culture supernatant or nitrite standard.[6] |
| Griess Reagent | 50 µL | A 1:1 mixture of the sulfanilamide and NED solutions.[6] |
| Incubation | ||
| Time | 5-10 minutes | At room temperature, protected from light.[6] |
| Measurement | ||
| Wavelength | 520-550 nm | A common wavelength used is 540 nm.[5][6][8] |
| Assay Sensitivity | ||
| Limit of Detection | As low as 1 nmol/well or 2.5 µM | The sensitivity can depend on the specific kit and sample matrix.[4] |
Optimization and Considerations
-
Phenol Red: Cell culture medium containing phenol red can interfere with the absorbance readings. It is highly recommended to use phenol red-free medium for the experiment.[5]
-
Interference: Other substances in the culture medium or from the cells themselves can potentially interfere with the assay. It is important to include appropriate controls.
-
Nitrate (B79036) Conversion: The Griess assay only detects nitrite. If a significant amount of nitrate (NO₃⁻) is expected, it can be converted to nitrite using nitrate reductase prior to the Griess reaction to measure total nitric oxide production.[7]
-
Sample Deproteinization: For samples with high protein content, such as serum or plasma, a deproteinization step may be necessary to prevent interference.[2][9] However, for most cell culture supernatants, this is not required.
-
Light Sensitivity: The azo dye formed is light-sensitive, so it is important to protect the plate from light during incubation.[6]
-
Timing: The color development is rapid, and the signal is generally stable for about an hour, but it is best to read the plate within 30 minutes of adding the Griess reagent.[6]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Griess Reagent System Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Macrophage Nitric Oxide Production: A Detailed Guide to the Griess Assay
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating inflammatory responses and immune modulation, the quantification of nitric oxide (NO) production by macrophages is a critical experimental endpoint. This document provides a comprehensive, step-by-step protocol for the Griess assay, a reliable and cost-effective colorimetric method for the indirect measurement of NO through the detection of its stable metabolite, nitrite (B80452).
Introduction
Nitric oxide is a pleiotropic signaling molecule and a key effector in the innate immune response.[1] Macrophages, upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), upregulate the expression of inducible nitric oxide synthase (iNOS).[2][3] This enzyme catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[1][4] While essential for host defense against pathogens, excessive NO production is implicated in the pathophysiology of various inflammatory diseases.[5]
The Griess assay offers a straightforward method to quantify NO production by measuring the concentration of nitrite (NO₂⁻), a stable and non-volatile breakdown product of NO in aqueous solutions.[5] The assay is based on a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a colored azo compound, which can be quantified by measuring its absorbance at 540-550 nm.[5][6]
Signaling Pathway for Macrophage NO Production
The induction of iNOS in macrophages is a tightly regulated process involving multiple signaling cascades. The binding of IFN-γ to its receptor activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][4] Concurrently, bacterial products like LPS trigger Toll-like receptor (TLR) signaling, which in turn activates pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[2] The convergence of these pathways on the iNOS promoter leads to robust transcription of the iNOS gene and subsequent NO production.[2][4]
Experimental Protocols
Materials and Reagents
-
Cell Line: Murine macrophage cell line, e.g., RAW 264.7 (ATCC TIB-71).[5]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] For the assay, consider using phenol (B47542) red-free medium to avoid potential interference with absorbance readings.[7]
-
Stimulants: Lipopolysaccharide (LPS) from E. coli and recombinant murine Interferon-gamma (IFN-γ).
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[5]
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[5]
-
Note: Store components separately at 4°C, protected from light. The working Griess reagent is prepared by mixing equal volumes of Component A and Component B immediately before use.[5][8]
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) powder.
-
Equipment:
Step-by-Step Procedure
Part 1: Macrophage Culture and Stimulation
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[9][10]
-
Adherence: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere.[9]
-
Cell Treatment:
-
Prepare stock solutions of your test compounds, LPS (positive control), and IFN-γ in culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of test compounds or controls to the respective wells. Include wells for untreated cells (negative control) and a positive control (e.g., 1 µg/mL LPS and/or 20 ng/mL IFN-γ).[3][7]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.[9][11]
Part 2: Griess Assay
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite in culture medium.
-
Perform serial dilutions of the stock solution to create standards with concentrations ranging from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM).[5][7]
-
Add 50 µL of each standard dilution in duplicate or triplicate to empty wells of a new 96-well plate.[9]
-
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well of the cell plate and transfer it to the corresponding wells of the 96-well plate containing the standards.[9]
-
Griess Reaction:
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[11]
Experimental Workflow Diagram
Data Presentation and Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank (0 µM nitrite standard) from all standard and sample readings.[5]
-
Standard Curve: Plot the blank-corrected absorbance values of the standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. A good standard curve should have an R² value > 0.99.
-
Sample Concentration: Use the equation from the standard curve to calculate the nitrite concentration in each experimental sample.
Table 1: Example Nitrite Standard Curve Data
| Nitrite Concentration (µM) | Absorbance at 540 nm (Mean) | Corrected Absorbance (Mean - Blank) |
| 100 | 1.250 | 1.200 |
| 50 | 0.650 | 0.600 |
| 25 | 0.350 | 0.300 |
| 12.5 | 0.200 | 0.150 |
| 6.25 | 0.125 | 0.075 |
| 3.125 | 0.088 | 0.038 |
| 1.56 | 0.069 | 0.019 |
| 0 (Blank) | 0.050 | 0.000 |
Table 2: Example Experimental Results
| Treatment | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Untreated Control | 2.5 ± 0.5 | N/A |
| LPS (1 µg/mL) | 45.8 ± 3.2 | N/A |
| LPS + Compound X (10 µM) | 23.1 ± 1.8 | 50.2% |
| LPS + Compound X (50 µM) | 10.2 ± 1.1 | 77.7% |
Troubleshooting and Considerations
-
High Background: Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the final incubation period if high background is an issue.[7]
-
Low Signal: Ensure macrophages are properly activated. The combination of LPS and IFN-γ often produces a more robust response than LPS alone.[3] Also, check the viability of the cells, as cytotoxicity of test compounds can lead to reduced NO production.
-
Nitrate (B79036) Interference: The Griess assay only detects nitrite. In some biological systems, a significant amount of NO can be oxidized to nitrate (NO₃⁻). To measure total NO production, nitrate can be converted to nitrite using nitrate reductase prior to the Griess assay.[8][12]
-
Sample Interference: Some compounds in your samples may interfere with the Griess reaction. It is advisable to run a control where the test compound is added to a known concentration of nitrite standard to check for interference.
References
- 1. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. bowdish.ca [bowdish.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
Application Notes and Protocols for Nitrite Assay Using Griess Reagents A and B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of Griess reagents A and B for the quantitative determination of nitrite (B80452) in biological samples. This colorimetric assay is a reliable and widely used method to measure nitrite, a stable breakdown product of nitric oxide (NO), which is a critical signaling molecule in various physiological and pathological processes.[1][2][3]
Principle of the Griess Assay
The Griess assay is based on a two-step diazotization reaction first described by Peter Griess in 1858.[2][3][4]
-
Diazotization: In an acidic medium, nitrite reacts with an aromatic amine (sulfanilamide or a derivative) to form a diazonium salt.[1][4]
-
Coupling: This intermediate then couples with a coupling agent, typically N-(1-naphthyl)ethylenediamine (NED), to form a stable and colored azo dye.[1][4]
The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified by measuring its absorbance at approximately 540-548 nm.[1][5][6]
Chemical Reaction Pathway
The underlying chemical reaction of the Griess test involves the formation of a colored azo dye.
Caption: Chemical reaction pathway of the Griess assay for nitrite detection.
Preparation of Griess Reagents A and B
Reagent Composition
The Griess reagent is typically prepared as two separate solutions, Reagent A and Reagent B, which are mixed shortly before use.[1] This two-solution system enhances the stability of the individual components.
| Reagent | Component | Concentration | Solvent |
| Reagent A | Sulfanilamide | 1% (w/v) | 5% Phosphoric Acid (H₃PO₄) |
| Reagent B | N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) | 0.1% (w/v) | Deionized Water |
Note: Some protocols may use sulfanilic acid instead of sulfanilamide.[1][4]
Detailed Preparation Protocol
Reagent A (1% Sulfanilamide in 5% Phosphoric Acid)
-
Prepare 5% Phosphoric Acid:
-
Carefully add 5 mL of concentrated phosphoric acid (85%) to 95 mL of deionized water.
-
Safety Precaution: Always add acid to water, not the other way around, to avoid splashing and excessive heat generation. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
-
Dissolve Sulfanilamide:
-
Weigh 1 g of sulfanilamide.
-
Add the sulfanilamide to the 100 mL of 5% phosphoric acid.
-
Stir with a magnetic stirrer until fully dissolved. Gentle warming may be required to facilitate dissolution.
-
-
Storage: Store Reagent A in a dark, airtight bottle at 4°C.[6] The solution is stable for several months when protected from light.
Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in Deionized Water)
-
Weigh NED:
-
Weigh 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride.
-
-
Dissolve in Water:
-
Add the NED to 100 mL of deionized water.
-
Stir with a magnetic stirrer until fully dissolved.
-
-
Storage: Store Reagent B in a dark, airtight bottle at 4°C.[6] This solution is particularly light-sensitive and should be protected from light to prevent degradation. It is typically stable for up to one year.[6]
Experimental Protocol: Nitrite Assay
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput analysis.
Materials Required
-
Griess Reagent A (1% Sulfanilamide in 5% H₃PO₄)
-
Griess Reagent B (0.1% NED in dH₂O)
-
Sodium Nitrite (NaNO₂) standard solution (1 mM)
-
Deionized water
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540-548 nm[1][5][6]
-
Biological samples (e.g., cell culture supernatant, plasma, serum, urine)[2]
Experimental Workflow
Caption: Experimental workflow for the Griess nitrite assay in a 96-well plate format.
Step-by-Step Procedure
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM working solution of sodium nitrite by diluting the 1 mM stock solution 1:10 in the same buffer as your samples (e.g., cell culture medium, PBS).
-
Perform serial dilutions of the 100 µM nitrite solution to generate standards with concentrations ranging from 1.56 µM to 100 µM.[6] A blank containing only the buffer should also be included.
Standard Nitrite Conc. (µM) Volume of 100 µM Nitrite (µL) Volume of Buffer (µL) S1 100 100 0 S2 50 50 of S1 50 S3 25 50 of S2 50 S4 12.5 50 of S3 50 S5 6.25 50 of S4 50 S6 3.13 50 of S5 50 S7 1.56 50 of S6 50 Blank 0 0 100 -
-
Sample Preparation:
-
Centrifuge biological samples to remove any particulate matter.
-
For plasma or serum samples, deproteinization may be necessary to avoid interference. This can be achieved using ultrafiltration devices.
-
Urine samples may need to be diluted to fall within the linear range of the assay.
-
-
Assay Performance:
-
Add 50 µL of each standard and sample in duplicate or triplicate to the wells of a 96-well plate.[5][6]
-
Incubate for 5-10 minutes at room temperature, protected from light.[5][6]
-
Incubate for another 5-10 minutes at room temperature, protected from light.[5][6] A pink to red color will develop in the presence of nitrite.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes of adding Reagent B.[5][6]
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Important Considerations
-
Nitrate (B79036) Interference: The Griess assay is specific for nitrite. To measure total nitric oxide production, nitrate in the samples must first be reduced to nitrite using nitrate reductase.[1][6]
-
pH: The reaction is pH-dependent and requires acidic conditions, which are provided by the phosphoric acid in Reagent A.
-
Light Sensitivity: Both NED and the final azo dye are light-sensitive. Therefore, it is crucial to protect the reagents and the reaction mixture from light.[2][6]
-
Timing: The color development is rapid, but the final colored product is stable for a limited time. It is recommended to read the absorbance within 30-60 minutes after adding the final reagent.[5][7]
-
Matrix Effects: The composition of the sample matrix can influence the assay. It is essential to prepare the nitrite standards in a buffer that closely matches the sample matrix to ensure accuracy.[6]
-
Fresh Reagents: For optimal results, it is recommended to prepare a fresh mixture of equal parts of Reagent A and Reagent B just before use. This combined reagent should be used within 8 hours.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Griess Reagent System [promega.com]
- 3. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Griess Reagent Kit | TCI Deutschland GmbH [tcichemicals.com]
- 7. Griess reagent (ab234044) | Abcam [abcam.co.jp]
Application Note & Protocol: Creating a Sodium nitrite Standard Curve for Griess Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Griess assay is a widely used analytical method for the quantitative determination of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[1] This application note provides a detailed protocol for creating a sodium nitrite (NaNO₂) standard curve, which is an essential step for accurately quantifying nitrite concentrations in various biological and experimental samples.[2][3] The principle of the assay involves a diazotization reaction where nitrite reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye.[1][2][4] The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.[4]
Experimental Protocol
This protocol outlines the steps for preparing sodium nitrite standards and performing the Griess assay in a 96-well microplate format.
Materials Required:
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions) or individual components.[5]
-
96-well flat-bottom microplate[6]
-
Multichannel pipettor
-
Spectrophotometric microplate reader capable of measuring absorbance at ~540 nm.[6][7]
Reagent Preparation:
-
1M Sodium Nitrite Stock Solution: Dissolve 69 mg of sodium nitrite in 1 mL of deionized water.
-
1mM Sodium Nitrite Standard Solution: Dilute the 1M stock solution 1:1000 with deionized water. For example, add 10 µL of the 1M stock solution to 9.99 mL of deionized water.[5]
-
Griess Reagent: If using a kit, follow the manufacturer's instructions. Typically, this involves mixing equal volumes of the sulfanilamide solution (Reagent A) and the NED solution (Reagent B) immediately before use.[2] Do not store the mixed Griess reagent for more than 8 hours.[2]
Standard Curve Preparation (Serial Dilution):
This protocol creates a standard curve with a concentration range of 1.56 µM to 100 µM.
-
Add 100 µL of the 100 µM nitrite standard solution to the first well of a column in the 96-well plate (in triplicate).[1]
-
Add 50 µL of deionized water to the remaining wells in those columns.[1]
-
Perform a 2-fold serial dilution by transferring 50 µL from the first set of wells to the next, mixing well, and repeating this process down the column. Discard 50 µL from the last set of wells.[1]
-
The final set of wells should contain only deionized water to serve as the zero standard (blank).[1]
Assay Procedure:
-
To each well containing 50 µL of the standard dilutions, add 50 µL of the prepared Griess Reagent.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.[1]
-
Measure the absorbance of each well at a wavelength between 520-590 nm (optimally at 548 nm) using a microplate reader.[2]
Data Analysis:
-
Average the absorbance readings for each standard concentration.
-
Subtract the average absorbance of the blank (0 µM standard) from all other absorbance readings to obtain the corrected absorbance.[7]
-
Plot the corrected absorbance values (y-axis) against the corresponding sodium nitrite concentrations (x-axis).[2]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be close to 1.0, indicating a strong linear relationship.
Data Presentation
The following table represents typical data obtained from a sodium nitrite standard curve experiment.
| Nitrite Concentration (µM) | Absorbance at 548 nm (Mean) | Corrected Absorbance (Mean - Blank) |
| 100 | 0.850 | 0.800 |
| 50 | 0.450 | 0.400 |
| 25 | 0.250 | 0.200 |
| 12.5 | 0.150 | 0.100 |
| 6.25 | 0.100 | 0.050 |
| 3.13 | 0.075 | 0.025 |
| 1.56 | 0.063 | 0.013 |
| 0 (Blank) | 0.050 | 0.000 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for creating a sodium nitrite standard curve for the Griess assay.
Griess Reaction Signaling Pathway
Caption: Chemical pathway of the Griess reaction for nitrite detection.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol Griess Test [protocols.io]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 5. bowdish.ca [bowdish.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
Measuring Nitric Oxide Production: The Griess Assay in a 96-Well Plate Format
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of nitrite (B80452) (NO₂⁻), a stable and quantifiable end-product of nitric oxide (NO), in biological samples using the Griess assay in a 96-well plate format. This colorimetric assay is a widely used, simple, and cost-effective method for indirectly measuring NO production, a key signaling molecule in various physiological and pathological processes.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] However, due to its short half-life of mere seconds, direct measurement of NO is challenging.[3] In aqueous solutions, NO rapidly oxidizes to more stable products, primarily nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻).[3][4] The Griess assay provides a convenient method to quantify nitrite levels in various biological samples, such as cell culture supernatants, plasma, serum, and urine, thereby offering a reliable estimate of NO production.[4][5]
The assay is based on a two-step diazotization reaction first described by Griess in 1879.[5] In an acidic environment, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound.[1][6] The intensity of the resulting purple/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.[6]
Principle of the Assay
The Griess reaction involves two sequential chemical reactions:
-
Diazotization: Under acidic conditions, nitrite reacts with sulfanilic acid to form a diazonium salt.
-
Coupling: The diazonium salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.
The absorbance of this colored product is measured at a wavelength between 520 nm and 550 nm, with the optimal wavelength typically being around 540-548 nm.[1][7][8] The concentration of nitrite in the samples is then determined by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway of Nitric Oxide Synthesis
Nitric oxide is endogenously produced from the amino acid L-arginine by a family of enzymes called nitric oxide synthases (NOS). There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). While eNOS and nNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is typically expressed in response to immunological stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ), leading to the production of large amounts of NO as part of the inflammatory response.[3]
Figure 1. Simplified signaling pathway of inducible nitric oxide production and its measurement via the Griess assay.
Materials and Reagents
-
Griess Reagent System: Commercially available kits are recommended for consistency.[8][9] Alternatively, the reagents can be prepared individually.
-
Component A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.[1]
-
Component B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[1]
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 100 mM) in deionized water.[10]
-
Samples: Cell culture supernatant, plasma, serum, urine, or tissue homogenates.
-
Equipment and Consumables:
Experimental Protocols
Reagent Preparation
-
Griess Reagent: If using individual components, prepare fresh Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[1] It is recommended to prepare only the amount needed for the experiment.
-
Nitrite Standard Stock Solution (if not provided in a kit): Prepare a 100 mM stock solution of sodium nitrite in deionized water. This stock should be stored at 2-8°C.[10]
-
Working Nitrite Standard Solution (100 µM): Dilute the 100 mM Nitrite Standard stock solution 1:1000 in the same medium or buffer as your samples to create a 100 µM working solution.[8][11] For example, add 1 µL of 100 mM stock to 999 µL of cell culture medium.
Standard Curve Preparation
A standard curve must be generated for each assay to ensure accurate quantification.
-
Add 100 µL of the 100 µM working nitrite standard solution to the first well of a column in the 96-well plate (in triplicate).[8]
-
Add 50 µL of the appropriate medium or buffer to the remaining wells in those columns.[8]
-
Perform a 2-fold serial dilution by transferring 50 µL from the first row of wells to the second, mixing well, and continuing this process down the column.[8][11] Discard the final 50 µL from the last dilution well.[8]
-
The final well in each column should contain only the medium/buffer to serve as the blank (0 µM nitrite).[8]
Table 1: Preparation of Nitrite Standards for a Standard Curve
| Nitrite Concentration (µM) | Volume of 100 µM Standard (µL) | Volume of Medium/Buffer (µL) | Final Volume (µL) |
| 100 | 100 | 0 | 100 |
| 50 | 50 of 100 µM | 50 | 50 |
| 25 | 50 of 50 µM | 50 | 50 |
| 12.5 | 50 of 25 µM | 50 | 50 |
| 6.25 | 50 of 12.5 µM | 50 | 50 |
| 3.125 | 50 of 6.25 µM | 50 | 50 |
| 1.56 | 50 of 3.125 µM | 50 | 50 |
| 0 (Blank) | 0 | 50 | 50 |
Sample Preparation
-
Cell Culture Supernatants: Collect supernatant from cell cultures and centrifuge to remove any cells or debris. The supernatant can typically be used directly in the assay.
-
Plasma/Serum: To avoid interference from proteins, deproteinization may be necessary.[6] This can be achieved using methods such as ultrafiltration with a 10 kDa molecular weight cutoff filter.
-
Urine: Samples should be diluted (e.g., 10-fold) with deionized water or an appropriate buffer.[10]
Assay Procedure
Figure 2. Experimental workflow for the Griess assay in a 96-well plate format.
-
Add 50 µL of your prepared samples to individual wells of the 96-well plate (in duplicate or triplicate).[8]
-
Using a multichannel pipette, add 50 µL of the Sulfanilamide Solution (Component A) to all wells containing standards and samples.[11]
-
Incubate for 5-10 minutes at room temperature, protected from light.[8][11]
-
Add 50 µL of the NED Solution (Component B) to all wells.[8][11] A purple/magenta color should develop immediately.[8]
-
Incubate for an additional 5-10 minutes at room temperature, protected from light.[8][11]
-
Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding the NED solution.[8][11]
Data Analysis
-
Average the absorbance readings for each standard and sample replicate.
-
Subtract the average absorbance of the blank (0 µM nitrite standard) from all other absorbance readings.[10]
-
Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the concentration of nitrite in your samples by interpolating their corrected absorbance values on the standard curve.
Table 2: Example Data for a Nitrite Standard Curve
| Nitrite Concentration (µM) | Average Absorbance at 540 nm | Corrected Absorbance |
| 100 | 1.250 | 1.200 |
| 50 | 0.650 | 0.600 |
| 25 | 0.350 | 0.300 |
| 12.5 | 0.200 | 0.150 |
| 6.25 | 0.125 | 0.075 |
| 3.125 | 0.088 | 0.038 |
| 1.56 | 0.069 | 0.019 |
| 0 (Blank) | 0.050 | 0.000 |
Troubleshooting
Table 3: Common Issues and Solutions in the Griess Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in blank wells | Contaminated reagents or water. | Use high-purity, nitrite-free water for all preparations.[12] Prepare fresh reagents. |
| Low or no color development | Low nitrite concentration in samples.[13] Reagent degradation. | Concentrate samples if possible. Ensure reagents are stored correctly and are not expired. |
| Yellow color at high concentrations | Nitrite concentration is too high, outside the linear range of the assay.[14][15] | Dilute samples and re-assay. Ensure the standard curve covers an appropriate concentration range. |
| Precipitate formation | Interference from sample components (e.g., heparin in plasma).[12] | Deproteinize samples. For heparinized plasma, treat with protamine sulfate (B86663) before the assay.[12] |
Conclusion
The Griess assay is a robust and reliable method for the indirect quantification of nitric oxide production. By following this detailed protocol, researchers can obtain accurate and reproducible measurements of nitrite levels in a variety of biological samples. Careful preparation of standards and samples, along with adherence to the outlined procedure, is crucial for successful results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol Griess Test [protocols.io]
- 5. Griess Reagent System Protocol [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. bowdish.ca [bowdish.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Griess Reagent for Nitrite and Nitrate Quantification in Plasma and Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Due to its short half-life, direct measurement of NO in biological samples is challenging. However, its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), can be measured as reliable indicators of NO production.[3][4] The Griess reagent system offers a simple, rapid, and cost-effective colorimetric method for the quantification of nitrite, and by extension, total nitric oxide production in biological fluids such as plasma and serum.[5][6]
This document provides detailed application notes and protocols for the determination of nitrite and nitrate levels in plasma and serum samples using the Griess assay.
Principle of the Griess Assay
The Griess test is a two-step diazotization reaction.[1][7] In an acidic environment, nitrite reacts with a diazotizing reagent, typically sulfanilamide (B372717), to form a transient diazonium salt.[5][7] This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, magenta-colored azo compound.[1][5][7] The intensity of the color, which is directly proportional to the nitrite concentration, is quantified by measuring the absorbance at approximately 540 nm.[1] To measure nitrate, it must first be reduced to nitrite, typically using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.[8][9] The total nitrite is then determined, and the nitrate concentration is calculated by subtracting the endogenous nitrite concentration from the total nitrite value.
Signaling Pathway of Nitric Oxide Production
Caption: Nitric oxide (NO) is synthesized from L-arginine by nitric oxide synthase (NOS) and subsequently oxidized to stable metabolites, nitrite and nitrate, in biological fluids.
Quantitative Data Summary
The following table summarizes typical concentrations of nitrite and nitrate in human plasma and serum, along with the general detection limits of the Griess assay.
| Analyte | Sample Type | Typical Concentration Range | Griess Assay Detection Limit |
| Nitrite (NO₂⁻) | Serum/Plasma | ~2 µM[10][11] | 0.02 - 2.5 µM[6][7] |
| Nitrate (NO₃⁻) | Serum/Plasma | 10 - 50 µM | Dependent on reduction efficiency |
| Total Nitrite + Nitrate | Serum/Plasma | 15 - 60 µM | Dependent on reduction efficiency |
Note: Concentrations can vary significantly based on diet, age, physiological state, and pathological conditions.
Experimental Protocols
Sample Preparation and Deproteinization
Proteins in plasma and serum can interfere with the Griess reaction.[5][8] Therefore, a deproteinization step is crucial for accurate results.
-
Materials:
-
Plasma or serum samples
-
Cold acetonitrile (B52724) (-20°C) or 10 kDa molecular weight cut-off (MWCO) spin filters
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
-
Protocol (Acetonitrile Precipitation): [12]
-
Dispense 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 200 µL of chilled (-20°C) acetonitrile to the tube.
-
Vortex immediately for 5-10 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the Griess assay.
-
-
Protocol (Spin Filter Deproteinization): [10][11]
-
Add the plasma or serum sample to a 10 kDa MWCO spin filter unit.
-
Centrifuge at 10,000 x g for 10-20 minutes at 4°C.
-
Collect the protein-free ultrafiltrate that passes through the membrane for the assay.
-
Griess Reagent Preparation
Commercial kits are available and recommended for consistency. If preparing reagents in-house:
-
Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid.[1]
-
Griess Reagent B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[1]
-
Combined Griess Reagent: Mix equal volumes of Reagent A and Reagent B immediately before use.[9][12] Some protocols recommend sequential addition.[13]
Nitrite Standard Curve Preparation
-
Materials:
-
Sodium nitrite (NaNO₂) standard
-
The same buffer/matrix as the samples (e.g., deionized water or assay buffer)
-
96-well microplate
-
-
Protocol:
Assay Procedure for Nitrite Determination
Caption: Step-by-step workflow for the colorimetric determination of nitrite in plasma and serum samples using the Griess assay.
-
Protocol:
-
Equilibrate all reagents to room temperature.
-
Add 50-100 µL of each deproteinized sample and standard to separate wells of a 96-well plate.[8][10]
-
Add 50 µL of Sulfanilamide Solution (Griess Reagent A) to all wells.[1][13]
-
Incubate for 5-10 minutes at room temperature, protected from light.[1][13]
-
Add 50 µL of NED Solution (Griess Reagent B) to all wells.[1][13]
-
Incubate for an additional 10 minutes at room temperature to allow for color development.[10]
-
Measure the absorbance at a wavelength between 520-550 nm using a microplate reader.[2][9]
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration of the samples from this curve.
-
Assay Procedure for Total Nitrite and Nitrate Determination
To measure total NO production, nitrate must first be converted to nitrite.
-
Additional Materials:
-
Nitrate Reductase
-
Enzyme co-factors (e.g., NADPH)
-
OR Vanadium(III) chloride (VCl₃) in HCl[8]
-
-
Protocol (Using Nitrate Reductase):
-
To each sample and standard well, add nitrate reductase and its co-factors according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (e.g., 1-2 hours) to allow for the complete conversion of nitrate to nitrite.[14]
-
Proceed with the Griess assay as described in section 4, starting from step 3 (addition of Sulfanilamide Solution).
-
-
Protocol (Using Vanadium(III) Chloride): [8]
-
After adding the deproteinized sample (100 µL) and the combined Griess reagent (50 µL) to the wells, add 100 µL of VCl₃ solution (e.g., 25 mM in 1 M HCl).
-
Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to reduce nitrate to nitrite.
-
Measure the absorbance as described previously.
-
-
Calculation of Nitrate Concentration:
-
Nitrate Concentration = (Total Nitrite + Nitrate Concentration) - Nitrite Concentration
-
Conclusion
The Griess reagent assay is a robust and widely used method for the indirect quantification of nitric oxide production in plasma and serum. Proper sample handling, particularly the deproteinization step, is critical for obtaining accurate and reproducible results. By following the detailed protocols outlined in these application notes, researchers can reliably assess the role of nitric oxide in various physiological and pathological contexts, aiding in both basic scientific discovery and the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Griess Test [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Griess Reagent System [promega.jp]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abcam.cn [abcam.cn]
- 11. assaygenie.com [assaygenie.com]
- 12. air.unimi.it [air.unimi.it]
- 13. promega.com [promega.com]
- 14. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
Application Notes and Protocols for the Quantification of Total Nitrite and Nitrate using the Griess Assay with Nitrate Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Due to its short half-life, direct measurement of NO in biological systems is challenging.[3] Consequently, researchers often quantify the stable downstream metabolites of NO, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), as a reliable index of NO production.[3][4] The Griess assay is a well-established, sensitive, and cost-effective colorimetric method for nitrite determination.[5][6] To measure total NO production, nitrate in the sample is first enzymatically reduced to nitrite by nitrate reductase, followed by the quantification of total nitrite using the Griess reaction.[7][8] This document provides a detailed protocol for the determination of total nitrite and nitrate in biological samples.
Principle of the Assay
The Griess assay for total nitrite and nitrate involves a two-step process:
-
Nitrate Reduction: In the first step, nitrate is converted to nitrite through the action of the enzyme nitrate reductase, with NADH or NADPH serving as a cofactor.[5][9]
-
Griess Reaction: The total nitrite (the sum of the original nitrite and the nitrite converted from nitrate) is then detected in a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, colored azo dye.[6][7] The intensity of the resulting purple/magenta color is directly proportional to the total nitrite concentration and is measured spectrophotometrically at approximately 540 nm.[7][8]
Data Presentation
The following table summarizes typical nitrite and nitrate concentrations found in various biological samples, providing a reference for expected values.
| Biological Sample | Nitrite (NO₂⁻) Concentration (µM) | Nitrate (NO₃⁻) Concentration (µM) | Total NOx (Nitrite + Nitrate) (µM) |
| Human Plasma/Serum | ~0.1 - 2.5[10] | ~10 - 50 | ~10 - 52.5 |
| Human Urine | ~1 - 20[10] | ~100 - 2000 | ~101 - 2020 |
| Cell Culture Supernatant | Variable (dependent on cell type and stimulation) | Variable | Variable |
| Saliva | ~5 - 200[11] | Variable | Variable |
Experimental Protocols
This protocol is designed for the quantification of total nitrite and nitrate in a 96-well microplate format.
Materials and Reagents
-
Griess Reagent A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.[12]
-
Griess Reagent B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[12]
-
Nitrate Reductase: (e.g., from Aspergillus species).
-
NADPH or NADH: As a cofactor for nitrate reductase.
-
Reaction Buffer: (e.g., Phosphate buffer, pH 7.4).
-
Nitrite Standard: Sodium nitrite (NaNO₂) solution (e.g., 1 mM stock).
-
Nitrate Standard: Sodium nitrate (NaNO₃) solution (e.g., 1 mM stock).
-
Deproteinizing agent (optional): Zinc sulfate (B86663) (ZnSO₄) or ultrafiltration devices (e.g., 10 kDa molecular weight cut-off).[13][14]
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 540 nm.
Reagent Preparation
-
Griess Reagent A (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store protected from light at 4°C.
-
Griess Reagent B (NED Solution): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store protected from light at 4°C. The solution may change color over time, but this does not significantly affect performance.[7]
-
Nitrate Reductase Solution: Reconstitute lyophilized nitrate reductase in reaction buffer to the recommended concentration as per the manufacturer's instructions. Prepare fresh and keep on ice.
-
NADPH/NADH Solution: Prepare a stock solution of NADPH or NADH in reaction buffer. Aliquot and store at -20°C. Thaw an aliquot on the day of the assay and keep on ice.
-
Nitrite and Nitrate Standard Solutions: Prepare a series of dilutions from the stock solutions in the same matrix as the samples (e.g., cell culture medium, reaction buffer) to generate standard curves. A typical range for the standard curve is 1-100 µM.[11][15]
Sample Preparation
Proper sample handling is critical to obtain accurate results.
-
Plasma/Serum: Collect blood using an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate plasma or allow blood to clot to obtain serum. To remove protein interference, deproteinate the samples using zinc sulfate precipitation or ultrafiltration.[10][13][14]
-
Urine: Centrifuge to remove any particulate matter. Urine samples often require significant dilution with the reaction buffer.[14]
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cells or debris. If the medium contains phenol (B47542) red, it is advisable to use a phenol red-free medium for the experiment, although some protocols suggest that it does not significantly interfere.[16]
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer, centrifuge to pellet cellular debris, and collect the supernatant. Deproteinization is typically required.[11]
Assay Procedure
This procedure allows for the determination of total nitrite and nitrate. To determine nitrite concentration alone, omit the nitrate reductase and cofactor addition and replace it with an equal volume of reaction buffer. The nitrate concentration can then be calculated by subtracting the nitrite concentration from the total nitrite and nitrate concentration.
-
Standard Curve Preparation:
-
Add 50 µL of each nitrite standard dilution in duplicate or triplicate to the wells of a 96-well plate.
-
Add 50 µL of the sample matrix (e.g., culture medium, buffer) to the blank wells.
-
-
Sample Addition:
-
Add 50 µL of each prepared sample in duplicate or triplicate to the wells.
-
-
Nitrate Reduction Step:
-
Prepare a nitrate reductase reaction mixture containing nitrate reductase and NADPH/NADH in reaction buffer immediately before use.
-
Add 50 µL of the nitrate reductase reaction mixture to each standard and sample well.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes to allow for the conversion of nitrate to nitrite.[5][9]
-
-
Griess Reaction and Measurement:
-
Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.[7]
-
Add 50 µL of Griess Reagent B (NED Solution) to all wells.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for color development.[9]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance readings of all standard and sample wells.
-
Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the concentration of total nitrite in the samples by interpolating their absorbance values from the standard curve.
-
If nitrite-only concentration was measured, subtract this value from the total nitrite and nitrate concentration to obtain the nitrate concentration.
Mandatory Visualizations
Nitric Oxide Signaling Pathway
Caption: Overview of the Nitric Oxide (NO) signaling pathway.
Experimental Workflow for Griess Assay with Nitrate Reductase
Caption: Step-by-step workflow of the Griess assay with nitrate reductase.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Griess Test [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Nitrite in Saliva using Microfluidic Paper-Based Analytical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 14. woongbee.com [woongbee.com]
- 15. mdpi.com [mdpi.com]
- 16. bowdish.ca [bowdish.ca]
Application Notes and Protocols for the Griess Reagent Kit in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of nitrite (B80452), a stable and quantifiable surrogate of nitric oxide (NO), in various biological fluids using the Griess Reagent Kit. Accurate measurement of nitrite can serve as an indicator of NO production, a critical signaling molecule in numerous physiological and pathological processes.
Principle of the Griess Assay
The Griess assay is a colorimetric method based on a two-step diazotization reaction.[1][2][3] In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt.[3][4] This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, magenta-colored azo compound.[3][4][5] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[4][6][7]
Nitric Oxide to Nitrite Conversion
Nitric oxide is a highly reactive molecule with a short half-life. It is rapidly oxidized to nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) in biological systems.[5] The Griess assay directly measures nitrite. To determine the total nitric oxide production, nitrate must first be reduced to nitrite, often using nitrate reductase or a chemical reducing agent like vanadium(III) chloride, before performing the Griess reaction.[5][8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Griess assay in various biological fluids. Values may vary depending on the specific kit and instrumentation used.
| Parameter | Plasma/Serum | Urine | Saliva | Cell Culture Supernatant |
| Typical Nitrite Concentration | ~2 µM[6][7][10] | 1-20 µM[6][7][10] | Variable, can be high | Dependent on cell type and stimulation |
| Sample Preparation | Deproteinization required[4][6] | Dilution (e.g., 10-fold)[6][7][10] | Centrifugation and dilution | Centrifugation to remove cells[11] |
| Limit of Detection (LOD) | ~0.5 µM to 2.5 µM[1][2][4] | ~0.5 µM to 2.5 µM | Dependent on dilution | ~0.5 µM to 2.5 µM |
| Standard Curve Range | 1-100 µM | 1-100 µM | 1-100 µM | 1-100 µM |
Experimental Protocols
General Preparations
-
Reagent Preparation: Allow all kit components to equilibrate to room temperature before use.[7][10] Prepare reagents according to the kit manufacturer's instructions. The Griess reagent is often supplied as two separate solutions, sulfanilamide (Reagent A) and N-(1-naphthyl)ethylenediamine dihydrochloride (Reagent B), which are mixed before use or added sequentially.[11]
-
Standard Curve Preparation: Prepare a nitrite standard curve for each assay. A common method involves creating a 100 µM working standard by diluting a concentrated stock (e.g., 100 mM) in the same buffer or medium as the samples.[6][12] Then, perform serial dilutions to generate a range of concentrations (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM).
Protocol 1: Plasma and Serum
Biological samples like plasma and serum contain high protein concentrations that can interfere with the Griess reaction, necessitating a deproteinization step.[4]
-
Deproteinization:
-
Ultrafiltration: Use a 10 kDa molecular weight cut-off spin filter.[6][7][10] Add the plasma or serum sample to the filter unit and centrifuge at 10,000 x g for 10-30 minutes at 4°C.[6] The collected ultra-filtrate is the deproteinized sample. This method avoids sample dilution.[4]
-
Chemical Precipitation: An alternative is to precipitate proteins using a reagent like zinc sulfate (B86663) or acetonitrile.[4][13] For example, mix one volume of plasma with two volumes of chilled acetonitrile, vortex, and centrifuge at 12,000 rpm for 10 minutes.[8][13] The supernatant is the deproteinized sample.
-
-
Assay Procedure:
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples from the standard curve.
-
Protocol 2: Urine
Urine samples typically have higher nitrite concentrations and require dilution.
-
Sample Preparation:
-
Assay Procedure and Data Analysis:
-
Follow the same steps as described for plasma and serum (steps 2 and 3). Remember to multiply the final concentration by the dilution factor (10 in this case) to obtain the original nitrite concentration in the urine sample.
-
Protocol 3: Saliva
-
Sample Preparation:
-
Collect saliva into a polypropylene (B1209903) tube.
-
Centrifuge the saliva sample at 14,000 rpm for 5-10 minutes to remove cells and debris.[9]
-
Use the clear supernatant for the assay. Dilution may be necessary depending on the expected nitrite concentration.
-
-
Assay Procedure and Data Analysis:
-
Follow the same steps as described for plasma and serum (steps 2 and 3). Adjust for any dilution factor used.
-
Protocol 4: Cell Culture Supernatant
Phenol (B47542) red in cell culture media can interfere with the assay, so it is advisable to use phenol red-free media if possible.[11]
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge at 300 g for 5 minutes to pellet any detached cells.[11]
-
Carefully transfer the supernatant to a new tube.
-
-
Assay Procedure:
-
Pipette 50 µL of the cell culture supernatant, standards (prepared in the same culture medium), and a blank (culture medium alone) into a 96-well plate.[12]
-
Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.[12]
-
Add 50 µL of NED solution (Griess Reagent II) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[12]
-
Measure the absorbance within 30 minutes at 540 nm.[12]
-
-
Data Analysis:
-
Follow the same data analysis steps as for other biological fluids.
-
Experimental Workflow Diagram
Important Considerations
-
Interfering Substances: A number of endogenous and exogenous compounds can interfere with the Griess assay, including ascorbate, reduced thiols, and some anticoagulants like heparin.[4] Deproteinization methods like zinc sulfate precipitation can help reduce interference from some compounds.[4]
-
Background Controls: For samples with significant background color, it is important to prepare parallel sample wells as background controls.[10]
-
Safety Precautions: Always observe safe laboratory practices. Wear appropriate personal protective equipment, such as gloves and safety glasses, when handling biological samples and reagents.[8]
References
- 1. Griess Reagent System Protocol [worldwide.promega.com]
- 2. Griess Reagent System Protocol [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. biotium.com [biotium.com]
- 6. abcam.cn [abcam.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. air.unimi.it [air.unimi.it]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 13. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Nitric Oxide in Tissue Homogenates Using the Griess Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO in biological samples is challenging. A common and reliable indirect method is the quantification of its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). The Griess assay is a straightforward and cost-effective colorimetric method for measuring nitrite concentrations, which can be correlated with NO production. This document provides detailed application notes and protocols for the use of the Griess assay to measure nitric oxide levels in tissue homogenates.
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction.[1][2][3] In the first step, under acidic conditions, nitrite reacts with a diazotizing reagent, typically sulfanilamide (B372717), to form a diazonium salt.[1][2][4] This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound.[1][2][4] The intensity of the resulting purple/magenta color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically at approximately 540 nm.[1][4] To measure total NO production (both nitrite and nitrate), nitrate must first be reduced to nitrite, often using nitrate reductase or a chemical reducing agent like cadmium.[4][5]
Signaling Pathway of Nitric Oxide Synthesis
Caption: Nitric Oxide Synthesis and Detection Pathway.
Application Notes
Sample Preparation is Critical:
-
Tissue Perfusion: To avoid interference from hemoglobin, which can react with NO and its metabolites, it is highly recommended to perfuse tissues with ice-cold phosphate-buffered saline (PBS) to remove blood before homogenization.[2][6]
-
Homogenization: Tissues should be homogenized in a suitable buffer (e.g., PBS) on ice to prevent degradation of enzymes and analytes.[7] A common ratio is 1:9 (w/v) of tissue to homogenization buffer.[7][8]
-
Deproteinization: High protein concentrations in tissue homogenates can interfere with the Griess reaction.[9][10] Therefore, deproteinization of the supernatant after centrifugation is a crucial step. This can be achieved by ultrafiltration using molecular weight cut-off filters (e.g., 10 kDa) or by chemical precipitation with agents like zinc sulfate.[4][11] Acidic precipitation methods should be avoided as they can lead to the loss of nitrite.[4]
Interferences: Several endogenous and exogenous compounds can interfere with the Griess assay, leading to inaccurate results. These include:
-
Reducing agents: Ascorbate and reduced thiols can interfere with the diazotization reaction.[4]
-
NADPH: If using nitrate reductase for the conversion of nitrate to nitrite, residual NADPH can interfere with the Griess reaction.[4][10]
-
Hemoglobin: As mentioned, hemoglobin can scavenge NO and its presence can lead to an underestimation of NO levels.
-
Color and Turbidity: The intrinsic color or turbidity of a sample can interfere with the absorbance reading. A sample blank (without Griess reagent) should be included to correct for this.
Standard Curve:
-
A standard curve must be generated for each experiment using a series of known concentrations of sodium nitrite.
-
It is recommended to prepare the standards in the same buffer used for the samples to account for any matrix effects.
Experimental Protocols
I. Reagent Preparation
-
Griess Reagent: This is typically prepared as two separate solutions that are mixed just before use.
-
Solution A (Sulfanilamide Solution): Dissolve 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B (NED Solution): Dissolve 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.[1][12] Protect from light and use within a few hours.
-
-
Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite (NaNO₂) in 1 L of deionized water. Store at 4°C.
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4.
II. Tissue Homogenate Preparation
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.
-
Blot the tissue dry and record its weight.
-
Mince the tissue into small pieces.
-
Add ice-cold homogenization buffer, typically at a ratio of 9 mL of buffer per 1 g of tissue.[7][8]
-
Homogenize the tissue on ice using a glass homogenizer or a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.[7][8]
-
Carefully collect the supernatant.
-
Deproteinization (Recommended):
-
Transfer the supernatant to a 10 kDa molecular weight cut-off spin filter.[11]
-
Centrifuge according to the manufacturer's instructions.
-
Collect the protein-free ultrafiltrate for the Griess assay.
-
III. Griess Assay Protocol (96-well plate format)
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards by diluting the 1 mM stock solution in the homogenization buffer. A typical range is from 1 µM to 100 µM.
-
Add 50 µL of each standard in duplicate to the wells of a 96-well plate.
-
Add 50 µL of homogenization buffer to duplicate wells to serve as the blank.
-
-
Sample Addition:
-
Add 50 µL of the deproteinized tissue homogenate supernatant in duplicate to the wells.
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
IV. Data Analysis
-
Subtract the average absorbance of the blank from the absorbance readings of all standards and samples.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their corrected absorbance values from the standard curve.
-
Normalize the nitrite concentration to the protein content of the tissue homogenate (if not deproteinized) or the initial tissue weight. The protein concentration can be determined using a standard protein assay like the BCA assay.[7]
Experimental Workflow
Caption: Griess Assay Workflow for Tissue Homogenates.
Data Presentation
The following tables summarize typical performance characteristics of the Griess assay and reported nitrite levels in various tissues. These values can vary depending on the specific protocol, instrumentation, and biological conditions.
Table 1: Griess Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Limit | 0.5 - 2.5 µM | [4][13][14] |
| Linearity Range | 1 - 100 µM | [1][9] |
| Wavelength | 540 - 550 nm | [4][13] |
Table 2: Example Nitrite Concentrations in Rodent Tissues (Note: These are illustrative and can vary significantly)
| Tissue | Condition | Nitrite Concentration (nmol/mg protein) |
| Brain | Control | ~0.5 - 2.0 |
| Liver | Control | ~1.0 - 5.0 |
| Kidney | Control | ~0.8 - 3.0 |
| Heart | Control | ~0.2 - 1.5 |
| Lung | Control | ~0.4 - 2.5 |
Conclusion
The Griess assay is a robust and accessible method for the indirect measurement of nitric oxide production in tissue homogenates. Careful attention to sample preparation, particularly tissue perfusion and deproteinization, is essential for obtaining accurate and reproducible results. By following the detailed protocols and considering the potential interferences outlined in these application notes, researchers can reliably quantify nitrite levels as an index of NO synthesis in a wide range of biological investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunologicalsciences.com [immunologicalsciences.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Griess Reagent System [promega.com]
Troubleshooting & Optimization
troubleshooting yellow color in Griess assay at high concentrations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering a yellow color change during Griess assays for nitrite (B80452) quantification, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the Griess assay and how does it work?
The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻) concentration in a variety of biological and experimental samples. It is often used as an indirect measure of nitric oxide (NO) production. The assay is based on a two-step diazotization reaction first described by Peter Griess in 1858.[1]
-
Step 1: Diazotization. In an acidic solution, sulfanilamide (B372717) reacts with nitrite to form a diazonium salt.
-
Step 2: Azo Coupling. This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, pink-red colored azo dye.
The intensity of the resulting color is directly proportional to the nitrite concentration and is typically measured spectrophotometrically at a wavelength of 540-550 nm.
Q2: Why is my Griess assay turning yellow instead of the expected pink-red?
A yellow color in the Griess assay is a common issue that can arise from two primary causes:
-
High Nitrite Concentration: Your sample likely contains a nitrite concentration that exceeds the linear range of the assay. At very high concentrations, the standard pink-red azo dye may not form correctly, or other side reactions may occur, leading to a yellow-colored solution.
-
Interference from Phenol (B47542) Red: If you are working with cell culture media, the phenol red pH indicator present in most media formulations can interfere with the assay.[2] Under the acidic conditions of the Griess assay, phenol red turns yellow, masking the pink-red color of the azo dye.
Q3: What is the linear range of a typical Griess assay?
The linear range of the Griess assay can vary slightly depending on the specific reagents and protocol used. However, it is generally accepted to be in the micromolar range, typically from 1 µM to 100 µM .[3] Samples with nitrite concentrations exceeding this range will likely produce inaccurate results and may exhibit the yellow color change.
Q4: Can I still quantify nitrite in my samples if they turn yellow?
No, a yellow color indicates that the assay is not performing as expected, and the absorbance reading will not accurately reflect the nitrite concentration. To obtain reliable quantitative data, you must first troubleshoot the cause of the yellow color and bring your sample within the linear range of the assay.
Troubleshooting Guide
This section provides a step-by-step guide to resolving the yellow color issue in your Griess assay.
Problem: The reaction mixture turns yellow.
Initial Assessment:
-
Check your sample type: Are you using cell culture supernatant that contains phenol red?
-
Review your standard curve: Does the yellow color appear at the higher concentrations of your nitrite standards?
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Nitrite Concentration | Dilute your samples with deionized water or the same buffer used for your standards. A 1:10 or 1:100 dilution is a good starting point. Re-run the assay with the diluted samples. |
| Phenol Red Interference | Use phenol red-free cell culture medium for your experiments. If this is not possible, you must include a sample blank that contains the medium without any cells to subtract the background absorbance caused by the phenol red. |
| Incorrect Reagent Preparation or Storage | Ensure your Griess reagents are prepared correctly and stored as recommended by the manufacturer, typically protected from light. Prepare fresh reagents if you suspect degradation. |
| pH of the Reaction | The Griess reaction requires acidic conditions. Ensure that the addition of your sample does not significantly alter the pH of the final reaction mixture. |
Quantitative Data Summary
The following table summarizes the expected outcomes of the Griess assay within and outside its linear range.
| Nitrite Concentration | Expected Color | Absorbance at 540-550 nm | Data Reliability |
| 1 - 100 µM | Pink to Red | Proportional to concentration | High |
| > 100 µM | Yellow or Orange | Not proportional to concentration | Low (Inaccurate) |
| 0 µM (Blank) | Colorless | Near zero | N/A |
Experimental Protocols
Standard Griess Assay Protocol (96-well plate)
This protocol is a general guideline and may need to be optimized for your specific samples and reagents.
Materials:
-
Griess Reagent A (Sulfanilamide in an acidic solution)
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Nitrite standards (0-100 µM)
-
Your samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Pipette 50 µL of each nitrite standard and your samples into separate wells of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration of your samples from the standard curve.
Protocol for Sample Dilution
Purpose: To bring the nitrite concentration of your samples into the linear range of the Griess assay.
Procedure:
-
Initial Dilution: Prepare a 1:10 dilution of your sample by adding 10 µL of your sample to 90 µL of deionized water or the appropriate buffer.
-
Serial Dilutions (if necessary): If the 1:10 dilution still results in a yellow color, perform further serial dilutions (e.g., 1:100, 1:1000) until the color of the reaction is within the pink-red range of your standard curve.
-
Assay the Diluted Samples: Use the diluted samples in the Standard Griess Assay Protocol described above.
-
Calculate the Original Concentration: Multiply the concentration obtained from the standard curve by the dilution factor to determine the nitrite concentration in your original, undiluted sample.
Example: If a 1:100 diluted sample gives a reading of 50 µM, the original concentration is 50 µM * 100 = 5000 µM or 5 mM.
Visualizations
Caption: Troubleshooting workflow for the Griess assay.
Caption: Chemical pathway of the Griess reaction.
References
how to fix fading color in Griess reagent reaction
Welcome to the technical support center for the Griess reagent reaction. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during nitrite (B80452) determination assays.
Frequently Asked Questions (FAQs)
Q1: Why is the color in my Griess assay fading or turning yellow?
A1: Fading of the characteristic pink/magenta color or the appearance of a yellow color are common issues that can arise from several factors:
-
Reaction Instability: The azo dye produced in the Griess reaction has limited stability, and the color can fade over time. It is generally recommended to measure the absorbance within 30 minutes of adding the reagents.[1]
-
High Nitrite Concentration: If the nitrite concentration in your sample is too high (e.g., in the millimolar range), it can lead to a rapid loss of the pink color, which may then turn yellow.[2][3] Diluting your sample to fall within the linear range of the assay is the recommended solution.
-
Incorrect pH: The Griess reaction requires acidic conditions (pH 2.0-2.5).[4] If the pH of the final reaction mixture is alkaline, the color may appear yellow.[5] This can happen if the sample itself is strongly buffered at a higher pH.
-
Reagent Degradation: Improperly stored or old reagents can be less effective, leading to weak or unstable color development.
Q2: How quickly should I read the absorbance after adding the Griess reagents?
A2: While color development is almost instantaneous, it is best to allow for complete stabilization.[6] Most protocols recommend incubating the reaction for 5-10 minutes at room temperature, protected from light.[1][7] The absorbance should then be measured promptly, typically within 30 minutes, as the colored product may begin to fade after this period.[1]
Q3: Can my sample matrix interfere with the Griess reaction?
A3: Yes, various substances in the sample matrix can interfere with the assay.
-
Cell Culture Media: Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with absorbance readings at 540 nm.[4] It is highly recommended to use a phenol red-free medium for your experiments.
-
Proteins: Proteins, particularly in samples like plasma or serum, can interfere with the reaction.[6] Deproteinization of the sample, for example, by ultrafiltration, is necessary to obtain robust results.[6][8]
-
Reducing and Oxidizing Agents: The presence of oxidizing or reducing agents in the sample can either increase or decrease the color intensity, leading to inaccurate results.[9]
-
NADPH: If you are measuring nitric oxide synthase (NOS) activity in vitro, excess NADPH used in the reaction can interfere with the Griess chemistry.[8]
Q4: How should I prepare and store my Griess reagents?
A4: Proper preparation and storage are critical for reagent stability and assay performance.
-
Storage: Store reagent components at 2°C to 10°C and protect them from light.[1] The N-(1-naphthyl)ethylenediamine (NED) solution is particularly light-sensitive.
-
Separate Components: It is best practice to store the sulfanilamide (B372717) and NED solutions separately. Storing them as a premixed single solution significantly decreases their shelf life.[1]
-
Freshness: Use freshly prepared reagents when possible.[5] Some protocols suggest preparing the final Griess reagent mixture at least half a day before use, keeping it protected from light.[10]
Q5: What is the optimal pH for the Griess reaction?
A5: The Griess reaction requires an acidic environment to proceed correctly, with an optimal pH range of 2.0 to 2.5.[4] The Griess reagents are typically prepared in an acid, such as phosphoric acid[11] or hydrochloric acid[12], to ensure the final reaction mixture is sufficiently acidic.
Q6: Does the order of reagent addition matter?
A6: Yes, the order can impact the sensitivity of the assay. For greater sensitivity, it is recommended to add the Sulfanilamide Solution to the sample first and incubate for 5-10 minutes. Following this incubation, add the NED Solution.[1] This sequential addition minimizes competition between sulfanilamide and NED for the available nitrite.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Fading Pink/Purple Color | Reading absorbance too late. The azo dye product is not indefinitely stable.[1][2] | Measure absorbance within the recommended timeframe, typically 10-30 minutes after reagent addition. |
| Reagent degradation. | Prepare fresh reagents or use reagents that have been stored properly (refrigerated, protected from light).[1][5] | |
| Yellow Color Formation | Nitrite concentration is too high.[3] | Dilute the sample to bring the nitrite concentration into the linear range of the assay (typically in the low micromolar range).[2] |
| Incorrect pH (alkaline).[5] | Ensure the final reaction mixture is acidic (pH 2.0-2.5). Check the buffering capacity of your sample and the acidity of your Griess reagent.[4] | |
| Sample matrix interference (e.g., phenol red).[4] | Use phenol red-free culture medium for your experiment. Run a blank with just the medium to check for background color.[4] | |
| Low Sensitivity / Faint Color | Low nitrite concentration. | Concentrate the sample if possible, or ensure the experimental conditions are optimal for nitric oxide production. |
| Sub-optimal reagent addition. | Add sulfanilamide first, incubate for 5-10 minutes, then add NED solution for improved sensitivity.[1] | |
| Incomplete reaction. | Ensure adequate incubation time (5-10 minutes) at room temperature, protected from light.[1] | |
| High Background Absorbance | Sample matrix has inherent color or turbidity.[9] | Include a sample blank (sample without Griess reagent) to subtract background absorbance. |
| Contaminated reagents or water. | Use high-purity water and fresh, properly stored reagents.[5] | |
| Protein interference.[6] | Deproteinize samples such as plasma or serum before the assay using an ultrafiltration device.[8] |
Quantitative Data Summary
For optimal results, key experimental parameters should be controlled. The following table summarizes typical values found in Griess assay protocols.
| Parameter | Recommended Value / Range | Source(s) |
| Absorbance Wavelength | 520 - 550 nm | [1] |
| Typical Detection Limit | ~2.5 µM (in water) | [1] |
| Typical Linear Range | 1 - 100 µM | [1] |
| Incubation Time | 5 - 10 minutes | [1][7] |
| Time to Read | Within 30 minutes | [1] |
| Reaction pH | 2.0 - 2.5 | [4] |
Detailed Experimental Protocol
This protocol is a standard guideline for the colorimetric determination of nitrite in aqueous samples.
Materials:
-
Sulfanilamide Solution (e.g., 1% w/v in 5% phosphoric acid)
-
N-(1-naphthyl)ethylenediamine (NED) Solution (e.g., 0.1% w/v in water)
-
Nitrite Standard (e.g., Sodium Nitrite)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare Nitrite Standard Curve:
-
Prepare a 100 µM nitrite standard solution by diluting a concentrated stock in the same matrix as your samples (e.g., phenol red-free culture medium).
-
Perform serial dilutions in the 96-well plate to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final volume in each well should be 50 µL.
-
-
Sample Preparation:
-
Add 50 µL of each experimental sample to separate wells of the 96-well plate. Include appropriate controls.
-
-
Griess Reaction (Sequential Addition):
-
Using a multichannel pipette, add 50 µL of the Sulfanilamide Solution to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED Solution to all wells. A purple/magenta color should form immediately.[1]
-
-
Incubation and Measurement:
-
Incubate for an additional 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength between 520-550 nm within 30 minutes.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Visual Guides
The following diagrams illustrate the chemical reaction and a logical workflow for troubleshooting common issues.
Caption: The two-step chemical pathway of the Griess reaction.
Caption: A logical workflow for troubleshooting Griess assay color issues.
References
- 1. promega.com [promega.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Griess test - Wikipedia [en.wikipedia.org]
- 12. Stability and Reproducibility of the Measurement of Plasma Nitrate in Large Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Griess Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting the Griess assay for accurate nitrite (B80452) quantification.
Experimental Protocol: Griess Assay for Nitrite Quantification
This protocol outlines the key steps for performing the Griess assay. Note that specific volumes and concentrations may need to be optimized for your particular experimental setup.
Materials:
-
Griess Reagent System (contains Sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine (NED) solution)[1][2]
-
Nitrite standard (e.g., sodium nitrite)
-
96-well microplate (clear, flat-bottom)[1]
-
Microplate reader with a filter between 520 nm and 550 nm[1][2]
-
Samples (e.g., cell culture supernatants, plasma, urine)[3][4]
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Assay Procedure (Sequential Addition):
-
Add 50 µL of your standards and samples to individual wells of the 96-well plate.[1]
-
Add 50 µL of the Sulfanilamide solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.[1][2]
-
Add 50 µL of the NED solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[1][2]
-
-
Assay Procedure (Combined Reagent):
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (zero standard) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your samples.
-
Optimizing Incubation Time
The incubation time for the Griess assay is a critical parameter that can affect the sensitivity and accuracy of your results. The optimal time can vary depending on the sample type, reagent formulation, and temperature.
| Incubation Step | Reagent(s) | Time | Temperature | Notes |
| Sequential Addition | ||||
| First Incubation | Sulfanilamide | 5-10 minutes | Room Temperature | Protect from light.[1][2] |
| Second Incubation | NED | 5-10 minutes | Room Temperature | Color development begins immediately. Protect from light.[1][2] |
| Combined Reagent | ||||
| Single Incubation | Combined Griess Reagent | 10 minutes | Room Temperature | A common recommendation for many commercial kits.[6][8][10] |
| 30 minutes | Room Temperature | Recommended by some manufacturers for complete color development.[5] | ||
| For Nitrate (B79036) Reduction | ||||
| Nitrate to Nitrite Conversion | Nitrate Reductase & NADH | 30 minutes | 37°C | This step is required if you are measuring total nitric oxide (nitrite + nitrate).[8][11] |
| Specialized Optimization | ||||
| For Plasma and Red Blood Cells | Vanadium(III) chloride (VCl₃) | 60 minutes | 55°C | This method was optimized for high-throughput analysis of biological samples.[3] |
Troubleshooting Guide
Q1: My high concentration standards are turning yellow instead of pink/purple. What's wrong?
This is a common issue that can be caused by several factors:
-
Reagent Age or Degradation: Griess reagents, especially the NED component, can degrade over time, leading to improper color formation.[2] Ensure you are using fresh or properly stored reagents.
-
Incorrect pH: The Griess reaction requires an acidic environment. If the pH of your sample or standard is too high, the reaction may not proceed correctly, resulting in a yellow color.[12] Ensure your reagents contain the necessary acid (e.g., phosphoric acid).
-
Contamination: Contamination of your standards or reagents with other chemicals can interfere with the reaction.
Solution:
-
Prepare fresh Griess reagents.
-
Ensure the acidic component of your Griess reagent is present and at the correct concentration.
-
Use high-purity water and clean labware to prepare your standards and reagents.[12]
Q2: I'm not seeing any color development, even in my standards. What should I do?
A lack of color development usually points to a problem with the reagents or the reaction conditions:
-
Inactive Reagents: As mentioned above, the reagents may have expired or been stored improperly. The NED solution is particularly sensitive to light and oxidation.[2]
-
Insufficient Nitrite: It's possible that the nitrite concentrations in your samples and even your standards are below the detection limit of the assay. The limit of detection for the Griess assay is typically around 2.5 µM.[2][4]
-
Interfering Substances: Your sample matrix may contain substances that interfere with the Griess reaction. Examples include high concentrations of proteins, ascorbic acid, or compounds with sulfhydryl groups.[8][11]
Solution:
-
Test your Griess reagents with a fresh, high-concentration nitrite standard to confirm their activity.
-
If you suspect very low nitrite levels, you may need to concentrate your samples or use a more sensitive detection method.
-
For samples with potential interfering substances, perform a spike-and-recovery experiment to assess the degree of interference. Sample deproteinization is often necessary.[8][9]
Q3: The color in my wells is fading before I can read the plate. How can I prevent this?
The azo dye formed in the Griess reaction is stable for a limited time.
Solution:
-
Read the absorbance of your plate within 30 minutes of adding the final reagent.[1][2]
-
Ensure the plate is protected from light during the incubation and before reading, as light can accelerate the fading of the color.[1][2]
Q4: My blank wells have a high background reading. What is causing this?
High background can be due to:
-
Contaminated Reagents or Water: Nitrite contamination in the water or reagents used to prepare your standards and blanks is a common cause.
-
Phenol (B47542) Red in Media: If you are using cell culture media containing phenol red as a pH indicator, it can interfere with the absorbance reading at the wavelengths used for the Griess assay.[8][13]
Solution:
-
Use high-purity, nitrite-free water for all reagent and standard preparations.
-
If possible, use a phenol red-free cell culture medium for your experiments when you plan to perform a Griess assay on the supernatant.[13] If this is not possible, ensure your standard curve is prepared in the same phenol red-containing medium to account for the background absorbance.
Frequently Asked Questions (FAQs)
What is the principle of the Griess assay?
The Griess assay is a colorimetric method for the quantification of nitrite. It is a two-step diazotization reaction. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. Second, this intermediate couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye that absorbs light maximally at a wavelength between 520-550 nm.[5][9] The intensity of the color is directly proportional to the nitrite concentration.
Can I measure nitrate with the Griess assay?
The Griess assay directly measures nitrite. To measure nitrate, it must first be converted to nitrite. This is typically done using the enzyme nitrate reductase.[5][8] The total nitrite concentration is then measured, and the initial nitrite concentration (measured in a separate sample without nitrate reductase) is subtracted to determine the nitrate concentration.
How should I store the Griess reagents?
Griess reagents should be stored at 2-8°C and protected from light.[2][14] It is important to return the solutions to the refrigerator promptly after use. Storing the components separately is recommended, as the shelf life is decreased when they are stored as a mixed solution.[2]
Is it better to add the Griess reagents sequentially or as a combined mixture?
Some protocols suggest that adding the sulfanilamide and NED solutions sequentially, with a short incubation in between, can lead to greater sensitivity. This is because sulfanilamide and NED can compete for nitrite in the reaction.[2] However, many commercial kits provide a protocol for a combined reagent for simplicity and convenience. The optimal method may depend on the specific requirements of your experiment.
Experimental Workflow
Caption: Workflow of the sequential addition Griess assay.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. promega.com [promega.com]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griess Reagent System [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woongbee.com [woongbee.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Griess Assay for Nitrite Detection in Complex Biological Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with interference from complex biological media in the Griess assay for nitric oxide (NO) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Griess assay?
The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and quantifiable end-product of NO metabolism.[1][2] The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound.[1][2][3][4] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and is measured spectrophotometrically at approximately 540 nm.[1][2][5]
Q2: What are the common sources of interference in the Griess assay when using biological samples?
Complex biological media, such as cell culture supernatants, plasma, serum, and tissue homogenates, contain various endogenous and exogenous compounds that can interfere with the Griess assay.[1][6] These interferences can lead to either an overestimation (false positive) or underestimation (false negative) of the actual nitrite concentration.[6] Major sources of interference include proteins, reducing agents, and components of the media itself.[1][6][7][8]
Q3: How do proteins in biological samples interfere with the Griess assay?
Proteins can interfere with the Griess assay in several ways. They can cause turbidity, which increases the background absorbance at 540 nm, leading to inaccurate readings.[9] Additionally, some proteins, particularly those containing heme groups like hemoglobin, absorb light in the same region as the azo dye, causing positive interference.[3][6] Therefore, deproteinization of samples is a crucial step before performing the Griess assay on protein-rich biological fluids.[1][8][9]
Q4: Can components of cell culture media affect the Griess assay results?
Yes, certain components of cell culture media can interfere with the Griess assay. Some media formulations may contain high levels of nitrate (B79036), which can be inadvertently converted to nitrite, leading to an overestimation of NO production.[7] While phenol (B47542) red, a common pH indicator in cell culture media, does not typically interfere with the Griess reaction's absorbance reading, other components might.[7][8] It is advisable to use a media-only blank and to prepare the nitrite standards in the same culture medium used for the experiment to account for any background absorbance or interfering substances.[10][11]
Q5: What are some alternatives to the Griess assay for measuring nitric oxide in biological samples?
While the Griess assay is widely used due to its simplicity and low cost, other methods are available for NO quantification, each with its own advantages and disadvantages.[5][6] These include:
-
Chemiluminescence: This method offers high sensitivity and specificity by detecting the light produced from the reaction of NO with ozone.[6]
-
Electrochemical Sensors: Amperometric sensors can provide real-time measurements of NO with high spatial resolution.[5][6]
-
Fluorometric Assays: These assays utilize fluorescent probes that react with nitrite to produce a fluorescent signal, often offering higher sensitivity than the colorimetric Griess assay.[12][13]
-
Hemoglobin Trapping: This method relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the Griess assay when working with complex biological media.
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in sample wells | Protein precipitation or turbidity in the sample.[9] | Deproteinize the sample prior to the assay using methods like ultrafiltration with a 10 kDa molecular weight cut-off filter or chemical precipitation with zinc sulfate.[1][14] |
| Contamination of reagents or samples. | Use fresh, high-purity reagents and sterile, nitrite-free labware.[8][15] | |
| Presence of colored compounds in the sample that absorb at 540 nm (e.g., hemoglobin).[5][6] | Prepare a sample blank by adding only the Griess Reagent I (sulfanilamide) and buffer to the sample to measure and subtract the background absorbance.[14] | |
| Inaccurate or non-linear standard curve | Incorrect preparation of standards. | Prepare fresh nitrite standards for each assay. Ensure accurate serial dilutions.[11] A common mistake is an error in calculating molar concentrations.[16] |
| Degradation of Griess reagents. | Store Griess reagents protected from light and at the recommended temperature.[10][15] Prepare fresh reagents if they appear discolored or if performance declines. | |
| pH of the reaction is not optimal (should be acidic). | The Griess reagents are typically prepared in an acidic solution (e.g., phosphoric acid or hydrochloric acid) to ensure the necessary acidic environment for the diazotization reaction.[2][8] | |
| Low or no color development in samples expected to have nitrite | Presence of reducing agents in the sample that interfere with the diazotization reaction (e.g., ascorbate, thiols like glutathione (B108866) and cysteine).[1][7][8] | If the concentration of these substances is high, consider sample dilution or alternative NO detection methods. The effect of suspected interfering compounds can be tested by spiking a known concentration of nitrite into the sample matrix and measuring the recovery.[7] |
| Presence of NADPH, which can interfere with the assay.[1] | If NADPH concentrations are expected to be high (>1.0 mM), it should be oxidized before performing the Griess assay.[7] | |
| Nitrite has been oxidized to nitrate. | The Griess assay only detects nitrite. To measure total NO production (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase or a reducing metal like cadmium.[1] | |
| Color of high concentration standards is yellow instead of pink/red | The pH of the reaction mixture may be alkaline.[15] | Ensure the Griess reagents are properly prepared in an acidic solution. |
| The concentration of nitrite is excessively high, potentially leading to the formation of different reaction products. | Dilute the samples to bring the nitrite concentration within the linear range of the assay. | |
| Crystals forming in the wells | This may occur with very high concentrations of nitrite in the standards.[15] | Ensure the standard concentrations are within the recommended range for the assay. |
Quantitative Data on Common Interferences
The following table summarizes common interfering substances and their effects on the Griess assay.
| Interfering Substance | Type of Interference | Mechanism of Interference | Mitigation Strategy |
| Proteins (e.g., albumin, hemoglobin) | Positive | Increased background absorbance due to turbidity or inherent color (e.g., heme).[3][6][9] | Deproteinization via ultrafiltration (e.g., 10 kDa MWCO) or chemical precipitation (e.g., with zinc sulfate).[1][14] |
| Ascorbic Acid (Vitamin C) | Negative | A reducing agent that can directly react with and consume the diazonium salt intermediate.[1][7] | Sample dilution; use of a standard addition method to quantify recovery.[7] |
| Thiols (e.g., Cysteine, Glutathione) | Negative | These sulfhydryl-containing compounds are reducing agents that can interfere with the diazotization reaction.[1][7][8] | Sample dilution; validation of recovery with spiked samples.[7] |
| NADPH/NADP+ | Negative | Can interfere with the Griess reaction.[1] | If concentrations exceed 1.0 mM, NADPH should be oxidized prior to the assay.[7] |
| Heparin | Negative | Known to interfere, particularly in enzyme-based nitrate reduction assays.[1] | Use alternative anticoagulants like EDTA if possible, though EDTA can also interfere under certain conditions.[17] |
| Azide (B81097) | Negative | Can interfere with the Griess reaction.[7][8] | Avoid using sodium azide as a preservative in samples or buffers. |
| High Nitrate in Media | Positive | Can be reduced to nitrite by cellular activity or other factors, leading to an overestimation of de novo NO synthesis.[7] | Use a media-only control; select a low-nitrate culture medium if possible. |
Experimental Protocols
Standard Griess Assay Protocol for Cell Culture Supernatants
This protocol is adapted for a 96-well plate format.
Materials:
-
Griess Reagent:
-
Nitrite Standard: A 100 µM stock solution of sodium nitrite in the same cell culture medium as the samples.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve Preparation: a. Add 100 µL of the 100 µM nitrite standard to the first well of the standard curve column. b. Add 50 µL of culture medium to the subsequent 7 wells in that column. c. Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and repeating this process down the column. Discard 50 µL from the last standard dilution well. The final well with only medium serves as the zero standard.[11]
-
Sample Preparation: a. Centrifuge cell culture plates or tubes to pellet any cells or debris. b. Carefully collect 50 µL of the supernatant from each experimental well and transfer to a new well in the 96-well plate.[11]
-
Griess Reaction: a. Add 50 µL of Component A (Sulfanilamide solution) to each standard and sample well. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Component B (NED solution) to each well. d. Alternative for premixed reagent: Add 100 µL of the freshly mixed 1:1 Griess reagent to each 50 µL of standard and sample.
-
Incubation and Measurement: a. Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.[10] b. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: a. Subtract the absorbance of the zero standard (blank) from all other standard and sample readings. b. Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve. c. Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Sample Deproteinization using Ultrafiltration
Materials:
-
Microcentrifuge tubes.
-
Ultrafiltration centrifuge units with a 10 kDa molecular weight cut-off (MWCO).
Procedure:
-
Transfer the desired volume of your biological sample (e.g., plasma, serum, cell lysate) into the upper chamber of the ultrafiltration unit.
-
Centrifuge the unit according to the manufacturer's instructions (e.g., 10,000 x g for 10-30 minutes).
-
The protein-free ultrafiltrate is collected in the bottom of the collection tube.
-
Use this ultrafiltrate for the Griess assay.[14]
Visualizations
Caption: The Griess reaction pathway involves a two-step diazotization and coupling process.
Caption: A generalized workflow for performing the Griess assay in a 96-well plate format.
Caption: Logical relationship between common problems, potential causes, and solutions.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. Griess Reagent System Protocol [worldwide.promega.com]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. woongbee.com [woongbee.com]
- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. Improved methods to measure end products of nitric oxide in biological fluids: nitrite, nitrate, and S-nitrosothiols. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Griess Test for Low Nitrite Concentrations
Welcome to the technical support center for the Griess test. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of the Griess assay, particularly for samples with low nitrite (B80452) levels.
Frequently Asked Questions (FAQs)
Q1: What is the typical detection limit of the standard Griess test?
A1: The standard Griess test is a colorimetric assay used to quantify nitrite concentration, which is an indirect measure of nitric oxide (NO) production.[1][2] The detection limit of the Griess test generally falls in the range of 0.5 µM to 3 µM, though some sources suggest it can be as low as 0.02 µM depending on the specific reagents and conditions used.[1][2][3]
Q2: My nitrite levels are expected to be below the standard detection limit. What are my options?
A2: If you anticipate nitrite concentrations below the typical detection limit of the Griess assay, you have several options:
-
Optimize the Griess Protocol: Several modifications to the standard protocol can enhance sensitivity. These are detailed in the Troubleshooting Guide below.
-
Concentrate Your Sample: If feasible, you can concentrate your sample to bring the nitrite level within the detectable range.
-
Use a More Sensitive Method: For very low concentrations, alternative assays may be more appropriate. These include chemiluminescence-based nitric oxide analyzers, which can detect nitrite levels down to 50 nM, or fluorometric assays using probes like 2,3-diaminonaphthalene (B165487) (DAN) or the more recent NT555 probe, which offer higher sensitivity.[3][4][5]
Q3: What are common interfering substances in the Griess assay?
A3: Several endogenous and exogenous compounds can interfere with the Griess reaction, leading to inaccurate results.[6] These include:
-
Proteins: Biological samples like plasma and serum have high protein content, which can interfere with the assay.[1][6]
-
Reducing Agents: Ascorbate (Vitamin C) and reduced thiols (like cysteine) can react with nitrite and reduce the signal.[1][6]
-
NADPH/NADP+: These cofactors, often present in cell culture media and biological samples, can interfere with the Griess reaction.[6]
-
Phenol (B47542) Red: This pH indicator, commonly found in cell culture media, can interfere with the colorimetric reading. It is advisable to use phenol red-free media.[7]
-
Hemoglobin: In samples like whole blood, hemoglobin can absorb light around the same wavelength as the Griess reaction product (540 nm) and also readily oxidizes NO and nitrite.[1][8]
Q4: Should I measure only nitrite or total nitrate (B79036) and nitrite?
A4: Nitric oxide is unstable and quickly oxidizes to both nitrite (NO₂⁻) and nitrate (NO₃⁻) in biological systems.[3][9] The ratio of nitrite to nitrate can vary depending on the biological system; for example, in human cells, about 80% of NO is oxidized to nitrate.[3] Therefore, to get a more accurate representation of total NO production, it is often necessary to measure both. This involves a step to reduce nitrate to nitrite before performing the Griess assay.[6]
Troubleshooting Guide
Issue 1: No or very low signal detected, but nitrite is expected to be present.
| Possible Cause | Suggested Solution |
| Nitrite concentration is below the detection limit. | Increase the sample volume in the assay, if possible. Optimize the incubation time; longer incubation (up to 30 minutes) may increase signal, but also background.[10][11] Consider using a more sensitive assay if concentrations are consistently low.[3] |
| Nitrate has not been converted to nitrite. | For an estimation of total nitric oxide production, incorporate a nitrate reduction step using nitrate reductase or a chemical reductant like cadmium or vanadium(III) chloride before adding the Griess reagents.[6] |
| Interference from sample matrix. | Deproteinize samples such as plasma or serum using ultrafiltration (e.g., with 10 kDa cutoff filters).[12] Use phenol red-free culture media to avoid interference with absorbance readings.[7] |
| Degraded Griess reagents. | Griess reagents can be unstable.[13] Store them protected from light and at the recommended temperature (typically 4°C).[14] Prepare fresh reagents if you suspect degradation. |
| Incorrect pH of the reaction. | The Griess reaction requires an acidic environment.[6] Ensure the Griess reagents are prepared in an appropriate acid (e.g., phosphoric acid or hydrochloric acid) to maintain a low pH.[2][15] |
Issue 2: High background or inconsistent readings.
| Possible Cause | Suggested Solution |
| Contamination of reagents or samples. | Use high-quality, nitrite-free water and reagents.[3] Ensure all labware is thoroughly cleaned. |
| Interference from sample color or turbidity. | Include a sample blank for each sample. This blank should contain the sample and all reagents except one of the Griess components (e.g., N-(1-naphthyl)ethylenediamine) to measure the inherent absorbance of the sample.[12] |
| Precipitation in the wells. | This can occur with protein-rich samples. Deproteinize the sample before the assay.[6] |
| Inconsistent incubation time or temperature. | Ensure all samples and standards are incubated for the same amount of time and at a consistent room temperature, protected from light.[10] |
Experimental Protocols
Standard Griess Assay Protocol
This protocol is a generalized procedure. Always refer to your specific kit's instructions.
Materials:
-
Griess Reagent I: Sulfanilamide (e.g., 1% w/v) in an acid (e.g., 5% phosphoric acid).[10]
-
Griess Reagent II: N-(1-naphthyl)ethylenediamine (NED) (e.g., 0.1% w/v) in deionized water.[10]
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 100 mM) to prepare a standard curve.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.[6][12]
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same buffer or medium as your samples. A typical range is from 1 µM to 100 µM.[10]
-
Sample Preparation: If necessary, deproteinize biological samples using an ultrafiltration device.[12]
-
Assay: a. Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.[10] b. Add 50 µL of Griess Reagent I to each well and mix gently. c. Immediately add 50 µL of Griess Reagent II to each well and mix. Alternatively, some protocols use a pre-mixed Griess reagent.[10]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The color is stable for about an hour.[14]
-
Calculation: Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. Plot the standard curve and determine the nitrite concentration of the samples from the curve.[14]
Protocol for Total Nitrite and Nitrate Measurement
This protocol includes a nitrate reduction step using nitrate reductase.
Additional Materials:
-
Nitrate Reductase
-
NADPH
-
Reaction Buffer
Procedure:
-
Sample and Standard Preparation: Prepare samples and a nitrate or nitrite standard curve as described above.
-
Nitrate Reduction: a. To each well containing 50 µL of sample or standard, add the required amount of nitrate reductase and NADPH according to the manufacturer's protocol. b. Incubate at 37°C for 30 minutes to allow for the conversion of nitrate to nitrite.[16]
-
Griess Reaction: a. Add 50 µL of Griess Reagent I to each well.[16] b. Add 50 µL of Griess Reagent II to each well and mix.[16]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[16]
Data Summary
Table 1: Performance Characteristics of Nitrite Detection Methods
| Feature | Standard Griess Assay | Fluorescent Probe (e.g., NT555) | Chemiluminescence |
| Principle | Colorimetric | Fluorometric | Gas-phase chemiluminescence |
| Detection Limit | ~0.5 - 3 µM[1][3] | High sensitivity, turn-on from zero background[4][5] | Down to 50 nM[3] |
| Advantages | Inexpensive, well-established, simple procedure.[1] | Superior detection kinetics, addresses limitations of the Griess assay.[4][5] | Very high sensitivity and specificity for NO. |
| Disadvantages | Slow kinetics, potential for interference from complex biological media.[1][10] | Newer method, may require a fluorescence plate reader.[10] | Expensive equipment, requires technical expertise.[3] |
Visual Guides
Caption: The Griess reaction involves a two-step diazotization and coupling process.
Caption: A logical workflow for troubleshooting low signal issues in the Griess assay.
References
- 1. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. Sensitivity of Griess Reagent - General Lab Techniques [protocol-online.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. Griess reagent (ab234044) | Abcam [abcam.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
why is my Griess assay standard curve not linear
Welcome to the technical support center for the Griess assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this assay.
Troubleshooting Guide: Non-Linear Standard Curve
A common issue encountered with the Griess assay is a non-linear standard curve. This section provides a step-by-step guide to diagnose and resolve this problem.
Question: Why is my Griess assay standard curve not linear?
Answer: A non-linear standard curve in a Griess assay can be attributed to several factors, ranging from procedural errors to chemical interference. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
The following diagram outlines a logical workflow to identify the root cause of a non-linear standard curve.
Caption: Troubleshooting workflow for a non-linear Griess assay standard curve.
Frequently Asked Questions (FAQs)
Q1: My high concentration standards are turning yellow instead of pink. What does this mean?
A1: A yellow color at high nitrite (B80452) concentrations is a known issue and often indicates that the concentration of your standard is too high, leading to the depletion of one of the Griess reagents and the formation of an alternative yellow product.[1][2] It can also occur if the pH of the reaction mixture is alkaline.[1]
-
Solution: Dilute your highest standard to fall within the recommended linear range of the assay (typically 1-100 µM).[3][4] Ensure that your Griess reagents are prepared correctly and have the appropriate acidic pH.[1]
Q2: What substances in my sample can interfere with the Griess assay?
A2: Several endogenous and exogenous compounds can interfere with the assay.[5] These include:
-
Proteins: High protein concentrations in samples like serum or plasma can interfere and require a deproteinization step.[6][7]
-
NADPH: High concentrations of NADPH can inhibit the Griess reaction.[5][8]
-
Reducing agents: Substances like ascorbate and thiols can react with nitrite and reduce the signal.[6]
-
Cell Culture Media: Components like phenol (B47542) red can interfere with absorbance readings, although it is typically yellow under the acidic conditions of the assay.[8][9] It's recommended to use phenol red-free media or run appropriate blanks.[9]
Q3: How should I prepare my samples to avoid interference?
A3: Proper sample preparation is crucial.
-
Serum or Plasma: Deproteinize using methods like ultrafiltration with 10 kDa molecular weight cut-off spin filters.[7][10] Avoid acid precipitation methods as they can lead to nitrite loss.[5]
-
Cell Lysates: Homogenize cells in ice-cold assay buffer, centrifuge to pellet debris, and use the supernatant for the assay.[7][10]
-
Urine: Samples often need to be diluted (e.g., 10-fold) with the assay buffer.[7]
Q4: How critical is the preparation and storage of the Griess reagents?
A4: The stability of the Griess reagents is critical for accurate results.
-
The two components of the Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) are often supplied separately and should be mixed just before use.[11]
-
The mixed Griess reagent is typically stable for only a few hours.[11]
-
Reagents, especially the N-(1-naphthyl)ethylenediamine solution, should be protected from light to prevent degradation.[1][4]
Experimental Protocols & Data Presentation
Standard Protocol for Griess Assay Standard Curve
This protocol is a generalized procedure. Always refer to your specific kit's manual for detailed instructions.
-
Reagent Preparation:
-
Allow all components to warm to room temperature before use.[7]
-
Prepare the Griess Reagent by mixing equal volumes of the sulfanilamide (B372717) solution and the NED solution. Prepare only enough for immediate use.[11]
-
-
Nitrite Standard Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water or the same medium as your samples (e.g., phenol red-free cell culture media).[3]
-
Perform serial dilutions to create standards within the desired range (e.g., 100 µM, 50 µM, 25 µM, etc., down to 0 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard concentration in duplicate or triplicate to the wells of a clear, flat-bottom 96-well plate.[3]
-
Add 50 µL of your unknown samples to other wells.
-
Add 50 µL of the freshly mixed Griess Reagent to all wells containing standards and samples.[4]
-
Incubate at room temperature for 5-10 minutes, protected from light.[3]
-
Measure the absorbance at a wavelength between 520-590 nm (optimally 548 nm) using a microplate reader.[11]
-
Data Presentation: Example Standard Curve Data
The table below shows an example of expected absorbance values for a linear Griess assay standard curve.
| Nitrite Concentration (µM) | Absorbance at 548 nm (Mean) |
| 100 | 1.250 |
| 50 | 0.625 |
| 25 | 0.312 |
| 12.5 | 0.156 |
| 6.25 | 0.078 |
| 3.125 | 0.039 |
| 0 (Blank) | 0.005 |
A plot of this data should yield a linear curve with an R² value > 0.99.
Signaling Pathways and Chemical Reactions
The Griess Reaction
The Griess assay is a two-step diazotization reaction.
-
Under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt.
-
This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound, which has a magenta color.
The intensity of the color is directly proportional to the nitrite concentration.
Caption: Chemical reaction pathway of the Griess assay.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
common mistakes to avoid in the Griess protocol
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental workflow for accurate nitrite (B80452) and nitric oxide quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Griess assay standard curve is not linear or is behaving unexpectedly. What could be the cause?
A1: An inconsistent or non-linear standard curve is a frequent issue. Several factors can contribute to this problem:
-
Reagent Instability: The Griess reagents, particularly N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), are light-sensitive and can degrade over time.[1][2] Always prepare fresh reagents or use reagents within their recommended storage period.[2] Store them protected from light.[3][4]
-
Incorrect Reagent Preparation: Ensure the concentrations of sulfanilamide (B372717) and NED, as well as the acidity of the solution (typically using phosphoric or hydrochloric acid), are correct.[5][6] Some protocols suggest preparing the Griess reagent fresh at least half a day before use.[7]
-
Pipetting Errors: Inaccurate serial dilutions of the nitrite standard will directly impact the linearity of your curve. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Contamination: Contamination of reagents or standards with nitrite or other interfering substances can lead to inaccurate readings. Use high-purity water and clean labware.[2]
-
High Concentrations of Nitrite: At very high nitrite concentrations, the reaction can deviate from linearity. If you suspect high levels in your samples, dilute them to fall within the linear range of your standard curve.[5] Some users report that at high concentrations, the pink color can quickly fade and turn yellow.[2][5]
Q2: I am observing high background absorbance in my blank or negative control wells. What is causing this?
A2: High background can be caused by several factors:
-
Contaminated Reagents or Water: The water or buffers used to prepare reagents and samples may contain nitrite/nitrate (B79036) impurities.[8] Using freshly deionized, ultra-pure water is recommended.
-
Phenol (B47542) Red in Culture Media: If you are measuring nitrite in cell culture supernatants, phenol red in the media can interfere with the absorbance reading at 540 nm.[9] It is advisable to use phenol red-free media for your experiments.[10]
-
Interfering Substances in the Sample: Biological samples can contain endogenous compounds that interfere with the Griess reaction.[11][12] (See Table 1 for a list of common interfering substances).
Q3: My sample readings are very low or undetectable, even when I expect nitric oxide production. What should I check?
A3: Low or no signal can be frustrating. Here are some potential reasons:
-
Low Nitrite Concentration: The Griess assay has a detection limit, typically in the low micromolar range (around 0.5-2.5 µM).[1][6][12][13] If the nitrite concentration in your sample is below this limit, you may not get a reliable signal.
-
Instability of Nitric Oxide (NO): NO is a reactive molecule with a short half-life.[13] It is rapidly oxidized to nitrite and nitrate.[14] If there is a delay in sample processing, the NO might have degraded.
-
Need for Nitrate Reduction: The Griess assay directly measures nitrite. If a significant portion of the NO has been oxidized to nitrate, you will need to first reduce the nitrate back to nitrite using an enzyme like nitrate reductase to measure the total nitric oxide production.[10][15]
-
Cell Number and Stimulation: Ensure you are using a sufficient number of cells and that they have been adequately stimulated to produce NO.[9]
Q4: I am seeing a precipitate form after adding the Griess reagent to my plasma samples. Why is this happening?
A4: This is a common issue when working with plasma or serum samples.
-
Protein Precipitation: The acidic nature of the Griess reagent can cause proteins in the sample to precipitate, which will interfere with absorbance readings.[11] It is crucial to deproteinize your samples before performing the assay.[3][11] This can be done using methods like ultrafiltration with molecular weight cut-off filters or chemical precipitation with agents like zinc sulfate.[3][11] However, avoid acidic protein precipitation methods as they can lead to the loss of nitrite.[11]
-
Heparin Interference: If heparin was used as an anticoagulant, it can react with the Griess reagent and form a precipitate.[8][11] This can be removed by treating the sample with protamine sulfate.[8]
Experimental Protocols
Standard Griess Assay Protocol for Nitrite Determination
This protocol is a general guideline and may need optimization based on the specific samples and reagents used.
-
Preparation of Reagents:
-
Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[15] Prepare this solution fresh and protect it from light.[2][15]
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water. From this stock, create a series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM) in the same buffer or medium as your samples.[10]
-
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your standards and samples to individual wells of a clear, flat-bottom 96-well plate.[7][16]
-
Add 50 µL of the freshly prepared Griess reagent to each well.[7][17]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[7][8]
-
Measure the absorbance at a wavelength between 520 nm and 550 nm (typically 540 nm) using a microplate reader.[3][16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
Table 1: Common Interfering Substances in the Griess Assay
| Interfering Substance | Effect on Assay | Reference |
| Ascorbate | Negative Interference (reacts with nitrite) | [11][12] |
| Reduced Thiols (e.g., Cysteine) | Negative Interference (reacts with nitrite) | [11][12] |
| NADPH/NADP+ | Negative Interference | [11][12] |
| Phosphate | Can cause interference | [11] |
| Heparin | Can cause precipitation | [8][11] |
| Hemoglobin | Positive Interference (absorbs light around 540 nm) | [12] |
| Phenol Red | Positive Interference (absorbs light around 540 nm) | [9] |
| High Protein Concentration | Can cause precipitation with acidic reagent | [11] |
Visualized Workflows and Relationships
Caption: A flowchart illustrating the key steps of the Griess protocol.
Caption: A decision tree for troubleshooting common Griess assay problems.
References
- 1. Griess Reagent System Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. bowdish.ca [bowdish.ca]
- 11. mdpi.com [mdpi.com]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability and Reproducibility of the Measurement of Plasma Nitrate in Large Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 17. Protocol Griess Test [protocols.io]
Griess Reaction & pH: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of pH in the efficiency and accuracy of the Griess reaction for nitrite (B80452) determination.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic pH essential for the Griess reaction? The Griess reaction is a two-step process, and the initial step, known as diazotization, is critically dependent on acidic conditions.[1][2] In this first stage, nitrite reacts with a diazotizing reagent, such as sulfanilamide (B372717), to create a diazonium salt.[3][4] This reaction will not proceed efficiently in neutral or alkaline environments.
Q2: What is the optimal pH range for the Griess reaction? The optimal absorbance for the final colored product is achieved when the pH is maintained between 2.0 and 3.0.[5] While the initial diazotization step is favored by low pH, extremely acidic conditions (below pH 2.0) can negatively impact the second coupling step, leading to a significant reduction in the final absorbance signal.[5] A pH of 2.5 is often cited as the ideal balance for the reaction.[5][6]
Q3: What happens if the pH of my reaction is too high or too low? If the pH is too high (e.g., above 3.0), the efficiency of the initial diazotization step decreases, leading to incomplete reaction and a weaker signal.[5] Conversely, if the pH is too low (e.g., below 2.0), the formation of the final azo dye in the second step is hindered, which also results in a significantly reduced absorbance reading.[5]
Q4: Can the pH of my sample itself affect the results? Yes, the inherent pH of your sample can be a source of error. For example, deionized water can sometimes be slightly acidic, which may cause the premature decomposition of nitrous acid before the Griess reagents are even added.[7] It is crucial to ensure the final reaction mixture is buffered to the optimal pH range.
Q5: I use Trichloroacetic Acid (TCA) for protein precipitation. Can this affect my Griess assay? Yes, using TCA for deproteinization can interfere with the Griess reaction.[8] The addition of TCA acidifies the sample, which can prevent the reaction from proceeding correctly.[8] Even neutralizing the sample after TCA precipitation may not resolve the issue, suggesting direct interference.[8] It is recommended to use alternative deproteinization methods, such as those involving zinc sulfate, or to avoid acidic precipitation altogether.[3]
Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or No Color Development | The final pH of the reaction mixture is outside the optimal 2.0-3.0 range. | Prepare Griess reagents in an appropriate acidic solution (e.g., phosphoric acid, as used in many commercial kits) to ensure the final reaction pH is correct.[4][9] Verify the pH of the final mixture using a calibrated pH meter. |
| Acidic protein precipitation methods (like TCA) are inhibiting the reaction.[3][8] | Use a non-acidic deproteinization method. Zinc sulfate/NaOH precipitation or ultrafiltration are viable alternatives.[3] | |
| Inconsistent or Poorly Reproducible Results | The sample pH varies between experiments, leading to inconsistent reaction efficiency. | Buffer your samples or ensure that the acidic Griess reagent volume is sufficient to overcome the buffering capacity of the sample and bring the final pH into the optimal range. |
| Color Fades or Changes from Pink to Yellow | This can occur at very high nitrite concentrations.[7][10][11] While not strictly a pH issue, extreme substrate levels can affect endpoint stability. The acidic environment itself may also contribute to the eventual decay of the azo dye complex over extended periods.[5] | Dilute your samples to fall within the linear range of the assay. Read the absorbance within the recommended time frame after adding the reagents (typically 10-20 minutes) as the color may not be stable indefinitely.[5] |
Quantitative Data Summary: Effect of pH on Reaction Efficiency
The following table summarizes the impact of pH on the absorbance signal in the Griess reaction, as determined by spectrophotometry.
| pH Value | Effect on Absorbance Signal | Reference |
| < 2.0 | Significantly reduced | [5] |
| 2.0 - 3.0 | High and stable (Optimal Range) | [5] |
| 2.5 | Often cited as optimal | [5][6] |
| > 3.0 | Significantly reduced | [5] |
Experimental Protocol: Standard Griess Reaction
This protocol is a generalized procedure. Concentrations and volumes may need to be optimized for specific sample types.
1. Reagent Preparation:
-
Griess Reagent Component I (Diazotizing Reagent): Prepare a solution of 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent Component II (Coupling Reagent): Prepare a solution of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite in deionized water. Create a series of dilutions (e.g., 0, 10, 25, 50, 75, 100 µM) to generate a standard curve.
2. Sample Preparation:
-
If using biological fluids like plasma or serum, deproteinization is necessary to remove turbidity.[3] Avoid acidic precipitation methods.[3]
-
Centrifuge cell culture media to pellet any cells or debris.
3. Assay Procedure (96-well plate format):
-
Add 50 µL of each standard or sample to individual wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of Griess Reagent Component I to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component II to each well.
-
Incubate for another 10 minutes at room temperature, protected from light, to allow for color development.[5]
-
Measure the absorbance at approximately 540 nm using a microplate reader.[3] The signal is typically stable for at least one hour.[12]
4. Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the equation of the line from the standard curve to calculate the nitrite concentration in your samples.
Visualizations
Caption: A typical experimental workflow for quantifying nitrite using the Griess assay.
Caption: The relationship between pH and the two core steps of the Griess reaction.
References
- 1. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Griess reagent method: Significance and symbolism [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
how to prevent precipitation in Griess reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with Griess reagent precipitation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the Griess reagent and why is it acidic?
The Griess reagent is typically composed of two main components in an acidic solution:
-
Component A: Sulfanilamide (B372717) (or a similar aniline (B41778) derivative)
-
Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED)
The reaction is performed in an acidic medium, commonly using phosphoric acid or hydrochloric acid, because the first step of the Griess reaction, the diazotization of sulfanilamide by nitrite (B80452), requires an acidic environment.[1]
Q2: What are the common causes of precipitation when using the Griess reagent?
Precipitation can arise from several factors:
-
High protein concentrations in biological samples can lead to turbidity or precipitation upon the addition of the acidic Griess reagent.[2]
-
The presence of heparin in plasma or lymph samples is known to cause precipitation.[3]
-
Low solubility of the Griess reagent components themselves , particularly sulfanilic acid, can lead to crystal formation, especially if the reagent is stored improperly or for extended periods.[4]
-
Improper pH of the final reaction mixture can affect the stability of the reagents and the reaction products.
-
Interference from other substances in the sample, such as reducing agents, may cause unexpected reactions and precipitation.[5]
Q3: How can I prevent precipitation in my samples?
To prevent precipitation, consider the following:
-
Deproteinize biological samples with high protein content before performing the assay.[2][6][7]
-
If using plasma or lymph samples anticoagulated with heparin, remove the heparin prior to adding the Griess reagent.[3]
-
Prepare and store the Griess reagent correctly. It is often recommended to prepare the two components separately and mix them just before use.[4][6] Store the reagents protected from light at 2–8 °C.
-
Ensure the water used for reagent preparation is high-purity and nitrite-free to avoid false positives and potential side reactions.[3]
Q4: Can I store the pre-mixed Griess reagent?
It is generally not recommended to store the pre-mixed Griess reagent for long periods. Most protocols advise preparing the mixture fresh for immediate use, typically not storing it for more than 8 hours.[4] Storing the components separately and mixing them before the experiment is the best practice to ensure reagent stability and prevent precipitation.
Troubleshooting Guide
This guide addresses specific issues you might encounter with Griess reagent precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately after adding Griess reagent to a biological sample. | High protein concentration in the sample (e.g., plasma, serum, cell lysate). | Deproteinize the sample prior to the assay. See the detailed "Sample Deproteinization Protocol" below. |
| Precipitate appears specifically in plasma or lymph samples. | The sample was collected using heparin as an anticoagulant. | Remove heparin from the sample using protamine sulfate (B86663). Refer to the "Heparin Removal Protocol." |
| Crystals are observed in the Griess reagent solution itself. | The sulfanilic acid component has precipitated out of solution due to low solubility or improper storage. | Warm the reagent to room temperature.[7] If crystals persist, they may not interfere with the assay, but it is best to ensure the solution is well-mixed before use.[4] For future preparations, consider adjusting the acid concentration or preparing fresh. |
| The final reaction mixture turns yellow instead of pink/red. | This can be due to the pH of the sample being too alkaline or the nitrite concentration being excessively high, leading to decomposition of the diazonium salt.[8][9] | Ensure the sample pH is compatible with the acidic Griess reagent. If nitrite concentrations are expected to be very high, dilute the sample. |
| Inconsistent results or a non-linear standard curve. | This may be caused by interference from reducing agents (like NADPH or ascorbate) or metal ions in the sample.[3][10] | Consider sample purification steps. Zinc sulfate deproteinization can also help reduce interference from some compounds.[2] |
Experimental Protocols
Sample Deproteinization Protocol (using Zinc Sulfate)
This protocol is effective for removing proteins from samples like plasma, which can cause turbidity.[2]
-
To 100 µL of your sample, add 200 µL of a 10% (w/v) zinc sulfate solution.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which now contains the deproteinized sample, and use it for the Griess assay.
Heparin Removal Protocol
This protocol uses protamine sulfate to neutralize and precipitate heparin from samples.[3]
-
To your heparinized plasma or lymph sample, add protamine sulfate. The amount to add will depend on the concentration of heparin in your sample (approximately 1 mg of protamine sulfate neutralizes about 90-115 USP units of heparin).
-
Vortex the mixture.
-
Incubate at room temperature for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble heparin-protamine complex.
-
Collect the supernatant and proceed with the Griess assay.
Griess Reagent Preparation
For optimal stability, prepare the two components separately and mix equal volumes just before use.
-
Component A (Sulfanilamide Solution): Dissolve 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B (NED Solution): Dissolve 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water.
Storage: Store both solutions at 2-8°C, protected from light. The reconstituted NED solution is stable for about 4 months when stored properly.
Summary of Quantitative Data
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2–8 °C | Protect from light. Do not freeze.[4] |
| Working Range for Nitrite | 0.43–65 µM | This can vary depending on the specific kit and protocol.[3] |
| Absorbance Wavelength | 540 nm | [3] |
| Incubation Time | 10-15 minutes | After adding the Griess reagent.[3][6] |
| Stability of Pre-mixed Reagent | < 8 hours | Prepare fresh for best results.[4] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation in the Griess assay.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.cn [abcam.cn]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle Interference with the Griess Assay
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the Griess assay in the presence of nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the Griess assay and what is it used for?
The Griess assay is a common, indirect method used to measure nitric oxide (NO) production. Since NO is a highly reactive and short-lived molecule, the assay quantifies nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO.[1][2][3] The assay relies on a two-step diazotization reaction, first described by Peter Griess, which results in a colored azo dye that can be measured spectrophotometrically at approximately 540 nm.[3][4][5]
Q2: Why do nanoparticles interfere with the Griess assay?
The unique physicochemical properties of nanoparticles can lead to significant interference with the Griess assay, potentially causing inaccurate results such as false negatives or false positives.[1][6] The primary mechanisms of interference are:
-
Optical Interference: Nanoparticles may absorb or scatter light at the same wavelength used to measure the azo dye product (around 540 nm), leading to artificially high absorbance readings.[7][8] This is particularly true for plasmonic nanoparticles like gold and silver.[9][10][11]
-
Chemical Interference:
-
Reduction of Diazonium Salt: Metallic nanoparticles, such as silver, can reduce the intermediate diazonium salt formed during the Griess reaction. This prevents the formation of the final colored product, resulting in a false-negative reading.[1][6] This has been described as a competing Sandmeyer-like reaction.[1][6]
-
Adsorption: Nanoparticles can adsorb nitrite ions or the Griess reagents, making them unavailable for the reaction.[12]
-
Redox Reactions: The high surface reactivity of some nanoparticles can lead to redox reactions with the assay components, altering the results.[7]
-
Q3: Which types of nanoparticles are known to interfere with the Griess assay?
While interference is nanoparticle-specific and depends on factors like size, shape, concentration, and surface chemistry, several types have been reported to affect the assay.[7][12] Metallic nanoparticles, particularly silver (AgNPs) and gold (AuNPs), are well-documented interferents due to their optical and chemical properties.[1][6][9][13] Other nanoparticles, including silicon, cadmium selenide, and titanium dioxide, have also been shown to interfere with various biochemical assays and should be tested for their potential to affect the Griess assay.[7]
Q4: Can nanoparticle interference lead to an underestimation or overestimation of nitric oxide production?
Both outcomes are possible.
-
Underestimation (False Negative): This is more common and can occur if nanoparticles reduce the diazonium salt intermediate or adsorb nitrite, preventing the colorimetric reaction from proceeding to completion.[1][6]
-
Overestimation (False Positive): This can happen if the nanoparticles themselves absorb light at the detection wavelength of the assay (around 540 nm).[7]
Troubleshooting Guide
Issue 1: Unexpectedly low or no nitrite detected in samples containing nanoparticles.
This could be due to chemical interference from the nanoparticles.
Troubleshooting Steps:
-
Run a "Nanoparticle-Spiked Nitrite Control":
-
Purpose: To determine if the nanoparticles are consuming the nitrite or interfering with the colorimetric reaction.
-
Procedure: Prepare a known concentration of sodium nitrite standard and add your nanoparticles at the same concentration used in your experimental samples. Run the Griess assay on this mixture.
-
Interpretation:
-
If the absorbance is significantly lower than the nitrite standard alone, your nanoparticles are interfering with the assay.
-
If the absorbance is similar to the nitrite standard, the low readings in your experimental samples are likely due to a true biological effect (i.e., low NO production).
-
-
-
Consider Nanoparticle Removal:
-
Procedure: Before adding the Griess reagents, centrifuge your samples to pellet the nanoparticles and then perform the assay on the supernatant.
-
Note: Ensure that the centrifugation step does not affect the stability of nitrite in your samples.
-
Issue 2: High background absorbance in control wells containing only nanoparticles and media.
This suggests optical interference.
Troubleshooting Steps:
-
Run a "Nanoparticle-Only Control":
-
Purpose: To measure the intrinsic absorbance of the nanoparticles at the assay wavelength.
-
Procedure: Prepare a sample with your nanoparticles at the experimental concentration in the same media, but without any cells or nitrite. Add the Griess reagents and measure the absorbance at 540 nm.
-
Interpretation: A high absorbance reading indicates that your nanoparticles are contributing to the signal. This background absorbance should be subtracted from your experimental sample readings.
-
-
Perform a Full Wavelength Scan:
-
Procedure: Scan the absorbance of your nanoparticle suspension across a range of wavelengths (e.g., 350-650 nm) to identify its absorption spectrum.
-
Interpretation: This will confirm if there is an overlap between the nanoparticle's absorbance peak and the Griess assay's detection wavelength.[13]
-
Quantitative Data Summary
The extent of interference is dependent on the nanoparticle type, concentration, and the composition of the surrounding medium. Below is a summary of potential interference levels.
| Nanoparticle Type | Concentration | Observed Interference | Potential Outcome | Reference |
| Silver Nanoparticles (AgNPs) | Varies | Reduction of diazonium salt, leading to decreased azo dye formation. The effect is more pronounced in the presence of halide salts (e.g., in PBS). | False Negative | [1][6] |
| PVP-coated AgNPs (20 nm) | 42.8 µg/mL | Less than 10% interference with NO measurement. | Minimal Impact | [13] |
| Citrate-coated AgNPs (20 nm) | 42.8 µg/mL | Less than 10% interference with NO measurement. | Minimal Impact | [13] |
| Gold Nanoparticles (AuNPs) | Varies | Potential for optical interference due to surface plasmon resonance. | False Positive | [7] |
| Silicon Nanoparticles (SiNPs) | Varies | Can absorb light, but the primary interference may not be optical. Shown to affect other assays like BCA and LDH. | Potential for Interference | [7] |
Experimental Protocols
Standard Griess Assay Protocol
This protocol is a general guideline and may need optimization for your specific experimental conditions.
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1M) for preparing a standard curve.
Procedure:
-
Sample Preparation: Collect cell culture supernatant or other biological samples. If nanoparticles are present, consider a removal step (centrifugation) if interference is suspected.
-
Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same medium as your samples (e.g., cell culture medium). A typical range is 1-100 µM.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of your samples and standards to individual wells.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Essential Control Experiments for Nanoparticle Studies
To ensure the validity of your Griess assay results in the presence of nanoparticles, the following controls are critical:
-
Nanoparticle-Only Control: Nanoparticles + Media + Griess Reagents. This control assesses the intrinsic absorbance of the nanoparticles.
-
Nanoparticle-Spiked Nitrite Control: Nanoparticles + Known Concentration of Nitrite + Griess Reagents. This control checks for chemical interference.
-
Cell-Free Nanoparticle Control: Nanoparticles in cell culture medium without cells. This helps to rule out any abiotic NO production catalyzed by the nanoparticles.[14]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Silver Nanoparticles and Metallic Silver Interfere with the Griess Reaction: Reduction of Azo Dye Formation via a Competing Sandmeyer-Like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromogenic Mechanisms of Colorimetric Sensors Based on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Griess Assay vs. Chemiluminescence for Nitric Oxide Detection
For researchers, scientists, and drug development professionals navigating the critical task of nitric oxide (NO) quantification, the choice of detection method is paramount. This guide provides an objective comparison of two widely used techniques: the Griess assay and chemiluminescence. By examining their principles, performance, and practical considerations, this document aims to equip you with the necessary information to select the most appropriate method for your experimental needs.
Nitric oxide, a fleeting and highly reactive signaling molecule, plays a pivotal role in a vast array of physiological and pathological processes. Its accurate measurement is crucial for advancing our understanding of cardiovascular function, neurotransmission, and the immune response. The Griess assay and chemiluminescence represent two distinct approaches to NO detection, each with its own set of advantages and limitations.
Principles of Detection
The Griess assay is an indirect colorimetric method that quantifies nitrite (B80452) (NO₂⁻), a stable and readily measurable oxidation product of NO in aqueous solutions.[1][2][3] The assay is based on a two-step diazotization reaction.[2][4] In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, pink-colored azo compound.[5] The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[1][4][6] To measure the total NO production, nitrate (B79036) (NO₃⁻), the other major oxidation product of NO, must first be reduced to nitrite using enzymes like nitrate reductase or a chemical reducing agent.[1][5]
Chemiluminescence , in contrast, offers a direct and highly sensitive method for NO detection.[7] This technique relies on the gas-phase reaction between NO and ozone (O₃).[8] This reaction produces nitrogen dioxide in an electronically excited state (NO₂). As the excited NO₂ molecules return to their ground state, they emit photons of light.[8][9][10] A photomultiplier tube detects this emitted light, and the intensity of the chemiluminescence is directly proportional to the concentration of NO in the sample.[8][11] For the analysis of liquid samples, NO and its metabolites are typically converted to gaseous NO, which is then introduced into the reaction chamber.[7]
Performance Comparison: A Quantitative Overview
The choice between the Griess assay and chemiluminescence often hinges on the required sensitivity and the nature of the biological sample. The following table summarizes the key performance characteristics of each method based on experimental data from various sources.
| Feature | Griess Assay | Chemiluminescence |
| Principle | Indirect, colorimetric detection of nitrite (NO₂⁻) | Direct, gas-phase detection of NO |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM[1][2][4][7] | pM to nM range (as low as 0.5 ppb for gas)[7][11] |
| Dynamic Range | Micromolar (µM) range | Picomolar (pM) to Micromolar (µM) range |
| Specificity | Prone to interference from various biological molecules[1] | Highly specific for NO |
| Sample Throughput | High (suitable for 96-well plate format)[7] | Lower (samples are typically analyzed sequentially)[7] |
| Cost | Low (inexpensive reagents and equipment)[4][11] | High (requires a dedicated and costly analyzer)[4][11] |
| Ease of Use | Simple and straightforward procedure[1][7] | More complex setup and operation[7] |
Experimental Considerations and Potential Interferences
Griess Assay:
The simplicity and cost-effectiveness of the Griess assay make it an attractive option for many applications. However, its susceptibility to interference is a significant drawback. A variety of compounds commonly found in biological samples can affect the accuracy of the results. For instance, proteins can interfere with the assay, often necessitating a deproteinization step.[1] Other substances that can interfere include phenol (B47542) red (a common pH indicator in cell culture media), ascorbate, and certain amino acids. Furthermore, the acidic conditions required for the Griess reaction can lead to the artifactual generation of nitrite from other nitrogen-containing compounds.
Chemiluminescence:
Chemiluminescence is the gold standard for sensitive and specific NO detection. Its direct measurement of NO gas minimizes interferences from complex biological matrices. However, the requirement to convert liquid-phase NO and its metabolites to a gaseous form can introduce complexity. For accurate total NO determination, potent reducing agents are used to convert nitrite, nitrate, and S-nitrosothiols to NO. The efficiency of these reduction steps is critical for accurate quantification. While highly specific, foaming of proteinaceous samples during the purging process can be a practical issue.[11]
Experimental Protocols
Griess Assay Protocol for Nitrite in Cell Culture Supernatant
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Nitrite Standard: Sodium nitrite (NaNO₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by preparing a series of known concentrations of sodium nitrite (e.g., 0-100 µM) in the same cell culture medium used for the samples.
-
Sample Collection: Collect cell culture supernatants and centrifuge to remove any cells or debris.
-
Assay: a. Add 50 µL of each standard or sample to individual wells of a 96-well plate. b. Add 50 µL of Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration of the samples by comparing their absorbance to the standard curve.
Chemiluminescence Protocol for Total NO (Nitrite + Nitrate) in Plasma
This protocol provides a general workflow for using a chemiluminescence NO analyzer. Specific instrument settings and procedures will vary depending on the manufacturer.
Materials:
-
Chemiluminescence NO analyzer
-
Reducing Agent: e.g., Vanadium(III) chloride (VCl₃) in hydrochloric acid (HCl)
-
Nitrite and Nitrate Standards
-
Deproteinization method (e.g., ultrafiltration)
Procedure:
-
Sample Preparation: a. Collect blood samples with an appropriate anticoagulant. b. Separate plasma by centrifugation. c. Deproteinize the plasma sample using a method like ultrafiltration to prevent foaming and interference.
-
Instrument Setup: a. Start up the chemiluminescence analyzer according to the manufacturer's instructions. b. Calibrate the instrument using known concentrations of nitrite and nitrate standards.
-
Measurement: a. The deproteinized plasma sample is injected into a reaction chamber containing the reducing agent (e.g., VCl₃/HCl). This converts both nitrite and nitrate to NO gas. b. A stream of inert gas purges the newly formed NO gas from the liquid sample and carries it into the chemiluminescence detector. c. In the detector, the sample gas mixes with ozone, and the resulting chemiluminescence is measured by the photomultiplier tube.
-
Data Analysis: The instrument's software calculates the NO concentration based on the intensity of the chemiluminescent signal and the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Griess assay and chemiluminescence.
Conclusion: Making the Right Choice
The selection between the Griess assay and chemiluminescence for NO detection is a critical decision that should be guided by the specific requirements of the research question.
-
The Griess assay is a valuable tool for studies where high sensitivity is not the primary concern and for screening large numbers of samples. Its low cost and ease of use make it accessible for a wide range of laboratories. However, researchers must be vigilant about potential interferences and may need to incorporate appropriate controls and sample preparation steps to ensure data accuracy.
-
Chemiluminescence stands as the superior method when high sensitivity and specificity are paramount. It is the method of choice for detecting low physiological concentrations of NO and for studies where precise and direct measurement is essential. While the initial investment in equipment is substantial, the reliability and accuracy of the data can be invaluable for advancing research and drug development.
Ultimately, a thorough understanding of the principles, performance characteristics, and limitations of each method will empower researchers to make an informed decision and generate robust and reliable data in the dynamic field of nitric oxide research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. horiba.com [horiba.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Nitrite Detection: Griess Reagent vs. Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452), a stable breakdown product of nitric oxide (NO), is paramount for unraveling its complex roles in physiological and pathological processes. The choice of detection method can significantly impact experimental outcomes. This guide provides an objective comparison of the traditional Griess colorimetric assay with modern fluorescent probe-based methods, supported by experimental data and detailed protocols to inform your selection.
The Griess assay, a long-established and cost-effective method, remains a popular choice for nitrite quantification. However, the advent of highly sensitive and specific fluorescent probes presents a compelling alternative. This guide delves into the principles, performance, and practical considerations of both approaches to aid in selecting the optimal method for your research needs.
Performance Comparison at a Glance
The selection of a nitrite detection assay is contingent on several factors, including the required sensitivity, the nature of the biological matrix, and the desired experimental throughput. Below is a summary of the key performance characteristics of the Griess reagent and two common fluorescent probes: 2,3-diaminonaphthalene (B165487) (DAN) and 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM).
| Feature | Griess Reagent | Fluorescent Probe (DAN) | Fluorescent Probe (DAF-FM Diacetate) |
| Principle | Colorimetric | Fluorometric | Fluorometric (intracellular) |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM[1][2] | ~10 - 25 nM[3] | ~3 nM (for NO)[4] |
| Linear Range | Typically up to 100 µM[5] | 0.02 - 10.0 µM[6] | Not directly applicable for nitrite standards |
| Advantages | Inexpensive, well-established, simple instrumentation.[2][5] | High sensitivity, suitable for low nitrite concentrations.[3][6] | High sensitivity for intracellular NO, enables live-cell imaging.[4][7] |
| Disadvantages | Lower sensitivity, potential for interference from complex biological media.[1][5] | Requires a fluorometer, potential for photobleaching. | Indirectly measures nitrite via NO, requires esterase activity in cells.[4] |
| Typical Application | Quantification of nitrite in aqueous solutions, cell culture supernatants, and plasma.[8][9] | Quantification of low levels of nitrite in various biological fluids.[6] | Detection and imaging of intracellular nitric oxide production in live cells.[7][10] |
Signaling Pathways and Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for interpreting results and troubleshooting experiments.
Griess Reaction Pathway
The Griess test is a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound, which is measured spectrophotometrically.[2]
Caption: The Griess reaction involves a two-step diazotization and coupling process.
Fluorescent Probe Reaction: 2,3-Diaminonaphthalene (DAN)
The fluorescent probe 2,3-diaminonaphthalene (DAN) reacts with nitrite in an acidic medium to form the highly fluorescent product 1(H)-naphthotriazole. The fluorescence intensity of this product is directly proportional to the nitrite concentration.
Caption: DAN reacts with nitrite under acidic conditions to form a fluorescent product.
Fluorescent Probe Reaction: DAF-FM Diacetate
DAF-FM diacetate is a cell-permeable probe used to detect intracellular nitric oxide (NO). Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the DAF-FM probe. DAF-FM then reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative.
References
- 1. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Griess Test [protocols.io]
- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Researcher's Guide: Validating Griess Assay Results with HPLC for Accurate Nitrite and Nitrate Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of nitrite (B80452) and nitrate (B79036), key indicators of nitric oxide (NO) production, is critical. While the Griess assay is a commonly used colorimetric method due to its simplicity and cost-effectiveness, its susceptibility to interferences necessitates validation by a more robust and specific technique like High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of the two methods, complete with experimental protocols and supporting data to ensure the reliability of your research findings.
The Griess assay offers a straightforward and high-throughput method for estimating nitrite concentration. However, its accuracy can be compromised by various substances commonly found in biological samples, leading to either false positive or false negative results. HPLC, on the other hand, provides a more definitive and quantitative analysis by separating nitrite and nitrate from other sample components before detection. This guide will delve into the specifics of each method, offering a clear pathway for validating your Griess assay results and ensuring the integrity of your data.
Performance Characteristics: Griess Assay vs. HPLC
A direct comparison of the key performance metrics reveals the strengths and limitations of each method. The following table summarizes the quantitative data gathered from various studies, providing a clear basis for selecting the appropriate method for your experimental needs and for validating Griess assay results.
| Feature | Griess Assay | HPLC Method |
| Principle | Colorimetric reaction based on the diazotization of sulfanilamide (B372717) by nitrite. | Chromatographic separation of anions followed by UV or other detection methods. |
| Limit of Detection (LOD) | ~0.5 - 1.0 µM[1][2] | ~0.1 - 0.25 µM[3] |
| Limit of Quantification (LOQ) | ~1 - 2 µM[4] | ~1 µM[3] |
| Linearity Range | Typically 5 - 200 µM[1] | Wide range, often 1 - 800 µM or greater[3] |
| Precision (CV%) | 5.1 - 9.8%[5] | < 3 - 5%[3] |
| Specificity | Prone to interference from various compounds (e.g., thiols, ascorbic acid, bilirubin).[6] | High, as it separates analytes from interfering substances. |
| Throughput | High, suitable for 96-well plate format. | Lower, sequential sample analysis. |
| Cost | Low | High (instrumentation and maintenance). |
| Expertise Required | Minimal | Requires trained personnel. |
Visualizing the Pathways and Processes
To better understand the underlying biochemistry and the experimental validation process, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for both the Griess assay and a standard HPLC method are provided below.
Griess Assay Protocol for Nitrite Quantification
This protocol is a standard method for determining nitrite concentration in biological samples.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Note: Store solutions in dark, airtight containers at 4°C.
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) standard solutions of known concentrations (e.g., 0-100 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Deproteinization agent (optional, e.g., zinc sulfate (B86663) or ultrafiltration).
Procedure:
-
Sample Preparation: If samples contain high protein concentrations (e.g., plasma, serum), deproteinization is recommended to prevent interference. This can be achieved by adding an equal volume of 10% zinc sulfate, vortexing, and centrifuging to pellet the precipitated protein. Alternatively, ultrafiltration can be used.
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in the same buffer as the samples.
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
HPLC Method for Nitrite and Nitrate Quantification
This protocol outlines a common reverse-phase HPLC method for the simultaneous determination of nitrite and nitrate.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a buffer solution (e.g., phosphate (B84403) buffer) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition may need optimization depending on the column and system.
-
Nitrite and Nitrate Standards: Standard solutions of sodium nitrite and sodium nitrate of known concentrations.
-
Sample filtration system (0.22 µm or 0.45 µm syringe filters).
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Deproteinize samples as described in the Griess assay protocol.
-
Filter the deproteinized supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the prepared standards and samples onto the column.
-
Run the chromatogram according to the optimized method (flow rate, gradient, etc.).
-
Detect the separated nitrite and nitrate peaks using the UV detector at a wavelength of approximately 210-230 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to nitrite and nitrate based on the retention times of the standards.
-
Quantify the concentration of nitrite and nitrate in the samples by comparing the peak areas to the standard curves.
-
Conclusion
References
- 1. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nitrite Quantification: A Comparative Guide to the Griess Method and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of nitrite (B80452) is a critical aspect of nitric oxide (NO) research. The Griess method, a long-established colorimetric assay, has been a cornerstone in this field. However, understanding its performance characteristics, particularly its inter-assay variability, is crucial for ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of the Griess method's inter-assay variability with alternative techniques, supported by experimental data and detailed protocols.
The Griess reaction is a simple and cost-effective method for nitrite quantification. However, its reproducibility between different assay runs, known as inter-assay variability, can be influenced by various factors, including reagent preparation, incubation times, and the sample matrix. This variability is typically expressed as the coefficient of variation (CV%), with a lower percentage indicating higher precision.
Inter-Assay Variability: A Quantitative Comparison
To provide a clear overview of the performance of the Griess method and its alternatives, the following table summarizes the inter-assay coefficient of variation reported in various studies.
| Method | Analyte | Sample Matrix | Inter-Assay CV (%) | Reference |
| Griess Method (Flow Injection Analysis) | Nitrite | Aqueous & Protein-containing samples | 0.8 (Day-to-day variability) | |
| Griess Method (Including sample prep) | Nitrite | Aqueous & Protein-containing samples | 6.7 | |
| Griess Method (Commercial Kit) | Nitrite/Nitrate (B79036) | Not Specified | <10 | |
| Griess Method (Enzymatic Nitrate Reduction) | Plasma Nitrate | Human Plasma | 7 | |
| Griess Method | Nitrite/Nitrate | Not Specified | <10 | |
| Chemiluminescence | Nitric Oxide Metabolites | Biological Fluids | Not explicitly stated, but considered the "gold standard" for sensitivity. | |
| Fluorescent Probe (PQ-N) | Nitrite | Water, Soil, Food | Not explicitly stated, but validated against national standard methods. |
Understanding the Methodologies
Detailed experimental protocols are essential for reproducing and comparing results. Below are outlines for the Griess method and two common alternatives.
Experimental Protocol: The Griess Reaction
The Griess test is a two-step diazotization reaction.
Reagents:
-
Griess Reagent: A solution typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) in an acidic buffer (e.g., phosphoric acid).
-
Nitrite Standards: A series of known concentrations of sodium nitrite used to generate a standard curve.
Procedure:
-
Sample Preparation: Samples, such as cell culture supernatants or plasma, may require deproteinization to avoid interference.
-
Standard Curve: Prepare a dilution series of the nitrite standard.
-
Reaction: Add the Griess reagent to both the standards and samples in a microplate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes), protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Alternative Method 1: Chemiluminescence
This method is considered the "gold standard" for its high sensitivity in detecting nitric oxide and its metabolites.
Principle: Nitric oxide reacts with ozone in a reaction chamber, producing light (chemiluminescence). The amount of light emitted is directly proportional to the NO concentration.
Procedure:
-
Sample Introduction: The sample is introduced into a reaction chamber.
-
Conversion: Nitrite and nitrate in the sample are chemically reduced to nitric oxide gas.
-
Detection: The generated NO gas is mixed with ozone, and the resulting chemiluminescence is measured by a photomultiplier tube.
Alternative Method 2: Fluorescent Probes
Fluorescent probes offer a highly sensitive alternative to colorimetric assays.
Principle: Specifically designed fluorescent probes react with nitrite, leading to a change in their fluorescent properties (e.g., an increase or decrease in fluorescence intensity).
Procedure:
-
Probe Selection: Choose a fluorescent probe specific for nitrite detection.
-
Reaction: The probe is added to the sample.
-
Measurement: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Quantification: The change in fluorescence is correlated to the nitrite concentration, often using a standard curve.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion
The Griess method remains a valuable tool for nitrite quantification due to its simplicity and cost-effectiveness. The reported inter-assay variability is generally acceptable for many research applications, typically falling below 10%. However, for studies requiring higher sensitivity and precision, alternative methods such as chemiluminescence and fluorescent probes should be considered. Chemiluminescence is recognized as the gold standard for its superior sensitivity, while fluorescent probes offer a promising and highly sensitive alternative. The choice of method should be guided by the specific requirements of the experiment, including the expected nitrite concentration, the nature of the sample matrix, and the desired level of precision. By carefully considering these factors and adhering to standardized protocols, researchers can ensure the generation of reliable and reproducible data in their nitric oxide research.
A Researcher's Guide to In Vivo Nitric Oxide Measurement: Beyond the Griess Assay
For researchers, scientists, and drug development professionals navigating the complexities of in vivo nitric oxide (NO) signaling, accurate measurement is paramount. While the Griess assay has been a long-standing method for estimating NO production, its inherent limitations necessitate a critical evaluation and consideration of more direct and sensitive alternatives. This guide provides an objective comparison of the Griess assay with other leading techniques, supported by performance data and experimental insights to inform your selection of the most appropriate method for your research needs.
Nitric oxide, a fleeting and highly reactive signaling molecule, plays a crucial role in a myriad of physiological and pathological processes. Its transient nature, however, presents a significant challenge for direct and accurate quantification in a complex biological environment. The Griess assay, an indirect colorimetric method, has been widely adopted due to its simplicity and cost-effectiveness. It relies on the detection of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), the stable oxidized end-products of NO metabolism. However, this indirect approach is fraught with limitations that can lead to inaccurate estimations of true NO bioavailability in vivo.
The Griess Assay: An Indirect and Often Insufficient Indicator
The Griess assay is a two-step diazotization reaction.[1][2] In an acidic environment, nitrite reacts with a sulfonamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[1][2] To account for total NO production, nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase or a metal catalyst like cadmium.[2]
Despite its widespread use, the Griess assay suffers from several significant drawbacks for in vivo applications:
-
Indirect Measurement: The assay does not measure NO directly but rather its downstream metabolites. This provides an integrated measure of NO production over time, but it lacks the temporal resolution to capture rapid changes in NO signaling.[2]
-
Low Sensitivity: The detection limit of the Griess assay is typically in the low micromolar range (~0.5-1 µM).[3][4][5] This can be insufficient for detecting basal or subtle changes in physiological NO concentrations, which are often in the nanomolar range.
-
Interference from Biological Matrix: Biological samples are complex mixtures containing numerous compounds that can interfere with the Griess reaction.[2] Proteins, particularly hemoglobin, can scavenge NO and its metabolites, leading to an underestimation of NO production.[3][4] Other substances like ascorbate (B8700270) and thiols can also interfere with the assay's chemistry.[2] Consequently, deproteinization of samples is often a necessary but potentially error-introducing step.[2][6]
-
Inaccuracy in Whole Blood: The presence of hemoglobin, which readily oxidizes NO and nitrite to nitrate, makes the Griess assay particularly unreliable for whole blood samples.[3][4]
A Comparative Look at Alternative In Vivo NO Measurement Techniques
Given the limitations of the Griess assay, a suite of more direct and sensitive techniques has been developed. The choice of method will depend on the specific research question, the required sensitivity and resolution, and the experimental model.
| Method | Principle | Detection Limit | Temporal Resolution | In Vivo Applicability | Key Advantages | Key Limitations |
| Griess Assay | Colorimetric detection of nitrite/nitrate | ~0.5 - 1 µM[3][4] | Poor (minutes to hours) | Limited; prone to interference | Simple, inexpensive, high-throughput | Indirect, low sensitivity, interferences from biological matrix[2][3][4] |
| Fluorescent Probes | NO-induced fluorescence activation | Nanomolar range (e.g., DAF-FM ~3 nM) | High (seconds to minutes) | Good; suitable for cellular and tissue imaging | High spatiotemporal resolution, real-time imaging[7][8] | Potential for cytotoxicity, phototoxicity, and artifacts; some probes react with other reactive nitrogen species[3][9] |
| Electron Paramagnetic Resonance (EPR) | Detection of paramagnetic NO-spin trap adducts | High sensitivity (down to nanomolar)[10] | Good (minutes) | Excellent; non-invasive in vivo measurements possible[11][12] | High specificity and sensitivity for NO[13][14] | Requires specialized equipment, use of spin traps can perturb physiology[12] |
| Implantable Sensors | Electrochemical detection of NO | Nanomolar range[15] | High (real-time) | Excellent; continuous monitoring in specific tissues[16][17][18] | Real-time, long-term in vivo monitoring[16][17] | Invasive, potential for biofouling and foreign body response[19][20] |
| Chemiluminescence | Gas-phase reaction of NO with ozone | Picomolar range[21] | High (seconds) | Good; requires sample collection (e.g., exhaled air, microdialysate) | "Gold standard" for sensitivity and specificity | Expensive and bulky equipment, generally not for real-time in situ measurement[22] |
Experimental Methodologies: A Brief Overview
Detailed experimental protocols are highly specific to the chosen method and instrumentation. Below are generalized workflows for the Griess assay and a key alternative, fluorescent probes.
Experimental Protocol: Griess Assay for Nitrite/Nitrate in Plasma
-
Sample Collection and Preparation:
-
Collect blood from the animal model into heparinized tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Deproteinize the plasma sample. A common method is ultrafiltration using a 10 kDa molecular weight cutoff filter to remove proteins that can interfere with the assay.[6]
-
-
Nitrate Reduction (for total NO production):
-
To measure total nitrite and nitrate, incubate the deproteinized plasma with nitrate reductase and its cofactor (e.g., NADPH) to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
In a 96-well plate, add the deproteinized samples (with or without the nitrate reduction step) and nitrite standards.
-
Add the Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution.[23][24]
-
Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.[23]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Experimental Workflow: In Vivo NO Measurement with Fluorescent Probes
-
Probe Selection and Loading:
-
Choose a suitable fluorescent NO probe based on the experimental requirements (e.g., DAF-FM diacetate for intracellular measurements).
-
Load the cells or tissue with the probe. For in vivo imaging, this may involve systemic injection or local application of the probe.
-
-
Imaging Setup:
-
Utilize a fluorescence microscope or other imaging system equipped with the appropriate excitation and emission filters for the chosen probe.
-
-
Baseline and Stimulated Imaging:
-
Acquire baseline fluorescence images before applying a stimulus known to induce NO production.
-
Apply the stimulus and capture a time-series of fluorescence images to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in the region of interest.
-
The increase in fluorescence is proportional to the amount of NO produced. It is crucial to include appropriate controls to account for potential artifacts such as photobleaching or changes in cell volume.
-
Visualizing the Methodologies
To further clarify the principles behind these techniques, the following diagrams illustrate the key chemical and logical workflows.
Caption: Chemical pathway of the Griess reaction for indirect NO detection.
Caption: Workflow for indirect in vivo NO measurement using the Griess assay.
Caption: Comparison of direct and indirect principles for in vivo NO measurement.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo spin trapping of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. psu.edu [psu.edu]
- 17. New implantable sensor paves way to long-term monitoring | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. Implantable sensor may monitor cancer and diabetes | CareAcross [careacross.com]
- 19. Nitric Oxide Release for Improving Performance of Implantable Chemical Sensors - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Protocol Griess Test [protocols.io]
A Researcher's Guide to Nitrite Quantification: Comparing the Griess Reaction and Its Alternatives
For researchers and drug development professionals, the accurate measurement of nitrite (B80452) is a critical tool, often serving as an indirect measure of nitric oxide (NO) production, a key signaling molecule in various physiological and pathological processes. The Griess reaction, a colorimetric assay developed in 1879, has long been a staple for nitrite quantification due to its simplicity and cost-effectiveness. However, its susceptibility to interference from various compounds present in complex biological matrices necessitates a careful evaluation of its specificity and a comparison with alternative methods. This guide provides an objective comparison of the Griess reaction with other common techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
The Griess Reaction: Principle and Pitfalls
The Griess reaction is a two-step diazotization reaction.[1] In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, magenta-colored azo compound, which is measured spectrophotometrically at approximately 540 nm.[2] The intensity of the color is directly proportional to the nitrite concentration.
While straightforward, the Griess assay is prone to interference from a variety of endogenous and exogenous compounds, which can lead to either false positive or false negative results. Common interfering substances include ascorbic acid, thiols, phosphate, heparin, and NADPH.[3] Heme-containing proteins can also interfere by absorbing light in the same region as the Griess reaction product.[4]
Performance Comparison of Nitrite Detection Methods
The choice of a nitrite detection assay depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of the Griess reaction with two common alternatives: High-Performance Liquid Chromatography (HPLC) and Chemiluminescence.
| Feature | Griess Reaction | High-Performance Liquid Chromatography (HPLC) | Chemiluminescence |
| Principle | Colorimetric (Diazotization) | Chromatographic separation with UV/Vis or electrochemical detection | Gas-phase reaction of NO with ozone |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM[5][6] | ~0.006 - 0.2 µg/mL (depending on detector)[7][8] | ~20 nM[9] |
| Specificity | Moderate; prone to interference from various compounds[3] | High; separates nitrite from interfering compounds[7] | High; specific for nitric oxide[9] |
| Throughput | High (96-well plate format) | Low to moderate | Moderate |
| Cost | Low | High | High |
| Sample Preparation | Often requires deproteinization[3] | May require deproteinization and filtration[7] | Minimal for some sample types |
Experimental Protocols
Griess Reaction Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
Reagents:
-
Griess Reagent:
-
Component A: 1% (w/v) Sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Mix equal volumes of Component A and B immediately before use. The mixed reagent is stable for a few hours.
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in the same matrix as the samples.
Procedure:
-
Sample Preparation: If necessary, deproteinize samples using methods such as zinc sulfate (B86663) precipitation or ultrafiltration to remove interfering proteins.[3]
-
Standard Curve: Prepare a series of nitrite standards by diluting the stock solution in the sample matrix.
-
Assay:
-
Pipette 50 µL of standards and samples into a 96-well microplate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.[2]
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol for Nitrite
This is an example protocol and the specific column, mobile phase, and detector will vary depending on the application.
Instrumentation and Reagents:
-
HPLC system with a UV/Vis or electrochemical detector.
-
Anion-exchange or reversed-phase C18 column.[7]
-
Mobile Phase: Example: Distilled water with a pH of 6.5 (adjusted with phosphoric acid).[7]
-
Nitrite Standard: A stock solution of sodium nitrite.
Procedure:
-
Sample Preparation: Deproteinize and filter samples through a 0.22 µm filter to remove particulates.
-
Standard Curve: Prepare a series of nitrite standards in the mobile phase.
-
Chromatography:
-
Inject a fixed volume of the standard or sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Detection: Monitor the eluent at a specific wavelength (e.g., 220 nm for UV detection) or using an electrochemical detector.[7] Nitrite will elute at a characteristic retention time.
-
Quantification: Calculate the nitrite concentration by comparing the peak area of the sample to the standard curve.
Chemiluminescence Protocol for Nitrite
This protocol is based on the reaction of nitric oxide with ozone.
Instrumentation and Reagents:
-
Chemiluminescence nitric oxide analyzer.
-
Reducing Agent: A solution to reduce nitrite to nitric oxide (e.g., iodide/iodine in acetic acid).[10]
-
Nitrite Standard: A stock solution of sodium nitrite.
Procedure:
-
Sample Preparation: Samples may be analyzed directly or may require dilution.
-
Standard Curve: Prepare a series of nitrite standards.
-
Analysis:
-
Introduce a precise volume of the standard or sample into the reaction chamber containing the reducing agent.
-
The generated nitric oxide is carried by an inert gas into the reaction cell of the analyzer.
-
-
Detection: In the reaction cell, nitric oxide reacts with ozone to produce light (chemiluminescence), which is detected by a photomultiplier tube.
-
Quantification: The intensity of the light is proportional to the amount of nitric oxide and, therefore, the initial nitrite concentration.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griess Reagent System [promega.ca]
- 7. jptcp.com [jptcp.com]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Plasma Nitrite by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Modified Griess Protocol for Nitric Oxide Quantification in Macrophage Cell Culture: A Comparative Guide
For researchers in immunology, pharmacology, and drug development, accurately quantifying nitric oxide (NO) production in cell culture is crucial for understanding inflammatory responses and the efficacy of therapeutic agents. The Griess assay is a widely used, cost-effective colorimetric method for this purpose. However, the standard protocol often requires modification and validation for specific applications, such as analyzing NO production in macrophage cell culture supernatants. This guide provides a comprehensive comparison of a modified Griess protocol with alternative methods, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating the most appropriate assay for their needs.
Comparative Analysis of Nitric Oxide Quantification Methods
The choice of an assay for quantifying nitric oxide production depends on several factors, including the expected concentration of NO, the sample matrix, and the required sensitivity and throughput. Below is a comparison of the modified Griess assay with two common alternatives: a fluorescent dye-based method (DAF-FM Diacetate) and a chemiluminescence-based nitric oxide analyzer.
| Parameter | Modified Griess Assay | DAF-FM Diacetate Assay | Chemiluminescence NO Analyzer |
| Principle | Colorimetric detection of nitrite (B80452) (a stable NO metabolite).[1] | Fluorescent detection of intracellular NO.[2] | Gas-phase reaction of NO with ozone, producing light.[3][4][5] |
| Detection Limit | ~0.5 - 2.5 µM[1][6] | ~3 nM[2] | Picomolar to nanomolar range |
| Linear Range | Typically up to 100 µM[1] | Varies with cell type and loading efficiency | Several orders of magnitude |
| Specificity | Indirectly measures nitrite; can be affected by other substances in the media.[6] | Can react with other reactive nitrogen species. | Highly specific for NO gas. |
| Sample Type | Cell culture supernatant, plasma, urine.[1] | Live cells.[7] | Aqueous samples and gas streams. |
| Throughput | High (96-well plate format).[8] | Moderate to high (microscopy or plate reader).[7] | Low to moderate (sample-by-sample analysis). |
| Interferences | Compounds that absorb at 540 nm, reducing agents (e.g., ascorbate, thiols), and high protein concentrations.[1][6] Phenol red in culture media generally does not interfere.[9] | pH sensitivity (DAF-2, but less so for DAF-FM), photobleaching, and requirement for intracellular de-esterification.[2] | Quenching of the chemiluminescent signal by CO2 and water vapor.[4] |
| Advantages | Inexpensive, simple, high-throughput.[1][10] | High sensitivity, allows for real-time imaging of NO production in live cells.[7] | Extremely high sensitivity and specificity, considered a gold standard for NO measurement. |
| Disadvantages | Indirect measurement, lower sensitivity compared to other methods, susceptible to interferences.[6][10] | Requires cell loading and can be cytotoxic, measures intracellular NO which may not directly correlate with secreted levels. | Expensive equipment, lower throughput, requires specialized knowledge. |
Experimental Protocols
Detailed methodologies for the modified Griess assay and two alternative methods are provided below.
Modified Griess Protocol for Macrophage Supernatants
This protocol is adapted for measuring total nitric oxide (nitrite and nitrate) in the supernatant of RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
LPS from E. coli O111:B4
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water
-
-
Nitrate (B79036) Reductase and cofactors (e.g., NADPH)
-
Sodium nitrite (NaNO₂) standard solution (100 µM)
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with your compound of interest for a specified time, followed by stimulation with 1 µg/mL LPS for 24 hours to induce NO production.[11]
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Nitrate Reduction (Optional, for total NO measurement):
-
To measure total NO (nitrite + nitrate), incubate the supernatant with nitrate reductase and its necessary cofactors according to the manufacturer's instructions. This step converts nitrate to nitrite.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 50 µL of the freshly prepared Griess reagent to each 50 µL sample of supernatant in the 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of the 100 µM sodium nitrite standard in the same culture medium used for the cells.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Alternative Method 1: DAF-FM Diacetate Fluorescent Assay
This method allows for the visualization and quantification of intracellular NO production in real-time.
Materials:
-
DAF-FM Diacetate
-
Pluronic F-127
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader with excitation/emission filters for ~495/515 nm.
Procedure:
-
Cell Preparation:
-
Culture and treat cells as described in the Griess protocol.
-
-
Dye Loading:
-
Prepare a loading solution of 5 µM DAF-FM Diacetate and 0.02% Pluronic F-127 in live-cell imaging buffer.
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the DAF-FM Diacetate loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Acquire fluorescent images using a microscope or measure fluorescence intensity with a plate reader at an excitation of ~495 nm and emission of ~515 nm.[2]
-
The increase in fluorescence intensity is proportional to the amount of intracellular NO.
-
Alternative Method 2: Chemiluminescence Nitric Oxide Analyzer
This is a highly sensitive method for the direct measurement of NO in aqueous samples.
Materials:
-
Chemiluminescence NO analyzer
-
Purge vessel and cold trap
-
NO calibration gas standard
Procedure:
-
Instrument Setup and Calibration:
-
Set up the NO analyzer according to the manufacturer's instructions.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Sample Analysis:
-
Inject a known volume of the cell culture supernatant into the purge vessel containing a reducing agent (to convert nitrite and nitrate to NO gas).
-
An inert gas carries the liberated NO gas into the reaction chamber of the analyzer.
-
In the reaction chamber, NO reacts with ozone to produce light, which is detected by a photomultiplier tube.[4][5]
-
-
Data Analysis:
-
The instrument software calculates the NO concentration based on the intensity of the chemiluminescent signal and the calibration curve.
-
Visualizing the Griess Protocol and Validation Workflow
To further clarify the experimental processes, the following diagrams illustrate the Griess reaction pathway and a logical workflow for validating a modified Griess protocol.
Caption: The Griess reaction involves a two-step diazotization process.
Caption: A logical workflow for the validation of a modified Griess assay.
By following this guide, researchers can confidently select, modify, and validate a suitable method for quantifying nitric oxide in their specific experimental system, ensuring the generation of accurate and reliable data.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. envea.global [envea.global]
- 4. horiba.com [horiba.com]
- 5. Chemiluminescence Analyzer & Measurement | Servomex [servomex.com]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. woongbee.com [woongbee.com]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Colorimetric Nitric Oxide Assays for Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides an objective comparison of common colorimetric nitric oxide assays, supported by experimental data, to aid in selecting the most appropriate method for your biological samples.
Nitric oxide, a transient and highly reactive free radical, is a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1] Due to its short half-life, direct measurement of NO is challenging.[2] Consequently, NO production is typically assessed by quantifying its stable downstream metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[3] Colorimetric assays, particularly the Griess assay, are widely used for this purpose due to their simplicity and cost-effectiveness.[4]
Comparison of Common Colorimetric Nitric Oxide Assays
The most prevalent colorimetric method for NO determination is the Griess assay, which detects nitrite.[4][5] To measure total NO production (nitrite + nitrate), the assay is often coupled with a nitrate reduction step.[3][6] Several commercial kits are available that have optimized this two-step process. Below is a comparison of key performance parameters for representative colorimetric NO assays.
| Assay Type | Principle | Typical Sample Types | Detection Limit | Linear Range | Key Advantages | Key Disadvantages |
| Griess Assay (Nitrite Detection) | Two-step diazotization reaction where nitrite reacts with Griess reagents to form a colored azo dye.[2] | Cell culture supernatants, plasma, serum, urine, tissue lysates.[5][7][8] | ~0.5 - 2.5 µM[5] | Typically up to 100 µM | Inexpensive, simple, and rapid.[4] | Only measures nitrite; potential for interference from complex biological media.[2] |
| Total Nitric Oxide Assay (Nitrate + Nitrite) | Involves the enzymatic reduction of nitrate to nitrite by nitrate reductase, followed by nitrite detection using the Griess reaction.[3][6] | Serum, plasma, urine, saliva, cell lysates, tissue culture media.[9][10] | ~1 µM | Up to 100 µM | Measures total NO production for a more complete picture of NO synthesis.[3] | More complex than the simple Griess assay; requires careful optimization of the nitrate reduction step. |
| Commercial Colorimetric NO Assay Kits (e.g., from Abcam, Arbor Assays, ZellX) | Optimized versions of the total nitric oxide assay, often with proprietary reagents and protocols.[6][9][10] | Serum, plasma, urine, saliva, cell and tissue lysates, culture media.[9][10] | As low as 1.02 µM (Total NO)[9] | Varies by kit, often up to 100 µM | Convenient, with all reagents provided; often higher sensitivity and reproducibility. | More expensive than preparing reagents in-house. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the determination of nitrite and total nitric oxide in biological samples.
Protocol 1: Griess Assay for Nitrite in Cell Culture Supernatants
This protocol is adapted for the analysis of nitrite as an indicator of NO production in cell culture experiments.
Materials:
-
Cell culture supernatant
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine (NED) in deionized water
-
-
Sodium nitrite (NaNO₂) standard solution (0-100 µM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample Collection: Collect cell culture supernatant and centrifuge to remove any cellular debris.[4]
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the same culture medium used for the cells to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).
-
Assay: a. Add 50 µL of standards and samples to individual wells of the 96-well plate in duplicate or triplicate.[11] b. Add 50 µL of Component A (sulfanilamide solution) to each well.[11] c. Incubate for 5-10 minutes at room temperature, protected from light.[11] d. Add 50 µL of Component B (NED solution) to each well.[11] e. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[11]
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.[11]
-
Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration of the samples from the curve.
Protocol 2: Total Nitric Oxide Assay for Plasma Samples
This protocol includes a nitrate reduction step to measure both nitrite and nitrate.
Materials:
-
Plasma samples
-
Nitrate Reductase
-
NAD(P)H
-
Griess Reagent (as in Protocol 1)
-
Sodium nitrate (NaNO₃) standard solution (0-100 µM)
-
Assay buffer
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Sample Preparation: Deproteinize plasma samples by ultrafiltration using a 10 kDa molecular weight cut-off spin filter.[12]
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrate standard in the assay buffer.
-
Nitrate Reduction: a. To 50 µL of standards and deproteinized samples in a 96-well plate, add 10 µL of Nitrate Reductase and 10 µL of NAD(P)H solution.[10] b. Incubate for 20-30 minutes at room temperature to convert nitrate to nitrite.[10]
-
Griess Reaction: a. Add 25 µL of Griess Reagent Component A to each well.[10] b. Add 25 µL of Griess Reagent Component B to each well.[10] c. Incubate for 5-10 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm.
-
Calculation: Calculate the total nitrite concentration from the standard curve.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
References
- 1. Video: Nitric Oxide Signaling Pathway [jove.com]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Griess Reagent System Protocol [promega.com]
- 6. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arborassays.com [arborassays.com]
- 10. zellx.de [zellx.de]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. Griess reagent (ab234044) | Abcam [abcam.co.jp]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Griess Reagent Disposal
For researchers and scientists in the fast-paced world of drug development and life sciences, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides an essential, step-by-step operational and disposal plan for Griess reagent, a common analytical tool for the detection of nitrite. By following these procedures, laboratories can ensure the safe neutralization and disposal of this reagent, fostering a secure and compliant research environment.
The primary hazard of Griess reagent stems from its components: sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine dihydrochloride, both of which are aromatic amines, and an acidic solution (typically phosphoric or acetic acid). Aromatic amines are a class of chemicals that require careful handling and disposal due to their potential health risks. The acidic nature of the reagent also necessitates neutralization. The following protocol details a chemical oxidation method using potassium permanganate (B83412) to degrade the aromatic amine components into less harmful substances.
Operational and Disposal Plan
This plan outlines the chemical degradation of Griess reagent waste. The fundamental steps involve the initial neutralization of the acidic reagent, followed by the oxidation of the aromatic amine components, quenching of the excess oxidizing agent, and finally, the disposal of the treated solution.
1. Safety First: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A laboratory coat is required to protect from splashes.
All steps of this procedure should be performed within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.
2. Waste Segregation and Collection
All waste containing Griess reagent, including used assay solutions and contaminated consumables (e.g., pipette tips, microplates), should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix Griess reagent waste with other chemical waste streams.
Detailed Disposal Protocol: Chemical Oxidation
This protocol is designed for the treatment of small quantities of Griess reagent waste typically generated in a laboratory setting.
Step 1: Neutralization of the Acidic Solution
-
Carefully and slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) to the Griess reagent waste while stirring.
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the sodium hydroxide solution until the pH of the waste is between 6.0 and 8.0.
Step 2: Oxidation of Aromatic Amines
-
To the neutralized solution, slowly add a 0.5 M solution of potassium permanganate (KMnO₄) while stirring. A color change to deep purple, characteristic of the permanganate ion, will be observed.
-
Continue to add the potassium permanganate solution until the purple color persists for at least 5 minutes, indicating that an excess of the oxidizing agent is present and the aromatic amines have been consumed.
-
Allow the reaction mixture to stir for a minimum of 2 hours to ensure complete oxidation. During this time, a brown precipitate of manganese dioxide (MnO₂) will form.
Step 3: Quenching of Excess Potassium Permanganate
-
To neutralize the excess potassium permanganate, slowly add a 0.5 M solution of sodium bisulfite (NaHSO₃) dropwise while stirring.
-
Continue adding the sodium bisulfite solution until the purple color of the permanganate disappears and the solution becomes colorless or pale yellow. The brown manganese dioxide precipitate will remain.
Step 4: Final Disposal
-
Allow the manganese dioxide precipitate to settle to the bottom of the container.
-
Carefully decant the supernatant (the clear liquid) and dispose of it down the drain with copious amounts of water, in accordance with local regulations.
-
The remaining manganese dioxide precipitate should be collected as solid hazardous waste and disposed of through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
Quantitative Data for Disposal Protocol
The following table summarizes the key quantitative parameters for the disposal of 100 mL of used Griess reagent.
| Parameter | Value/Concentration | Notes |
| Waste Volume | 100 mL | Assumed volume of Griess reagent waste |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) | Add until pH 6.0 - 8.0 |
| Oxidizing Agent | 0.5 M Potassium Permanganate (KMnO₄) | Add until purple color persists for 5 min |
| Reaction Time | Minimum 2 hours | For complete oxidation |
| Quenching Agent | 0.5 M Sodium Bisulfite (NaHSO₃) | Add until purple color disappears |
Experimental Workflow
The logical flow of the Griess reagent disposal procedure is illustrated in the diagram below.
By implementing this comprehensive disposal plan, laboratories can effectively manage Griess reagent waste, ensuring the safety of personnel and compliance with environmental regulations. This procedural guidance is designed to build trust and provide value beyond the product itself, establishing your laboratory as a leader in safety and responsible chemical handling.
Essential Safety and Operational Guide for Handling Griess Reagent
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Griess reagent, a common analytical tool for the detection of nitrite. Adherence to these protocols is critical for ensuring personnel safety, minimizing environmental impact, and maintaining the integrity of experimental results.
Hazard Identification and Personal Protective Equipment (PPE)
Griess reagent and its components pose several health risks that necessitate the use of appropriate personal protective equipment. The primary hazards include severe skin burns and eye damage.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side shields or a face shield | To prevent eye contact with splashes. Standard eyeglasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. Double gloving is recommended for handling hazardous drugs. |
| Body Protection | Laboratory coat or a chemical-resistant apron | To protect skin and personal clothing from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | A respirator may be required if there is a risk of inhaling dust or aerosols, especially when handling the solid components. |
Operational Protocols: A Step-by-Step Guide
Strict adherence to the following procedures is mandatory to minimize exposure and prevent contamination.
1. Preparation and Handling:
-
Work Area: Conduct all work with Griess reagent and its components in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the reagent.
2. Storage:
-
Container: Keep the Griess reagent container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Light Sensitivity: Protect from direct sunlight and light sources.
Disposal Plan
Proper disposal of Griess reagent and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Griess reagent is considered hazardous waste and must be disposed of accordingly.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Drain Disposal: Do not empty into drains or the sewer system.
-
Neutralization: The acidic nature of the reagent typically requires neutralization before final disposal. Consult your institution's environmental health and safety (EHS) office for specific neutralization protocols.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
Experimental Workflow
The following diagram outlines the standard workflow for using Griess reagent in a laboratory setting, emphasizing safety at each step.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
